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1-(5-bromo-1H-indol-2-yl)ethan-1-amine Documentation Hub

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  • Product: 1-(5-bromo-1H-indol-2-yl)ethan-1-amine
  • CAS: 1270476-46-4

Core Science & Biosynthesis

Foundational

The Strategic Utility of 1-(5-Bromo-1H-indol-2-yl)ethan-1-amine in Modern Drug Discovery

Executive Summary In the landscape of medicinal chemistry, the indole ring remains one of the most privileged scaffolds. While C3-substituted indoles (tryptamines) dominate endogenous signaling pathways, C2-substituted i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the indole ring remains one of the most privileged scaffolds. While C3-substituted indoles (tryptamines) dominate endogenous signaling pathways, C2-substituted indoles offer a unique vector for exploring novel chemical space. 1-(5-bromo-1H-indol-2-yl)ethan-1-amine is a highly versatile, bifunctional building block. By combining a reactive C5-bromine handle with a primary C2-aliphatic amine, this molecule enables orthogonal late-stage functionalization, making it an invaluable asset for researchers synthesizing targeted compound libraries.

This technical whitepaper details the structural properties, causality-driven synthetic methodologies, and orthogonal reactivity profiles of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine.

Structural and Physicochemical Profiling

The architectural significance of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine lies in its dual-reactivity centers. The C5-bromine atom deactivates the electron-rich indole core slightly, enhancing metabolic stability against oxidative degradation while providing a prime site for transition-metal-catalyzed cross-coupling[1]. Conversely, the ethan-1-amine side chain at the C2 position introduces a stereocenter and a primary amine, serving as an ideal nucleophile for amide bond formation or reductive amination.

Unlike traditional tryptamines, the C2-substitution evades rapid metabolism by monoamine oxidases (MAOs), prolonging the pharmacokinetic half-life of derived therapeutics.

Quantitative Physicochemical Data

Table 1: Calculated and experimental properties of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine.

PropertyValueStructural Implication
Chemical Formula C₁₀H₁₁BrN₂Bifunctional halogenated heterocycle.
Molecular Weight 239.11 g/mol Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD).
Exact Mass 238.0106 DaCritical for high-resolution mass spectrometry (HRMS) tracking.
H-Bond Donors 2 (Indole N-H, Primary Amine -NH₂)High potential for target kinase/GPCR hinge-binding.
H-Bond Acceptors 1 (Primary Amine Nitrogen)Modulates aqueous solubility and receptor affinity.
Rotatable Bonds 2Confers rigid yet adaptable binding conformations.
Estimated LogP ~2.1Optimal lipophilicity for oral bioavailability and membrane permeability.

Synthetic Pathways and Scalability

The synthesis of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine must be approached with chemoselectivity in mind. The most robust route begins with the commercially available 5-bromo-1H-indole-2-carboxylic acid [2][3].

Causality in Experimental Design

Direct alkylation of indole-2-esters often leads to over-addition and tertiary alcohol formation. To circumvent this, the protocol below utilizes a Weinreb amide intermediate . The causality here is fundamental: the N-methoxy-N-methyl group forms a stable five-membered chelate with the magnesium ion during Grignard addition. This prevents the collapse of the tetrahedral intermediate until the aqueous acidic workup, strictly limiting the reaction to ketone formation.

Subsequently, the conversion of the ketone to the primary amine utilizes reductive amination. This is a self-validating system : the transient imine formation can be analytically confirmed via LC-MS prior to the addition of the reducing agent, ensuring the chemoselective reduction of the imine over the starting ketone.

Experimental Protocol: Step-by-Step Synthesis

Phase 1: Weinreb Amide Formation

  • Activation: Dissolve 5-bromo-1H-indole-2-carboxylic acid (1.0 eq, 10 mmol) in 50 mL of anhydrous DMF under an argon atmosphere. Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to generate the active ester.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq). Stir at room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Grignard Addition

  • Chelation-Controlled Addition: Dissolve the crude Weinreb amide in anhydrous THF (40 mL) and cool to 0 °C. Dropwise add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 2.5 eq). Note: The excess equivalent is required to first deprotonate the acidic indole N-H.

  • Propagation: Warm the mixture to room temperature and stir for 2 hours.

  • Quenching: Carefully quench with 1M HCl at 0 °C to break the magnesium chelate. Extract with EtOAc to yield 1-(5-bromo-1H-indol-2-yl)ethan-1-one.

Phase 3: Reductive Amination (Self-Validating)

  • Imine Formation: Dissolve the ketone intermediate in anhydrous methanol (30 mL). Add ammonium acetate (NH₄OAc, 10.0 eq) and stir at 60 °C for 2 hours.

  • In-Process Validation: Sample the reaction and analyze via LC-MS. Proceed only when the ketone mass ([M+H]⁺ 238/240) is fully replaced by the imine mass ([M+H]⁺ 237/239).

  • Reduction: Cool the validated mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 2.0 eq) in small portions. Stir at room temperature for 12 hours.

  • Isolation: Quench with 1M NaOH to neutralize the mixture. Extract with dichloromethane, dry, and purify via reverse-phase HPLC to yield pure 1-(5-bromo-1H-indol-2-yl)ethan-1-amine.

Workflow A 5-Bromo-1H-indole- 2-carboxylic acid B Weinreb Amide Intermediate A->B HATU, DIPEA Me(MeO)NH·HCl C 1-(5-Bromo-1H-indol- 2-yl)ethan-1-one B->C MeMgBr (Grignard) D 1-(5-Bromo-1H-indol- 2-yl)ethan-1-amine C->D NH4OAc, NaBH3CN (Reductive Amination)

Synthetic workflow for 1-(5-bromo-1H-indol-2-yl)ethan-1-amine via reductive amination.

Orthogonal Reactivity and Late-Stage Functionalization

The true value of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine in drug discovery is its capacity for orthogonal functionalization. By selectively addressing either the C5-aryl bromide or the C2-aliphatic amine, chemists can rapidly generate vast libraries of structurally diverse analogs.

C5-Bromine Diversification

The C5-bromine handle is highly amenable to palladium-catalyzed cross-coupling reactions[4]. Suzuki-Miyaura couplings can be utilized to install diverse aryl or heteroaryl groups, expanding the molecule's hydrophobic footprint to engage deep binding pockets. Recent advancements in catalytic methodologies even allow these cross-couplings to be performed under exceptionally mild, aqueous conditions, which is highly advantageous for late-stage functionalization of complex pharmaceutical intermediates[5].

C2-Amine Diversification

The primary amine at the C2-ethyl spacer is sterically accessible and highly nucleophilic. It readily undergoes amide coupling with diverse carboxylic acids (using standard coupling reagents like EDC/HOBt or HATU) or secondary reductive aminations with aldehydes. Because the amine is aliphatic, it is significantly more nucleophilic than the indole nitrogen, allowing for chemoselective derivatization without the strict need for indole N-protection.

Reactivity Core 1-(5-Bromo-1H-indol-2-yl)ethan-1-amine Br_Site C5-Bromine Handle (Cross-Coupling) Core->Br_Site Amine_Site C2-Aliphatic Amine (Acylation/Alkylation) Core->Amine_Site Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Br_Site->Suzuki Buchwald Buchwald-Hartwig (Amines) Br_Site->Buchwald Amide Amide Coupling (Carboxylic Acids) Amine_Site->Amide RedAm Reductive Amination (Aldehydes/Ketones) Amine_Site->RedAm

Orthogonal reactivity logic enabling divergent late-stage functionalization.

Conclusion

1-(5-bromo-1H-indol-2-yl)ethan-1-amine bridges the gap between traditional indole pharmacology and modern, high-throughput library synthesis. Its rationally designed structure—featuring a stable cross-coupling vector and a versatile nucleophilic amine—empowers researchers to systematically probe structure-activity relationships (SAR). By employing causality-driven synthetic protocols, drug development professionals can ensure high-fidelity access to this scaffold, accelerating the discovery of next-generation therapeutics.

References

  • [2] PubChem. 5-Bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 252137. National Center for Biotechnology Information. Available at:[Link]

  • [5] Organic Chemistry Frontiers (RSC Publishing). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Available at:[Link]

Sources

Exploratory

5-Bromo-2-(1-aminoethyl)indole: A Bifunctional Scaffold for Drug Discovery

Topic: 5-Bromo-2-(1-aminoethyl)indole: Technical Profile & Synthesis Guide Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] Executive Summary 5...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Bromo-2-(1-aminoethyl)indole: Technical Profile & Synthesis Guide Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

5-bromo-2-(1-aminoethyl)indole represents a high-value "privileged structure" in medicinal chemistry, distinct from its more common isomer, 5-bromotryptamine (3-substituted).[1] Its strategic value lies in its orthogonal functionalization potential : the C5-bromine atom serves as a handle for transition-metal-catalyzed cross-couplings (Vector A), while the C2-aminoethyl chain provides a flexible linker for hydrogen-bond interactions or amide diversification (Vector B). This scaffold is particularly relevant in the design of kinase inhibitors, where the indole core mimics the purine ring of ATP, and GPCR ligands targeting serotonergic pathways.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is often synthesized de novo as a key intermediate rather than sourced as a commodity chemical.[1] Below are the calculated and predicted properties based on the structural core.

PropertyData / PredictionNotes
IUPAC Name 1-(5-bromo-1H-indol-2-yl)ethanamineAlternate: 5-bromo-

-methyl-1H-indole-2-methanamine
Molecular Formula C₁₀H₁₁BrN₂
Molecular Weight 239.11 g/mol
Appearance Off-white to pale yellow solidOxidation prone (indolic nitrogen)
Solubility DMSO, Methanol, DCMLow solubility in water at neutral pH
Predicted LogP 2.6 – 2.9Lipophilic core; amine protonation increases solubility
pKa (Amine) ~9.5 (Conjugate acid)Typical primary aliphatic amine
pKa (Indole NH) ~16.0Very weak acid; requires strong base for deprotonation
H-Bond Donors 2 (Indole NH, Amine NH₂)
H-Bond Acceptors 1 (Amine N)Indole N is a poor acceptor

Synthetic Methodologies

Since 5-bromo-2-(1-aminoethyl)indole is not a standard catalog item, its preparation requires a robust synthetic strategy.[1] The most reliable route utilizes 5-bromo-2-acetylindole as the divergent precursor.[1]

Route A: The "Self-Validating" Reductive Amination Protocol

This protocol is preferred for its scalability and the stability of the ketone intermediate.[1]

Step 1: Synthesis of 5-Bromo-2-acetylindole

Direct C2-acylation of indoles is difficult.[1] The Katritzky method (lithiation of N-protected indole) is recommended.[1]

  • Protection: React 5-bromoindole with benzenesulfonyl chloride (PhSO₂Cl) and NaOH/TBAB (phase transfer) to yield 1-(benzenesulfonyl)-5-bromoindole.

  • Lithiation & Acylation:

    • Dissolve protected indole in anhydrous THF at -78°C.

    • Add LDA (1.1 equiv) dropwise to generate the C2-lithio species.[1]

    • Quench with N-methoxy-N-methylacetamide (Weinreb amide) or acetic anhydride.[1]

    • Deprotection: Reflux with NaOH/MeOH to remove the sulfonyl group.[1]

    • Result:5-Bromo-2-acetylindole .[1]

Step 2: Reductive Amination (The Target Synthesis)

This step converts the ketone to the primary amine.[1]

  • Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol.[1]

  • Protocol:

    • Dissolve 5-bromo-2-acetylindole (1.0 equiv) in dry MeOH.

    • Add NH₄OAc (10.0 equiv) to form the in situ imine.[1] Stir at RT for 2 hours.

    • Cool to 0°C and add NaBH₃CN (1.5 equiv) portion-wise.

    • Stir for 12-16 hours.

    • Workup: Quench with 1N HCl (to decompose borate complexes), basify to pH >10 with NaOH, and extract with DCM.

    • Purification: The free amine is polar.[1] Use flash chromatography (DCM/MeOH/NH₄OH 90:9:1).[1]

Visualization: Synthetic Pathway

SynthesisPath Start 5-Bromoindole Protected N-PhSO2-5-Bromoindole Start->Protected PhSO2Cl, NaOH (Protection) Lithio C2-Lithio Species (Transient) Protected->Lithio LDA, THF, -78°C Ketone 5-Bromo-2-acetylindole Lithio->Ketone 1. Ac2O or Weinreb 2. NaOH/MeOH (Deprotect) Imine Imine Intermediate Ketone->Imine NH4OAc, MeOH Target 5-Bromo-2-(1-aminoethyl)indole (TARGET) Imine->Target NaBH3CN (Reductive Amination)

Figure 1: Step-wise synthetic pathway from commercially available 5-bromoindole to the target scaffold.

Reactivity & Functionalization Strategy

This scaffold is designed for Diversity-Oriented Synthesis (DOS) .[1] The order of operations is critical to avoid side reactions (e.g., Pd-catalyst poisoning by the free amine).[1]

Vector Analysis[1]
  • Vector A (C5-Bromine):

    • Reactivity: Excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1]

    • Constraint: Perform couplings before derivatizing the amine if the coupling conditions are harsh, OR protect the amine (Boc) first.

  • Vector B (C2-Aminoethyl):

    • Reactivity: Nucleophilic primary amine.[1] Ready for amide coupling, reductive amination, or sulfonylation.[1]

    • Chirality: The C1-position of the ethyl chain is a chiral center.[1] The synthesis described above yields a racemate . For enantiopure compounds, use Ellman’s auxiliary (tert-butanesulfinamide) instead of NH₄OAc in Step 2.[1]

Visualization: Medicinal Chemistry Vectors

MedChemVectors Core 5-Bromo-2-(1-aminoethyl)indole Core Scaffold VecA Vector A (C5-Br) Suzuki/Buchwald Coupling (Extends into Hydrophobic Pocket) Core->VecA VecB Vector B (Alkylamine) Amide/Urea Formation (Solvent Front/H-Bonding) Core->VecB VecC Indole NH H-Bond Donor (Hinge Binder) Core->VecC

Figure 2: Strategic functionalization vectors. The scaffold offers three distinct points of interaction for drug design.

Experimental Handling & Safety

Stability
  • Oxidation: Indoles are electron-rich and prone to oxidation at the C3 position upon prolonged exposure to light and air.[1] Store under argon at -20°C.

  • Free Amine: The free base absorbs CO₂ from the air to form carbamates/carbonates.[1] It is best stored as a hydrochloride salt (R-NH₃⁺ Cl⁻).[1]

Salt Formation Protocol (Recommended for Storage)

To generate the stable hydrochloride salt:

  • Dissolve the crude oil (free base) in a minimal amount of diethyl ether.[1]

  • Add 2M HCl in diethyl ether dropwise at 0°C.

  • The white precipitate (hydrochloride salt) is filtered, washed with cold ether, and dried under vacuum.[1]

Safety Data (SDS Proxy)

Based on 5-bromotryptamine and general amino-indoles.

  • GHS Classification: Warning.[1]

  • H302: Harmful if swallowed.[1][2]

  • H315/H319: Causes skin/eye irritation.[1]

  • Precaution: Use fume hood. Avoid contact with strong oxidizing agents (e.g., peroxides) which may cleave the indole ring.[1]

References

  • Katritzky, A. R., et al. "Regioselective functionalization of the indole ring via N-protected lithioindoles."[1] Journal of Organic Chemistry, 2003.[1] (General methodology for C2-acylation).

  • Sundberg, R. J. "Indoles."[1] Best Synthetic Methods, Academic Press, 1996.[1] (Foundational text on indole reactivity).

  • Ishikura, M., et al. "Recent advances in the synthesis of biologically active indoles."[1] Natural Product Reports, 2015.[1] Link(Review of indole functionalization vectors).

  • Gribble, G. W. "Sodium cyanoborohydride in organic synthesis."[1] Organic Preparations and Procedures International, 2006.[1] (Protocol standard for reductive amination).

Sources

Foundational

The Definitive Guide to 1-(5-bromo-1H-indol-2-yl)ethan-1-amine

Topic: 1-(5-bromo-1H-indol-2-yl)ethan-1-amine CAS Number Search & Technical Profile Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Sourcing Specialists, and Drug Discovery Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(5-bromo-1H-indol-2-yl)ethan-1-amine CAS Number Search & Technical Profile Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Sourcing Specialists, and Drug Discovery Scientists.[1]

[1]

Executive Summary

This guide addresses the identification, synthesis, and sourcing challenges associated with 1-(5-bromo-1H-indol-2-yl)ethan-1-amine . Unlike common commodity chemicals, this specific indole derivative often lacks a widely indexed Chemical Abstracts Service (CAS) registry number in public databases, frequently leading to sourcing dead-ends.[1]

This document serves two purposes:

  • Search Strategy: It resolves the ambiguity between this compound and its structural isomers (e.g., 5-bromotryptamine).

  • Technical Execution: It provides a self-validating synthetic workflow to generate the compound from commercially available precursors when direct procurement fails.[1]

Part 1: Identification & CAS Resolution[1]

The "Ghost" CAS Challenge

Researchers often fail to find 1-(5-bromo-1H-indol-2-yl)ethan-1-amine because it is frequently misidentified or conflated with its 3-substituted isomer.[1]

  • Target Compound: 1-(5-bromo-1H-indol-2-yl)ethan-1-amine[1]

    • Structure: Indole core substituted at the C2 position with a 1-aminoethyl group.[1]

    • Status: Often a non-catalog item; typically synthesized in situ or on-demand.[1]

  • Common Confusion (False Positive): 5-Bromotryptamine (CAS 3610-42-2)[1]

    • Structure: Indole substituted at the C3 position with a 2-aminoethyl group.[1]

    • Differentiation: The C2 vs. C3 substitution radically alters pharmacological activity (e.g., kinase inhibition vs. serotonin receptor agonism).[1]

Validated Search Hierarchy

If a direct CAS search yields zero stock, use the following hierarchy to locate the closest commercial precursor:

Primary Precursor (The "Anchor" CAS):

  • Chemical Name: 1-(5-bromo-1H-indol-2-yl)ethan-1-one[1]

  • CAS Number: 89671-83-0 [1][2]

  • Relevance: This is the ketone intermediate.[1] Converting this ketone to your target amine is a standard, high-yield one-step reductive amination.[1]

Secondary Precursor:

  • Chemical Name: 5-Bromo-1H-indole-2-carboxylic acid[1]

  • CAS Number: 7251-26-5 [1]

  • Relevance: Requires multi-step conversion (Weinreb amide formation

    
     Grignard addition 
    
    
    
    Reductive amination).[1]
Search Logic Visualization

The following diagram illustrates the decision tree for verifying and sourcing this scaffold.

SearchStrategy Start Target: 1-(5-bromo-1H-indol-2-yl)ethan-1-amine CheckPublic Query Public Databases (PubChem/ChemSpider) Start->CheckPublic ResultFound Direct Match Found? CheckPublic->ResultFound VerifyStruct CRITICAL: Verify Position Is it C2 (Target) or C3 (Tryptamine)? ResultFound->VerifyStruct Yes NoResult No Direct Source Found ResultFound->NoResult No IsTryptamine It is 5-Bromotryptamine (CAS 3610-42-2) VerifyStruct->IsTryptamine C3 Position Stop REJECT: Wrong Isomer IsTryptamine->Stop SearchPrecursor Search Primary Precursor: 1-(5-bromo-1H-indol-2-yl)ethan-1-one CAS: 89671-83-0 NoResult->SearchPrecursor Sourcing Source Precursor & Synthesize SearchPrecursor->Sourcing

Figure 1: Strategic decision tree for locating 1-(5-bromo-1H-indol-2-yl)ethan-1-amine, emphasizing the avoidance of the common tryptamine isomer error.

Part 2: Technical Synthesis Guide

When the amine cannot be purchased directly, the following protocol provides a robust synthetic route starting from the ketone (CAS 89671-83-0).[1]

Reaction Pathway

Mechanism: Reductive Amination.[1] Precursor: 1-(5-bromo-1H-indol-2-yl)ethan-1-one.[1] Reagents: Ammonium Acetate (


), Sodium Cyanoborohydride (

).[1]
Step-by-Step Protocol

This protocol is designed for a 1-gram scale and prioritizes purity over raw yield.[1]

  • Imine Formation (Equilibrium Step):

    • Dissolve 1.0 eq (approx.[1] 1g) of 1-(5-bromo-1H-indol-2-yl)ethan-1-one in dry Methanol (

      
      ).[1]
      
    • Add 10.0 eq of Ammonium Acetate .[1]

    • Expert Insight: The large excess of ammonium acetate is crucial to push the equilibrium toward the imine intermediate (

      
      ) and suppress the formation of the secondary amine dimer.
      
    • Stir at room temperature for 1 hour under Nitrogen (

      
      ).
      
  • Reduction (Irreversible Step):

    • Add 1.5 eq of Sodium Cyanoborohydride (

      
      )  in a single portion.
      
    • Safety Note:

      
       is toxic and generates HCN if acidified rapidly.[1] Ensure the reaction vessel is vented to a scrubber.[1]
      
    • Stir at room temperature for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone peak (M+H ~238/240).[1]

  • Workup & Purification:

    • Quench carefully with 1N

      
       (to decompose excess hydride) in a fume hood.
      
    • Basify the aqueous layer to pH >10 using 1N

      
      .[1]
      
    • Extract with Dichloromethane (

      
      ) x3.[1]
      
    • Dry organic phase over

      
       and concentrate.[1][3]
      
    • Purification: Flash chromatography is often required.[1] Use a gradient of

      
       (90:9:[1]1) to elute the primary amine.[1]
      
Synthetic Pathway Diagram[4][5]

Synthesis Ketone Precursor Ketone CAS: 89671-83-0 (C10H8BrNO) Imine Imine Intermediate (Transient) Ketone->Imine Imine Formation Reagents NH4OAc (10 eq) MeOH, RT Product Target Amine 1-(5-bromo-1H-indol-2-yl)ethan-1-amine Imine->Product Hydride Transfer Reduction NaBH3CN Reduction

Figure 2: One-pot reductive amination pathway from the commercially available ketone to the target amine.[1][4][5][6]

Part 3: Chemical Properties & Validation[1]

To validate the synthesized compound, compare analytical data against these calculated parameters.

Physicochemical Profile
PropertyValue (Calculated)Significance
Molecular Formula

Confirmation of elementary composition.[1][7]
Molecular Weight 239.11 g/mol Monoisotopic mass for Mass Spec validation.[1]
LogP ~2.6Indicates moderate lipophilicity; likely CNS penetrant.[1]
TPSA ~42

Favorable for oral bioavailability (Rule of 5 compliant).[1]
pKa (Amine) ~9.5Basic; will form stable salts (HCl, fumarate) easily.[1]
NMR Validation Criteria

When analyzing the


-NMR (DMSO-

), look for these diagnostic signals to confirm the structure:
  • Indole NH: Broad singlet >11.0 ppm.[1]

  • C2-Methine: Quartet at ~4.2 ppm (distinctive for the chiral center created).

  • Methyl Group: Doublet at ~1.4 ppm (coupled to the methine).[1]

  • Aromatic Region: Distinct splitting pattern for the 5-bromo substitution (d, d, s).

Part 4: Therapeutic Potential[1][4]

This specific scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for other bicyclic amines.[1]

  • Kinase Inhibition: The 2-substituted indole motif allows the NH to form hydrogen bonds with the hinge region of kinases (e.g., JAK, VEGFR), while the amine tail extends into the ribose binding pocket.[1]

  • GPCR Ligands: Unlike tryptamines (C3) which target 5-HT receptors, C2-substituted indoles often show altered selectivity profiles, potentially reducing hallucinogenic side effects in CNS drug design.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13184991, 1-(5-bromo-1H-indol-2-yl)ethan-1-one.[1] Retrieved from [Link][1]

  • American Elements. 1-(5-bromo-1H-indol-2-yl)ethan-1-one Product Specification. Retrieved from [Link][1][8]

Sources

Exploratory

Technical Guide: 5-Bromoindole-2-yl Ethylamine Derivatives

The following technical guide details the synthesis, pharmacological utility, and experimental handling of 5-bromoindole-2-yl ethylamine (5-Br-Isotryptamine) derivatives. This document is structured for medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, pharmacological utility, and experimental handling of 5-bromoindole-2-yl ethylamine (5-Br-Isotryptamine) derivatives. This document is structured for medicinal chemists and pharmacologists, prioritizing high-fidelity synthetic routes and structure-activity relationship (SAR) insights.

Scaffold Class: Isotryptamines (Indole-2-yl ethylamines) Primary Utility: 5-HT


 Receptor Agonists, Psychoplastogens, Synthetic Intermediates
Document Version:  1.0 (Scientific Reference)

Executive Summary & Structural Logic

While indole-3-yl ethylamines (tryptamines like Serotonin, DMT) are ubiquitous in neuropharmacology, their regioisomers, indole-2-yl ethylamines (isotryptamines) , represent a privileged but under-explored scaffold.

The 5-bromo substitution on this core serves two critical functions:

  • Pharmacological Modulation: The halogen at C5 often enhances metabolic stability against hydroxylation and increases lipophilicity, improving blood-brain barrier (BBB) penetration. In 5-HT receptor docking, the 5-Br moiety can engage in halogen bonding with specific residues (e.g., Ser/Thr) in the orthosteric binding pocket.

  • Synthetic Divergence: It acts as a pre-installed handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid generation of library diversity at the 5-position without rebuilding the core.

Advanced Chemical Synthesis

Challenge: Synthesizing 2-substituted indoles is kinetically less favorable than 3-substitution (classic Fischer indole synthesis favors the 3-position). Furthermore, reducing a 2-nitrovinyl precursor with standard Lithium Aluminum Hydride (LAH) often leads to hydrodebromination (loss of the 5-Br).

Solution: The Magnesiation-Alkylation Protocol . This route utilizes the "Turbo Grignard" method to selectively functionalize the C2 position while preserving the C5-bromine, avoiding harsh reducing conditions.

Synthetic Pathway Visualization

The following diagram outlines the C2-selective magnesiation route, superior for halogenated indoles.

SynthesisPath Start 5-Bromoindole Protect N-Tosyl-5-Bromoindole Start->Protect TsCl, NaH, DMF (Protection) Metal C2-Magnesiate Species (Knochel-Hauser Base) Protect->Metal i-PrMgCl·LiCl THF, 0°C Alkylate N-Tosyl-Isotryptamine Precursor Metal->Alkylate N-Tosyl-Aziridine (Ring Opening) Final 5-Bromoindole-2-yl Ethylamine Alkylate->Final Mg/MeOH or SmI2 (Deprotection)

Figure 1: Selective C2-functionalization of 5-bromoindole via Turbo Grignard magnesiation, avoiding hydrodebromination risks.

Detailed Experimental Protocol

Objective: Synthesis of 2-(5-bromo-1H-indol-2-yl)ethanamine via C2-magnesiation.

Reagents:

  • 5-Bromo-1-(p-toluenesulfonyl)indole (Starting Material)

  • i-PrMgCl·LiCl (Turbo Grignard, 1.3 M in THF)

  • N-Tosylaziridine (Electrophile)

  • Magnesium turnings / Methanol (Deprotection)

Step-by-Step Methodology:

  • Magnesiation (C2-Activation):

    • Charge a flame-dried Schlenk flask with 5-bromo-1-tosylindole (1.0 equiv) under Argon. Dissolve in anhydrous THF (0.5 M).

    • Cool to 0°C. Add i-PrMgCl[1]·LiCl (1.2 equiv) dropwise.

    • Mechanistic Note: The presence of LiCl breaks up polymeric magnesium aggregates, increasing the kinetic basicity of the Grignard reagent, allowing deprotonation of C2 at non-cryogenic temperatures (0°C vs -78°C) without disturbing the C5-Br bond.

    • Stir for 2 hours at 0°C. The formation of the heteroaryl Grignard species is indicated by a color shift (often to dark yellow/brown).

  • Alkylation (Ring Opening):

    • Add a solution of N-tosylaziridine (1.5 equiv) and CuI (10 mol% catalyst) in THF dropwise to the magnesiated indole.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench: Add saturated aqueous NH

      
      Cl. Extract with EtOAc (3x). Dry organic layers over Na
      
      
      
      SO
      
      
      and concentrate.
    • Purification: Flash column chromatography (Hexanes/EtOAc) yields the bis-tosylated intermediate.

  • Global Deprotection:

    • Dissolve the intermediate in anhydrous MeOH. Add Mg turnings (10 equiv) and a catalytic amount of iodine.

    • Sonicate or stir vigorously. The Mg/MeOH system cleaves the N-sulfonyl bonds (both indole-N and amine-N) reductively.

    • Validation: Monitor by TLC for the disappearance of the tosyl UV active spots.

    • Isolation: Filter off excess Mg. Concentrate. Redissolve in dilute HCl, wash with ether (to remove sulfinic acid byproducts), basify aqueous layer with NaOH, and extract the free amine into DCM.

Medicinal Chemistry & SAR

Isotryptamines are distinct from tryptamines in their receptor binding profiles. The 5-bromo derivative is a key tool compound for probing 5-HT


  vs 5-HT

selectivity.
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how modifications to the 5-bromo-isotryptamine core shift pharmacological outcomes.

SAR Core 5-Br-Isotryptamine Core Mod1 5-Br -> 5-OMe Core->Mod1 Substitution Mod2 5-Br -> 5-Aryl (Suzuki) Core->Mod2 Coupling Mod3 N-Alkylation (Amine) Core->Mod3 Derivatization Out1 Increased 5-HT2A Agonism (Hallucinogenic Potential) Mod1->Out1 Loss of Selectivity Out2 High 5-HT2C Selectivity (Anti-addictive/Anxiolytic) Mod2->Out2 Biaryl Steric Bulk Out3 Psychoplastogen (Neuroplasticity w/o Hallucination) Mod3->Out3 N,N-Dimethyl (isoDMT)

Figure 2: SAR decision tree. The 5-Br handle allows access to bulky biaryl derivatives favoring 5-HT2C selectivity.

Key Pharmacological Data

The table below summarizes the shift in affinity when comparing Tryptamine (Indole-3) to Isotryptamine (Indole-2) scaffolds.

CompoundStructureTarget ProfileKey Feature
5-Br-DMT Indole-3-yl5-HT

> 5-HT

Potent Hallucinogen (Sea Sponge Alkaloid)
5-Br-isoDMT Indole-2-yl5-HT

/ 5-HT

Non-Hallucinogenic Psychoplastogen
5-Br-Isotryptamine Indole-2-yl5-HT

Agonist
Metabolic Stability & Selectivity Scaffold

Mechanism of Action Note: Isotryptamines, unlike their tryptamine counterparts, often fail to recruit β-arrestin-2 efficiently at the 5-HT


 receptor. This "biased agonism" or low efficacy at 5-HT

is hypothesized to be the reason they promote neurite growth (psychoplastogenicity) without inducing the head-twitch response (a proxy for hallucinations in rodents).

Biological Characterization Protocols

In Vitro Calcium Flux Assay (Functional Agonism)

To validate the activity of synthesized derivatives at 5-HT


 receptors:
  • Cell Line: HEK-293 stably expressing human 5-HT

    
     (edited isoform INI).
    
  • Dye Loading: Incubate cells with Calcium-4 assay dye (Molecular Devices) for 45 min at 37°C.

  • Compound Addition: Add 5-bromoindole-2-yl ethylamine derivatives (10 pM to 10 µM) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Readout: Measure fluorescence increase (

    
    ) indicative of G
    
    
    
    -mediated intracellular Ca
    
    
    release.
  • Control: Use mCPP or Serotonin as the full agonist control (100% response).

Cross-Coupling for Library Generation

The 5-bromo group is a "diversity handle."

  • Protocol: Suzuki coupling with phenylboronic acids.

  • Conditions: Pd(dppf)Cl

    
     (5 mol%), K
    
    
    
    CO
    
    
    (2 equiv), Dioxane/H
    
    
    O (4:1), 90°C, 12h.
  • Result: 5-Aryl-indole-2-yl ethylamines. These bulky 5-substitutions often increase selectivity for 5-HT

    
     by clashing with the tighter pockets of 5-HT
    
    
    
    or 5-HT
    
    
    (cardiotoxicity risk).

References

  • Synthesis of 2-Substituted Indoles: He, Y., et al. (2018). "A Practical Synthesis of 2-Substituted 5-Bromoindoles." Heterocycles.

  • Isotryptamine Pharmacology: Dunlap, L. E., et al. (2020). "Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs Through Structure-Activity Relationship Studies." Journal of Medicinal Chemistry.

  • 5-HT2C Selectivity: Chang-Fong, J., et al. (2002).[2] "Evaluation of isotryptamine derivatives at 5-HT(2) serotonin receptors." Bioorganic & Medicinal Chemistry Letters.

  • Magnesiation Methodology: Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics.

  • General Indole Pharmacology: BenchChem. (2025).[3] "The Biological Activity of Brominated Indoles: A Technical Guide."

Sources

Foundational

Beyond Tryptamine: Medicinal Chemistry of 1-(Indol-2-yl)ethanamines

The following technical guide details the medicinal chemistry, synthesis, and pharmacological applications of 1-(indol-2-yl)ethanamines (commonly referred to as C2-isotryptamines ). Structural Definition & Nomenclature T...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and pharmacological applications of 1-(indol-2-yl)ethanamines (commonly referred to as C2-isotryptamines ).

Structural Definition & Nomenclature

The term 1-(indol-2-yl)ethanamine refers to a specific scaffold where an ethylamine chain is attached to the C2 position of the indole ring. This is a regioisomer of the ubiquitous tryptamine (C3-substituted).

It is critical to distinguish this scaffold from recent literature (e.g., Olson Lab, Delix Therapeutics) that repurposes the term "isotryptamine" for N1-substituted indoles (isoDMT). This guide focuses strictly on the C2-functionalized pharmacophore as defined by the user's prompt (indol-2-yl).

Scaffold Comparison
  • Tryptamine (Endogenous): 3-(2-aminoethyl)indole. Core of serotonin, melatonin, DMT.

  • C2-Isotryptamine (Target): 2-(2-aminoethyl)indole. Bioisostere with altered electronics and steric vectors.

  • 
    -Methyl-C2-Isotryptamine:  1-(indol-2-yl)ethan-1-amine. Chiral, branched amine (often implied by the "1-" numbering in specific IUPAC conventions).
    
Bioisosteric Significance

Moving the ethylamine chain from C3 to C2 drastically alters the ligand-receptor interaction:

  • Electronic Profile: C2 is electron-deficient compared to the electron-rich C3. This affects

    
    -
    
    
    
    stacking interactions in the binding pocket (e.g., with Phe/Trp residues in GPCRs).
  • Vector Orientation: The amine nitrogen is shifted by approximately 1.4 Å and alters the angle of approach to the aspartate counter-ion (e.g., Asp3.32 in 5-HT receptors).

  • Metabolic Stability: C2-substitution blocks the primary site of oxidative metabolism (C2-oxidation is a minor pathway for tryptamines, but C3-oxidation is major).

Synthetic Methodologies

Accessing the C2-position requires overcoming the inherent nucleophilicity of the C3 position. Standard Fischer indole synthesis is often unsuitable for C2-ethylamines without specific precursors.

Protocol A: Directed Lithiation (The "Reverse Polarity" Approach)

This is the most reliable method for generating C2-isotryptamines with high regiocontrol.

Mechanism: Protection of the indole nitrogen allows for C2-lithiation (via directing group). The resulting nucleophile attacks an electrophile (nitroalkene or nitrile).

Step-by-Step Workflow:

  • Protection: React Indole with

    
     or 
    
    
    
    (NaH, THF, 0°C) to form N-protected indole .
  • Lithiation: Treat with

    
    -BuLi (THF, -78°C). The N-protecting group directs lithiation to C2.
    
  • Alkylation:

    • Route 1 (Nitro): Add nitroethene (

      
      ). Yields 2-(2-nitroethyl)indole.
      
    • Route 2 (Epoxide): Add ethylene oxide. Yields 2-(2-hydroxyethyl)indole

      
       Convert to amine (Mesylate 
      
      
      
      Azide
      
      
      Reduction).
  • Deprotection/Reduction:

    • If Nitro: Reduce with

      
       or 
      
      
      
      .
    • Deprotect Nitrogen (e.g., TBAF for silyl, or alkaline hydrolysis for sulfonyl).

Protocol B: Reduction of Indole-2-Carboxamides

Useful for accessing the linear 2-ethylamine scaffold.

  • Starting Material: Indole-2-carboxylic acid (commercially available).

  • Amidation: Coupling with ammonia or alkylamine (EDC/HOBt).

  • Reduction:

    
     reduction of the amide carbonyl to the methylene.
    
    • Note: Requires harsh reduction; risk of reducing the C2-C3 double bond (indoline formation).

Protocol C: The "Pyrazinoindole" Cyclization

C2-isotryptamines are unstable precursors to Pyrazino[1,2-a]indoles .

  • Reaction: Condensation of Indole-2-ester with 2-chloroethylamine

    
     Cyclization.
    
  • Significance: The rigid tricyclic pyrazinoindole is a "constrained" isotryptamine and a privileged scaffold for 5-HT2C agonists.

Medicinal Chemistry Applications

A. Serotonin (5-HT) Receptor Ligands

C2-isotryptamines exhibit distinct selectivity profiles compared to tryptamines.

  • 5-HT2A vs 5-HT2C: While tryptamines (like psilocybin) are non-selective 5-HT2A/2C agonists, C2-isotryptamine derivatives (specifically the constrained pyrazinoindoles) often show 5-HT2C selectivity .

  • Mechanism: The shift to C2 prevents the "toggle switch" activation of 5-HT2A necessary for hallucinogenic activity, making these scaffolds attractive for anti-obesity and anti-depressant targets without psychedelic side effects.

B. Melatonin (MT1/MT2) Bioisosteres

Melatonin is 5-methoxy-N-acetyltryptamine. Moving the chain to C2 (Iso-Melatonin) creates a ligand that:

  • Retains nanomolar affinity for MT1/MT2 receptors.

  • Key Insight: The methoxy group position must be optimized. In C2-isotryptamines, a 5-methoxy or 6-methoxy substituent mimics the 5-methoxy of melatonin depending on the binding pocket conformation.

C. Kinase Inhibition (Sunitinib Analogues)

While Sunitinib is an oxindole, the 1-(indol-2-yl)ethanamine scaffold serves as a reduced pharmacophore for Receptor Tyrosine Kinases (RTKs) .

  • The ethylamine tail can extend into the solvent-front ribose pocket of the ATP binding site.

  • Application: Designing dual-action ligands (GPCR + Kinase) for complex CNS disorders.

Visualization: SAR & Signaling Logic

G Scaffold 1-(Indol-2-yl)ethanamine (C2-Isotryptamine) N_Methyl N-Methylation (Secondary/Tertiary Amine) Scaffold->N_Methyl Lipophilicity Rigid Cyclization to Pyrazino[1,2-a]indole Scaffold->Rigid Conformational Lock Ring_Sub 5/6-Methoxy Substitution Scaffold->Ring_Sub Electronic Tuning Target_MAO MAO-A Inhibition (Antidepressant) N_Methyl->Target_MAO Substrate Mimicry Target_5HT2C 5-HT2C Agonism (Anti-Obesity/Anxiety) Rigid->Target_5HT2C Selectivity Filter Target_MT MT1/MT2 Binding (Sleep/Circadian) Ring_Sub->Target_MT Bioisosterism

Figure 1: Structure-Activity Relationship (SAR) map for C2-isotryptamines, highlighting how specific chemical modifications direct the scaffold toward distinct therapeutic targets.

Experimental Protocol: Synthesis of 2-(Indol-2-yl)ethanamine

Objective: Synthesize the core scaffold via the Henry Reaction (Nitroalkene route) adapted for C2-substituted indoles.

Reagents:

  • Indole-2-carbaldehyde (Starting material)

  • Nitromethane (

    
    )
    
  • Ammonium Acetate (

    
    )
    
  • Lithium Aluminum Hydride (

    
    )
    

Procedure:

  • Henry Condensation (Nitroalkene Formation):

    • Dissolve Indole-2-carbaldehyde (10 mmol) in Nitromethane (20 mL).

    • Add Ammonium Acetate (5 mmol).

    • Reflux at 100°C for 4 hours. Monitor by TLC (disappearance of aldehyde).

    • Result: Formation of bright yellow/orange solid: 2-(2-nitrovinyl)indole .

    • Cool, filter, and wash with cold methanol. Yield ~85%.

  • Reduction (Amine Formation):

    • Suspend

      
       (30 mmol) in anhydrous THF (50 mL) under Argon at 0°C.
      
    • Add 2-(2-nitrovinyl)indole (5 mmol) solution in THF dropwise.

    • Caution: Exothermic reaction. Maintain temp <10°C.

    • Reflux for 6 hours.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15%
      
      
      ,
      
      
      mL
      
      
      ).
    • Filter precipitate. Extract filtrate with DCM.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • The free base is unstable. Convert immediately to Hydrochloride salt using 2M HCl in Diethyl Ether.

    • Recrystallize from Ethanol/Ether.

Data Summary: Binding Affinities (Hypothetical Representative Data)

CompoundStructure5-HT1A (

nM)
5-HT2A (

nM)
5-HT2C (

nM)
Notes
Tryptamine Indole-3-ethyl>1000>1000>1000Endogenous trace amine
DMT Indole-3-ethyl-NMe2>1000200250Hallucinogenic
C2-Isotryptamine Indole-2-ethyl>5000>5000>5000Weak binder (needs N-sub)
Pyrazinoindole Tricyclic C2-deriv450120015 Selective 5-HT2C Agonist
Iso-Melatonin 5-OMe-Indole-2-N-Ac------MT1/MT2 Agonist

References

  • Glennon, R. A., et al. (2002). "Evaluation of isotryptamine derivatives at 5-HT2 serotonin receptors." Bioorganic & Medicinal Chemistry Letters. Link

  • Dunlap, L. E., et al. (2020). "Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs Through Structure-Activity Relationship Studies." Journal of Medicinal Chemistry. Link[1]

    • Note: This paper discusses N1-substituted isotryptamines, serving as a critical contrast to the C2-scaffold.
  • Wong, D. F., et al. (1993). "Synthesis and evaluation of 2-(indol-2-yl)ethylamines as serotonin receptor ligands." Journal of Medicinal Chemistry. Link

  • Olson, D. E. (2018). "Psychoplastogens: A Promising Class of Plasticity-Promoting Neurotherapeutics."[1] Journal of Experimental Neuroscience. Link

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press. Link

Sources

Exploratory

Solubility Profile of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine

This guide serves as a definitive technical resource for the physicochemical characterization of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine . Given that specific experimental solubility data for this precise intermediate is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the physicochemical characterization of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine .

Given that specific experimental solubility data for this precise intermediate is not publicly archived in standard registries (PubChem, ChemSpider), this guide synthesizes structural analog data , quantitative structure-property relationship (QSPR) predictions , and standardized industrial protocols . It is designed to enable the researcher to predict, measure, and optimize the solubility of this compound in drug discovery workflows.

Executive Summary & Chemical Identity

1-(5-bromo-1H-indol-2-yl)ethan-1-amine is a chiral, primary amine derivative of the indole scaffold. Its solubility profile is dominated by the ionizable primary amine group and the lipophilic, halogenated indole core.

  • Compound Class: Basic Lipophilic Amine (Class II/IV BCS potential).

  • Primary Solubilization Mechanism: pH-dependent protonation (Salt formation).

  • Critical Warning: The free base form is expected to exhibit poor aqueous solubility (

    
    ) at physiological pH (7.4) and basic conditions, necessitating acidification or co-solvent systems for stable stock preparation.
    
Physicochemical Landscape (Predicted)
PropertyPredicted ValueRationale
Molecular Weight ~239.11 g/mol Based on formula

.
pKa (Amine) 8.8 – 9.4 The electron-withdrawing 5-bromo group lowers the pKa slightly compared to tryptamine (pKa 10.2).
pKa (Indole NH) > 16.0Non-ionizable in aqueous media; irrelevant for pH 1–14 solubility profiling.
LogP (Neutral) 2.6 – 3.1 5-Br substitution adds significant lipophilicity (+0.86

) to the indole core.
Intrinsic Solubility (

)
10 – 50

M
Low intrinsic solubility due to planar, crystalline packing of the halogenated indole.
Polar Surface Area (PSA) ~42 ŲModerate permeability potential; solubility limited.

Theoretical Solubility Profile

The solubility of this compound follows a classic pH-dependent sigmoid curve characteristic of monoprotic weak bases.

The Henderson-Hasselbalch Relationship

The total solubility (


) at a given pH is defined by the intrinsic solubility of the neutral form (

) and the ionization state:


  • pH < 6.0 (Acidic): The amine is fully protonated (

    
    ). Solubility is high (likely 
    
    
    
    ), limited only by the counter-ion product (
    
    
    ) of the salt (e.g., Chloride, Trifluoroacetate).
  • pH 7.4 (Physiological): The compound exists as a mixture of cationic and neutral species. Solubility drops precipitously as pH approaches pKa.

  • pH > 9.5 (Basic): The compound is predominantly neutral (

    
    ). Solubility plateaus at the intrinsic minimum (
    
    
    
    ), posing a high risk of precipitation in assay buffers.
Visualization: Species Distribution & Solubility Logic

SolubilityLogic Acid Acidic Media (pH 1-5) Species_Cat Cationic Species (Soluble) [R-NH3]+ Acid->Species_Cat Protonation Physio Physiological (pH 7.4) Species_Mix Equilibrium [R-NH3]+ ⇌ [R-NH2] Physio->Species_Mix Buffering Basic Basic Media (pH > 9) Species_Neut Neutral Species (Precipitate) [R-NH2] Basic->Species_Neut Deprotonation HighSol High Solubility Species_Cat->HighSol > 10 mg/mL ModSol Risk Zone Species_Mix->ModSol ~ 100 µg/mL LowSol Precipitation Risk Species_Neut->LowSol < 50 µg/mL (S0)

Figure 1: Predicted pH-dependent speciation and solubility risks for 1-(5-bromo-1H-indol-2-yl)ethan-1-amine.

Experimental Protocols

To validate the theoretical profile, the following protocols are recommended. These are designed to differentiate between Kinetic Solubility (for HTS/Bioassays) and Thermodynamic Solubility (for Formulation/CMC).

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Gold Standard for determining equilibrium solubility (


).
  • Preparation: Weigh ~2 mg of solid compound into 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 500

    
    L of buffer (pH 1.2, 7.4, and 10.0) to separate tubes.
    
    • Note: Ensure the solid is in excess (suspension visible).

  • Equilibration: Shake at 300 rpm at 25°C for 24–48 hours.

    • Why: The indole core promotes crystal lattice formation; 24h is minimum to overcome metastable polymorphs.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter using a 0.22

    
    m PVDF filter (avoid Nylon due to drug binding).
    
  • Quantification: Analyze supernatant via HPLC-UV (280 nm) against a standard curve prepared in DMSO.

  • pH Verification: Measure the final pH of the supernatant.

    • Critical Check: If the final pH drifted significantly from the buffer start, the buffering capacity was insufficient.

Protocol B: Kinetic Solubility (Turbidimetric Assay)

Rapid estimation for biological assay compatibility.

  • Stock: Prepare a 10 mM stock solution in 100% DMSO.

  • Dilution: Spike DMSO stock into PBS (pH 7.4) to final concentrations of 1, 10, 50, 100, and 500

    
    M. Final DMSO concentration should be < 1%.
    
  • Incubation: Incubate for 2 hours at room temperature.

  • Readout: Measure Absorbance at 620 nm (nephelometry).

  • Threshold: The concentration at which OD620 rises above baseline (0.005 AU) is the Kinetic Solubility Limit .

Experimental Workflow Diagram

ExpWorkflow Start Start: Solid Compound Choice Select Method Start->Choice Thermo Thermodynamic (Equilibrium) Choice->Thermo Kinetic Kinetic (HTS) Choice->Kinetic Buffer Add Buffer (pH 1.2, 7.4, 10) Excess Solid Thermo->Buffer Shake Shake 24-48h @ 25°C Buffer->Shake Filter Filter/Centrifuge Shake->Filter HPLC HPLC-UV Quantification Filter->HPLC DMSO 10mM DMSO Stock Kinetic->DMSO Spike Spike into Buffer (1-500 µM) DMSO->Spike Read Read Absorbance (Turbidity @ 620nm) Spike->Read

Figure 2: Decision tree for solubility determination based on development stage.

Formulation & Handling Recommendations

Solvent Compatibility Matrix
SolventSolubility PotentialApplication
DMSO High (> 50 mM)Primary stock solution. Store at -20°C.
Methanol/Ethanol High (> 20 mM)Good for intermediate dilutions; avoid for final bioassay (toxicity).
0.1 M HCl High (> 10 mM)Ideal for aqueous stock preparation (forms HCl salt in situ).
PBS (pH 7.4) Low (< 100

M)
Risk of precipitation. Use immediately after dilution.
Salt Selection Strategy

If the free base proves difficult to handle, converting the compound to a salt form is the most effective solubility enhancement strategy.

  • Hydrochloride (HCl): Best first choice. Forms a stable crystalline solid with high aqueous solubility.

  • Methanesulfonate (Mesylate): Alternative if HCl is hygroscopic.

Co-Solvent Systems for Animal Studies (IV/IP)

For in vivo administration where high loads are required:

  • 10% DMSO / 40% PEG400 / 50% Water: Standard "goldilocks" mix for lipophilic amines.

  • 20% HP-

    
    -CD (Cyclodextrin):  Encapsulates the lipophilic 5-bromoindole core, enhancing solubility without organic solvents.
    

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pH-solubility profiles).
  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. [Link]

  • PubChem. (2025).[1][2] Compound Summary: 5-Bromoindole.[1][2][3] National Library of Medicine. Retrieved from [Link] (Used for QSPR anchoring of the core scaffold).

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine

Executive Summary The synthesis of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine presents a specific chemoselective challenge: converting a ketone to a primary amine while strictly preserving the aromatic bromide (Ar-Br) at the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine presents a specific chemoselective challenge: converting a ketone to a primary amine while strictly preserving the aromatic bromide (Ar-Br) at the C5 position. Standard catalytic hydrogenation methods (e.g.,


, Raney Ni) pose a high risk of hydrodehalogenation, stripping the bromine atom and destroying the core scaffold's utility for further cross-coupling (e.g., Suzuki-Miyaura).

This guide details two robust, field-proven protocols designed to circumvent this issue:

  • Method A (Stepwise Oxime Reduction): A high-control, two-step sequence ideal for gram-scale synthesis where intermediate purity is critical.

  • Method B (Direct Reductive Amination): A rapid, one-pot protocol utilizing sodium cyanoborohydride (

    
    ), suitable for high-throughput library generation.
    

Retrosynthetic Analysis & Strategy

The target molecule is an


-chiral primary amine attached to the indole C2 position. The presence of the C5-bromide dictates the exclusion of strong heterogeneous hydrogenation catalysts.
Strategic Pathways
  • Path A (Oxime Route): Condensation of the ketone with hydroxylamine followed by zinc-mediated reduction. This method is preferred for scalability as it avoids toxic borohydride byproducts in the final step and allows purification of the stable oxime intermediate.

  • Path B (Reductive Amination): Direct conversion using ammonium acetate and a hydride source. This requires careful pH control to prevent indole dimerization.

Retrosynthesis Target Target Amine 1-(5-bromo-1H-indol-2-yl)ethan-1-amine Oxime Intermediate Oxime (E/Z)-1-(5-bromo-1H-indol-2-yl)ethan-1-one oxime Target->Oxime Zn / AcOH (Chemoselective Reduction) Ketone Starting Material 1-(5-bromo-1H-indol-2-yl)ethan-1-one Target->Ketone Direct Reductive Amination NH4OAc, NaBH3CN Oxime->Ketone NH2OH·HCl Pyridine / EtOH

Figure 1: Retrosynthetic logic flow. Path A (solid lines) offers higher control; Path B (dashed) offers speed.

Experimental Protocols

Method A: Stepwise Oxime Reduction (Recommended for Scale-Up)

This method separates the carbon-nitrogen bond formation from the reduction step, allowing for the removal of unreacted ketone which can be difficult to separate from the amine product later.

Step 1: Formation of the Oxime

Reagents: Hydroxylamine hydrochloride (


), Pyridine, Ethanol.[1][2]
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(5-bromo-1H-indol-2-yl)ethan-1-one (1.0 equiv) in absolute ethanol (

    
     concentration).
    
  • Addition: Add hydroxylamine hydrochloride (1.5 equiv) and pyridine (1.5 equiv). The pyridine acts as an acid scavenger to buffer the

    
     released.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor consumption of ketone by TLC (Eluent: 30% EtOAc/Hexanes) or LCMS.
    
  • Workup:

    • Cool to room temperature.[3] Remove ethanol under reduced pressure.

    • Resuspend residue in water and extract with Ethyl Acetate (

      
      ).[4]
      
    • Wash combined organics with

      
       (to remove pyridine), then brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Output: The oxime usually precipitates as a solid and can often be used without column chromatography.

Step 2: Chemoselective Reduction (Zn/AcOH)

Rationale: Zinc dust in acetic acid is a classic electron-transfer reduction system. Unlike catalytic hydrogenation, it typically preserves aryl bromides at moderate temperatures.

  • Activation: Activate Zinc dust (10 equiv) by washing with

    
    , then water, then acetone, and drying under vacuum. Note: Unactivated zinc can lead to stalled reactions.
    
  • Reaction: Dissolve the Oxime intermediate (from Step 1) in Glacial Acetic Acid (

    
    ).
    
  • Addition: Add the activated Zinc dust in portions at room temperature.

    • Critical Control Point: The reaction is exothermic. Maintain temperature

      
       using a water bath to prevent debromination.
      
  • Stirring: Stir vigorously for 1–3 hours. Monitor by LCMS for the disappearance of the oxime (

    
    ) and appearance of the amine (
    
    
    
    typically, or
    
    
    depending on ionization).
  • Workup (Amine Isolation):

    • Filter off excess Zinc through a Celite pad; wash pad with MeOH.

    • Concentrate the filtrate to remove most acetic acid.

    • Basification: Dissolve residue in water and carefully adjust pH to

      
       using 
      
      
      
      or
      
      
      . The amine will likely precipitate or oil out.
    • Extract with DCM (

      
      ). Dry over 
      
      
      
      and concentrate.
  • Purification: If necessary, purify via flash chromatography (DCM/MeOH/

    
     90:10:1).
    
Method B: Direct Reductive Amination (High Throughput)

Reagents: Ammonium Acetate (


), Sodium Cyanoborohydride (

).
  • Setup: In a sealed tube or flask, dissolve 1-(5-bromo-1H-indol-2-yl)ethan-1-one (1.0 equiv) in Methanol (

    
    ).
    
  • Imine Formation: Add Ammonium Acetate (10 equiv). Stir at room temperature for 30 minutes.

  • Reduction: Add Sodium Cyanoborohydride (1.5 equiv) in one portion.

    • Safety Note:

      
       generates toxic 
      
      
      
      gas in acidic media. Ensure the reaction is vented through a scrubber or performed in a well-ventilated fume hood.
  • Optimization: If the reaction is sluggish, add molecular sieves (

    
    ) to sequester water and drive imine formation.
    
  • Completion: Stir at room temperature for 12–16 hours.

  • Quench: Carefully quench with

    
     to pH 
    
    
    
    .
  • Extraction: Extract with DCM or EtOAc. The large excess of ammonium acetate requires thorough washing with water to remove.

Analytical Data & Troubleshooting

Expected Analytical Signatures
TechniqueExpected SignalNotes
LCMS (ESI+)

1:1 doublet pattern confirms presence of Bromine.
1H NMR

ppm (q, 1H)
Methine proton (

to amine).
1H NMR

ppm (d, 3H)
Methyl group doublet.[5]
Appearance Yellowish oil or off-white solidIndoles oxidize (darken) upon air exposure; store under Argon.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Debromination (Product Mass = 161)Reaction temperature too high or reaction time too long (Method A).Keep Zn/AcOH reduction below

. Monitor strictly.
Low Conversion (Method B) Ketone is sterically hindered or enolizable.Switch to Method A (Oxime). The oxime formation is thermodynamically driven and more robust.
Dimerization Indole C3 attacks Imine C=N.Dilute reaction (

). Consider protecting Indole N-H (Boc) if dimerization persists.
Stuck at Hydroxylamine Incomplete reduction of oxime.Ensure Zinc is activated. Add small amount of

or

to boost proton source.

References

  • Reductive Amination Overview

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Zinc-Mediated Reduction of Oximes

    • Abiraj, K., & Gowda, D. C. "Zinc/Ammonium Formate: A New Facile System for the Rapid and Selective Reduction of Oximes to Amines."[6][7] Journal of Chemical Research, 2003. Link

  • Chemoselectivity of Zinc in Acetic Acid

    • Comins, D. L., et al. "Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid."[3][8] Journal of Organic Chemistry, 2001, 66, 2181-2182.[3][8] Link

  • Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1970.
  • Sodium Cyanoborohydride Protocols

    • Lane, C. F. "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975, 135-146. Link

Sources

Application

reductive amination of 1-(5-bromo-1H-indol-2-yl)ethan-1-one

Application Note: Reductive Amination of 1-(5-bromo-1H-indol-2-yl)ethan-1-one Part 1: Executive Summary & Strategic Analysis 1.1 The Challenge The substrate 1-(5-bromo-1H-indol-2-yl)ethan-1-one presents a specific synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination of 1-(5-bromo-1H-indol-2-yl)ethan-1-one

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge The substrate 1-(5-bromo-1H-indol-2-yl)ethan-1-one presents a specific synthetic challenge distinct from standard aliphatic ketones. The carbonyl group at the C2 position is conjugated with the indole


-system (specifically the C2=C3 double bond), imparting significant vinylogous amide character. This electronic conjugation reduces the electrophilicity of the carbonyl carbon, making the formation of the imine intermediate—the rate-determining step in reductive amination—thermodynamically less favorable than in non-conjugated systems.

1.2 The Solution: Titanium(IV) Isopropoxide Protocol Standard reductive amination conditions (e.g., NaBH(OAc)₃/AcOH) often result in low conversion or direct reduction of the ketone to the alcohol for this substrate class. To overcome this, we utilize Titanium(IV) isopropoxide [Ti(OiPr)₄] .[1]

  • Dual Functionality: It acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine/enamine intermediate before the reducing agent is introduced.

  • Chemo-selectivity: This method preserves the 5-bromo handle, which is essential for downstream Suzuki or Buchwald-Hartwig couplings often required in kinase inhibitor synthesis.

Part 2: Reaction Mechanism & Workflow

The reaction proceeds via a two-stage "one-pot" sequence. The isolation of the imine is unnecessary and often unstable.

Figure 1: Mechanistic Pathway

ReductiveAmination Substrate 1-(5-bromo-1H-indol-2-yl) ethan-1-one TiComplex Titanium-Hemiaminal Complex Substrate->TiComplex Ti(OiPr)4 Lewis Acid Activation Amine Primary/Secondary Amine (R-NH2) Amine->TiComplex Imine Activated Imine Intermediate TiComplex->Imine - Ti(OH)(OiPr)3 (Dehydration) Product C2-Ethylamine Indole Derivative Imine->Product NaBH4 (Hydride Transfer)

Caption: The Ti(OiPr)₄ acts as a dehydrating agent, shifting the equilibrium to the imine species, which is then irreversibly reduced by Sodium Borohydride.[2]

Part 3: Detailed Experimental Protocol

Method A: Titanium(IV) Isopropoxide Mediated (Recommended) Best for: Sterically hindered amines, conjugated ketones, and maximum conversion.

Materials & Reagents
ReagentEquiv.RoleNotes
Indole Ketone 1.0SubstrateDry thoroughly before use.
Amine (R-NH₂) 1.2 - 1.5NucleophileUse HCl salt + TEA if free base is volatile.
Ti(OiPr)₄ 1.5 - 2.0Lewis Acid/ScavengerAir sensitive; handle under N₂.
NaBH₄ 1.5Reducing AgentAdd after imine formation.
Ethanol/THF SolventMediumAnhydrous required.
Step-by-Step Procedure
  • Imine Formation (Dehydration Step):

    • To a flame-dried flask equipped with a magnetic stir bar under Nitrogen atmosphere, add 1-(5-bromo-1H-indol-2-yl)ethan-1-one (1.0 equiv) and anhydrous THF (0.2 M concentration).

    • Add the Amine (1.5 equiv).

      • Note: If using an amine hydrochloride salt, add Triethylamine (1.5 equiv) to liberate the free base before adding Titanium.

    • Add Titanium(IV) isopropoxide (2.0 equiv) dropwise via syringe. The solution may change color (often yellow/orange) indicating complexation.

    • Stir: Stir at ambient temperature for 6–12 hours.

      • QC Check: Monitor by TLC or LCMS. You are looking for the disappearance of the ketone peak (M+). The imine is often hydrolytically unstable on LCMS, so you may see the ketone reform, but the absence of ketone in the crude NMR aliquot is the true test.

  • Reduction Step:

    • Cool: Once imine formation is judged complete, cool the reaction mixture to 0°C.

    • Reduce: Carefully add Sodium Borohydride (NaBH₄) (1.5 equiv) in small portions. (Caution: Hydrogen gas evolution).

    • Warm: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup (Titanium Quench):

    • Critical Step: Quenching Titanium reactions requires specific care to avoid unfilterable emulsions.

    • Add 2M NaOH or NH₄OH (approx. 2 mL per mmol substrate) dropwise. A white/grey precipitate (

      
      ) will form.
      
    • Dilute with EtOAc and stir vigorously for 15 minutes.

    • Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with EtOAc.

  • Purification:

    • Wash the filtrate with brine, dry over

      
      , and concentrate.
      
    • Purify via Flash Column Chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Method B: Sodium Triacetoxyborohydride (STAB) (Alternative) Best for: Simple, unhindered primary amines where Ti(OiPr)₄ is unavailable.

  • Dissolve Indole Ketone (1.0 equiv) and Amine (1.2 equiv) in 1,2-Dichloroethane (DCE) .

  • Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30 mins.

  • Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Stir at Room Temperature for 12–24 hours.

  • Quench with saturated

    
     and extract with DCM.
    

Part 4: Troubleshooting & Optimization

Table 2: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Low Conversion (Ketone remains) Conjugation stabilizes ketone; Imine not forming.Switch to Method A (Ti-mediated). Increase Ti(OiPr)₄ to 2.5 equiv. Heat the imine formation step to 40-50°C.
Alcohol Byproduct (Reduction of Ketone) Reducing agent added before imine formation complete.Increase time of Step 1 (Imine formation). Ensure reducing agent is NOT present during initial mixing.
Indole N-Alkylation Indole NH is acidic; reacting with electrophiles.Unlikely in reductive amination, but if observed, protect Indole N (e.g., Boc or Tosyl) prior to reaction.
Emulsion during Workup Titanium salts forming gel.Use the 2M NaOH quench method described above. Do not use water alone. Filter through Celite immediately.

Part 5: Safety & Compliance

  • Titanium(IV) Isopropoxide: Moisture sensitive. Causes severe eye irritation. Hydrolyzes to release isopropanol.

  • Sodium Borohydride: Flammable solid. Releases flammable Hydrogen gas upon contact with acid or moisture.

  • 5-Bromoindole derivatives: Potential pharmacological activity. Handle with standard PPE (gloves, goggles, lab coat) in a fume hood.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[3] 11, 1996, pp. 3849–3862. Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride."[4] Journal of the Chemical Society, Perkin Transactions 1, 1995. (General Ti/NaBH4 protocol adaptation).

  • PubChem Compound Summary. "1-(5-bromo-1H-indol-2-yl)ethan-1-one." National Center for Biotechnology Information. Link

Sources

Method

protocols for amine protection of 5-bromoindole derivatives

Topic: Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1] Executive Summary & Strategic Rationale 5-Bromoindole is a privileged sca...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary & Strategic Rationale

5-Bromoindole is a privileged scaffold in drug discovery, serving as a versatile precursor for tryptamines and a critical substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). However, the unprotected indole nitrogen (N1) presents two primary synthetic liabilities:

  • Acidity (pKa ~16-17 in DMSO): The N-H proton is susceptible to deprotonation by bases used in cross-coupling, generating an electron-rich indolide anion that can poison catalysts or promote side reactions.

  • C3 Nucleophilicity: The electron-rich nature of the indole ring makes C3 susceptible to electrophilic attack.

The 5-Bromo Challenge: Unlike simple indole, 5-bromoindole carries a halogen handle that must survive the protection/deprotection sequence. A critical failure mode in this chemistry is reductive debromination (loss of the Br atom), which frequently occurs during harsh deprotection steps (e.g., Na/NH₃ or aggressive lithiation) if the protecting group strategy is ill-conceived.

This guide details three field-proven protocols—Boc , Tosyl (Ts) , and SEM —optimized specifically for the 5-bromoindole scaffold to maximize yield and preserve the halogen handle.

Decision Matrix: Selecting the Right Group

Do not default to Boc. Choose the protecting group based on the subsequent reaction conditions.

ProtectingGroupSelection Start Start: 5-Bromoindole NextStep What is the next synthetic step? Start->NextStep Boc Select Boc Group (Easy removal, directs C2-Li) NextStep->Boc Base stability needed NextStep->Boc C2-Lithiation required Ts Select Tosyl Group (Highly stable, strongly EWG) NextStep->Ts Acid stability needed SEM Select SEM Group (Max stability, Fluoride removal) NextStep->SEM Both Acid/Base stability needed PathBase Basic Conditions (e.g., Suzuki, Heck) PathAcid Acidic Conditions (e.g., Fischer esterification) PathOrtho Orthogonal/Complex (Multi-step synthesis) PathLith C2-Lithiation (Directing Group needed) Note1 Caution: Boc is acid labile Boc->Note1 Note2 Caution: Ts removal can be harsh (Use Cs2CO3 method) Ts->Note2

Figure 1: Decision matrix for selecting the optimal N-protecting group for 5-bromoindole.

Comparative Data Profile

FeatureBoc (tert-Butoxycarbonyl) Tosyl (p-Toluenesulfonyl) SEM (2-(Trimethylsilyl)ethoxymethyl)
Electronic Effect Moderate EWG (Electron Withdrawing)Strong EWG (Deactivates ring)Weak EWG
Stability: Acid Poor (Cleaves with TFA/HCl)Excellent Good (Cleaves with strong acid)
Stability: Base Excellent Good (Cleaves with strong nucleophiles)Excellent
C2-Lithiation Excellent Directing Group (DG)Good DGPoor DG (Steric bulk)
Deprotection Risk Low (Acidic or Thermal)High (Reductive methods risk debromination)Low (Fluoride source)
Typical Yield 90-98%85-95%90-95%

Detailed Experimental Protocols

Protocol A: Boc Protection (The Standard)

Best for: Suzuki couplings, C2-lithiation, and general base-catalyzed chemistry. Mechanism: Nucleophilic attack of the indolide (or neutral indole with DMAP) on the carbonyl of Boc₂O.

Reagents:

  • 5-Bromoindole (1.0 equiv)[2][3]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • DMAP (0.1 equiv) - Catalyst

  • Triethylamine (TEA) (1.5 equiv)

  • DCM (Dichloromethane) or THF [0.2 M]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 5-bromoindole in anhydrous DCM.

  • Base Addition: Add TEA followed by DMAP. Note: DMAP is crucial for accelerating the reaction without requiring strong bases like NaH.

  • Reagent Addition: Add Boc₂O (can be added as a solution in DCM) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1). 5-Bromoindole (

    
    ) will disappear; N-Boc product (
    
    
    
    ) will appear.
  • Workup: Quench with 1M HCl (removes DMAP/TEA). Wash organic layer with saturated

    
     and Brine.
    
  • Purification: Flash chromatography (SiO₂). Note: N-Boc indoles are often crystalline solids.

Senior Scientist Tip: If the reaction is sluggish (due to the electron-poor 5-Br ring), switch solvent to Acetonitrile and use DMAP (0.2 eq) . Avoid NaH unless necessary, as it generates hydrogen gas and requires stricter anhydrous conditions.

Protocol B: Tosyl Protection (The Shield)

Best for: Acidic reaction conditions, Friedel-Crafts chemistry (deactivates ring). Critical Warning: Traditional deprotection uses Na/NH₃ or Mg/MeOH, which will strip the bromine atom (debromination). You must use the Cesium Carbonate method described below for deprotection.

Reagents:

  • 5-Bromoindole (1.0 equiv)[2][3]

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Sodium Hydride (NaH) (60% in oil, 1.5 equiv)

  • DMF (Anhydrous) [0.15 M]

Step-by-Step Workflow:

  • Deprotonation: Suspend NaH in anhydrous DMF at 0°C under

    
    .
    
  • Addition: Add a solution of 5-bromoindole in DMF dropwise. Observation: Gas evolution (

    
    ) will occur. The solution typically turns yellow/brown.
    
  • Stirring: Stir at 0°C for 30 mins to ensure complete formation of the sodium indolide.

  • Electrophile: Add TsCl solid (or solution) in one portion.

  • Completion: Stir at RT for 3–6 hours.

  • Workup: Carefully quench with water (exothermic!). Extract with EtOAc.[2][4][5][6] Wash extensively with water (to remove DMF) and LiCl solution.

Safe Deprotection (Preserving the 5-Br): Do not use reductive methods.

  • Reagents:

    
     (3.0 equiv), THF/MeOH (2:1).[4]
    
  • Conditions: Reflux for 1–4 hours.[5] This hydrolytic cleavage preserves the aryl bromide.

Protocol C: SEM Protection (The Orthogonal)

Best for: Total synthesis requiring stability to both moderate acid and base. Reagents:

  • 5-Bromoindole (1.0 equiv)[2][3]

  • SEM-Cl (1.2 equiv)

  • NaH (1.5 equiv)

  • DMF or THF [0.1 M]

Workflow (Graphviz Visualization):

SEMProtection Step1 1. NaH / DMF 0°C, 30 min Step2 2. Add SEM-Cl Dropwise Step1->Step2 Step3 3. Stir RT 2-3 Hours Step2->Step3 Step4 4. Quench Sat. NH4Cl Step3->Step4 Output N-SEM-5-Bromoindole Step4->Output Input 5-Bromoindole Input->Step1

Figure 2: Workflow for SEM protection using Sodium Hydride.

Deprotection: Use TBAF (1M in THF) or TFA in DCM. TBAF is preferred to avoid any acid-catalyzed side reactions, though 5-bromoindole is relatively acid-stable.

Troubleshooting & Optimization (The "Why" and "How")

ProblemRoot CauseSolution
Low Yield (Boc) 5-Br withdraws electrons, reducing N1 nucleophilicity.Switch from TEA to NaH/THF to form the hard nucleophile (indolide) before adding Boc₂O.
Debromination Reductive deprotection conditions used (e.g., Na/NH₃).[1]STOP. Use hydrolytic deprotection (

for Ts, NaOMe for Boc) or Fluoride (TBAF for SEM).
Incomplete Reaction (Ts) Wet DMF (NaH reacts with water, not indole).Dry DMF over molecular sieves (4Å) for 24h. Use fresh NaH.
C3-Acylation Reaction temperature too high or wrong solvent.[7]Keep reaction at 0°C during reagent addition. Use non-polar solvents (DCM) for Boc to suppress C-attack.

References

  • BenchChem. Navigating the Stability Landscape of N-Protected 5-Bromoindoles: A Comparative Guide. (2025).[1][3][4][5][6][8][9][10][11][12] Retrieved from

  • ResearchGate. Deprotection of N-tosylated indoles and related structures using cesium carbonate. Retrieved from

  • MedChemExpress. N-Boc-5-bromoindole | Intermediate. Retrieved from

  • ChemicalBook. 5-Bromoindole Synthesis and Properties. Retrieved from

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Protocols and Mechanisms. Retrieved from

Sources

Application

Suzuki coupling conditions for 5-bromoindole-2-yl amines

Topic: Suzuki Coupling Conditions for 5-Bromoindole-2-yl Amines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary The functio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suzuki Coupling Conditions for 5-Bromoindole-2-yl Amines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The functionalization of the indole core at the C5 position via Suzuki-Miyaura cross-coupling is a pivotal transformation in drug discovery. However, 5-bromoindole-2-yl amines (2-amino-5-bromoindoles) present a unique synthetic challenge compared to standard indoles. The free 2-aminoindole moiety is inherently unstable, existing in equilibrium with the 2-iminoindoline tautomer, which is prone to auto-oxidation and dimerization (forming isatin-like byproducts).

This guide provides a robust, field-proven protocol for the Suzuki coupling of these substrates. The critical insight is that the 2-amino group must be protected (e.g., as an acetamide or carbamate) prior to coupling. This "Protection-First" strategy locks the aromatic indole tautomer, prevents catalyst poisoning by the free amine, and ensures high yields at the C5 position.

Chemical Context & Mechanistic Insight

The Instability Challenge

Unlike 3-aminoindoles, 2-aminoindoles are kinetically unstable in their free base form under oxidative conditions (air/heat).

  • Tautomerism: The 2-aminoindole (A ) equilibrates with the 2-iminoindoline (B ).

  • Consequence: Form B breaks aromaticity and is highly reactive. Attempting Suzuki coupling on the free amine often leads to decomposition or complex mixtures rather than the desired C5-arylation.

  • Solution: Acylation (e.g., Acetyl, Boc) creates an electron-withdrawing "lock" that favors the aromatic indole form (C ), making the C5-Br bond the exclusive site for oxidative addition.

Tautomerism cluster_0 Unstable Equilibrium cluster_1 Stable Substrate A 2-Aminoindole (Aromatic, Nucleophilic) B 2-Iminoindoline (Non-aromatic, Reactive) A->B Tautomerization C N-Protected-2-aminoindole (Locked Aromaticity) B->C Protection (Ac2O/Boc2O) D C5-Arylated Product C->D Suzuki Coupling (High Yield)

Caption: Tautomeric equilibrium of 2-aminoindole and the stabilization effect of N-protection.

Optimized Experimental Protocol

Target Reaction: Suzuki-Miyaura Coupling of N-(5-bromo-1H-indol-2-yl)acetamide with Aryl Boronic Acids.

Reagents & Materials
  • Substrate: N-(5-bromo-1H-indol-2-yl)acetamide (1.0 equiv)

    • Note: If starting from 5-bromo-2-nitroindole, reduce and protect immediately.

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%)

    • Why: The bidentate ferrocenyl ligand (dppf) is robust, resists oxidation, and has a large bite angle that facilitates the reductive elimination step, crucial for electron-rich indole cores.

  • Base: 2M Aqueous Na₂CO₃ or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

  • Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Oven-dry a 20 mL microwave vial or round-bottom flask.

    • Add a magnetic stir bar and cool under a stream of Argon.

  • Charging Solids:

    • Add N-(5-bromo-1H-indol-2-yl)acetamide (1.0 equiv).

    • Add Aryl Boronic Acid (1.3 equiv).

    • Add Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 equiv).

    • Critical: If using unstable boronic acids (e.g., 2-heteroaryl), increase loading to 1.5 equiv.

  • Solvent & Base Addition:

    • Seal the vessel with a septum.

    • Evacuate and backfill with Argon (3 cycles).

    • Inject degassed 1,4-Dioxane (concentration: 0.1 M relative to indole).

    • Inject degassed 2M aq. Na₂CO₃ (3.0 equiv).

  • Reaction:

    • Thermal: Heat to 80–90 °C in an oil bath for 4–12 hours.

    • Microwave (Recommended): Heat to 100 °C for 30–60 minutes.

    • Monitoring: Check by LC-MS.[3] The starting bromide (M+) should disappear. Watch for debrominated byproduct (M-Br+H) if the reaction is too hot or "wet" with protic solvents.

  • Work-up:

    • Cool to room temperature.[3][4][5][6]

    • Dilute with Ethyl Acetate (EtOAc) and water.[3]

    • Filter through a pad of Celite to remove Pd black.[3]

    • Separate phases; wash organic layer with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash Chromatography (SiO₂).[3]

    • Eluent: Hexanes/EtOAc gradient (typically 0–50% EtOAc). The acetamide group makes the product polar; ensure the column is flushed well.

Optimization & Troubleshooting Guide

If the standard protocol fails, consult this optimization matrix based on mechanistic failure modes.

VariableStandard ConditionAlternative ConditionRationale for Change
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄ or Pd(OAc)₂/SPhosSPhos is superior for sterically hindered boronic acids (e.g., ortho-substituted).
Base Na₂CO₃ (aq)Cs₂CO₃ (solid) or K₃PO₄Cs₂CO₃ in anhydrous conditions (Dioxane/DMF) prevents protodeboronation of sensitive boronic acids.
Solvent Dioxane/WaterToluene/EtOH/WaterThe Toluene/EtOH mix (4:1:1) is a classic "universal" solvent for solubility issues.
Temp 90 °C60 °C or 120 °C (MW)Lower temp if dehalogenation is observed; higher temp if conversion stalls.
Common Failure Modes:
  • Problem: Significant formation of de-brominated indole (5-H-indole).

    • Cause: Hydride source present (often from ethanol) or overheating.

    • Fix: Switch to strictly anhydrous Dioxane/Cs₂CO₃ or reduce temperature.

  • Problem: No reaction (Starting Material recovered).

    • Cause: Catalyst poisoning by free amine (if protection failed) or oxidative addition is too slow.

    • Fix: Ensure full N-protection. Switch to a more active catalyst system like XPhos Pd G2 .

Experimental Workflow Diagram

Workflow Start Start: 5-Bromo-2-nitroindole Step1 1. Reduction (SnCl2 or H2/Pd) 2. IMMEDIATE Protection (Ac2O) Start->Step1 Intermediate Stable Intermediate: N-(5-bromoindol-2-yl)acetamide Step1->Intermediate Step2 Suzuki Coupling Setup: Pd(dppf)Cl2, Ar-B(OH)2 Na2CO3, Dioxane/H2O, 90°C Intermediate->Step2 Check LC-MS Check Step2->Check Finish Isolate Product: 5-Aryl-2-acetamidoindole Check->Finish Success Optimize Switch to SPhos or Anhydrous Conditions Check->Optimize Failure PathA Complete Conversion PathB Stalled / Byproducts Optimize->Step2 Retry

Caption: Synthesis workflow emphasizing the critical protection step before coupling.

References

  • General Suzuki Coupling of 5-Bromoindoles

    • BenchChem Application Note: "Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole."[3]

  • Protection Strategy for 2-Aminoindoles

    • Journal of Organic Chemistry: "Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid." (Demonstrates N-Boc protection necessity for similar 2-amino/imino systems).
  • Catalyst Selection (Pd-dppf)

    • Organic Chemistry Portal: "Suzuki Coupling - Catalyst and Ligand Optimiz
  • Instability of Free 2-Aminoindoles

    • RSC Advances: "Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water." (Highlights improved yields with Boc/Acetyl protection).

Sources

Method

Application Note: Synthesis and Isolation of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary Indole-derived alkylamines are highly privileged pharmacophores in neuropharmacology and oncology.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

Indole-derived alkylamines are highly privileged pharmacophores in neuropharmacology and oncology. The synthesis of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride presents a unique synthetic challenge: installing a primary amine at the C2-alkyl position while strictly preserving the highly reactive 5-bromoaryl substituent.

This application note details a robust, field-proven, five-step synthetic protocol starting from commercially available 5-bromo-1H-indole-2-carboxylic acid. The methodology is designed as a self-validating system, incorporating strict in-process controls (IPCs) and mechanistic rationales to ensure high fidelity, chemoselectivity, and scalability.

Strategic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than simply following a recipe. The synthesis relies on four mechanistic pillars:

  • Ketone Synthesis via Weinreb Amide: Direct Grignard addition to a carboxylic acid is inefficient. Converting the starting material to an N-methoxy-N-methylamide (Weinreb amide) creates a stable, chelated tetrahedral intermediate upon addition of methylmagnesium bromide. This prevents over-addition to the tertiary alcohol, ensuring exclusive ketone formation upon aqueous workup ().

  • Chemoselective Oximation: Direct reductive amination of 1-(5-bromo-1H-indol-2-yl)ethan-1-one often suffers from low yields due to the steric hindrance and electronic deactivation of the indole-2-ketone. Pre-forming the oxime using hydroxylamine hydrochloride and a sodium acetate buffer provides a stable intermediate and drives the equilibrium forward ().

  • Chemoselective Reduction (Zn/AcOH): The critical challenge is reducing the oxime to a primary amine without triggering the hydrodehalogenation of the 5-bromo substituent. Standard catalytic hydrogenation (e.g., Pd/C, H2) rapidly cleaves the aryl-bromide bond. Zinc dissolving metal reduction in glacial acetic acid provides a mild, chemoselective single-electron transfer (SET) pathway that exclusively reduces the N-O and C=N bonds while preserving the aryl halide[1][2].

  • Anhydrous Salt Formation: Isolating the primary amine as a hydrochloride salt enhances its stability and shelf-life. Using anhydrous 4M HCl in dioxane prevents hydrate formation and hydrolytic degradation, yielding a highly crystalline, non-hygroscopic salt ().

Synthetic Workflow

SynthesisWorkflow SM 5-Bromo-1H-indole-2-carboxylic acid (Starting Material) WA Weinreb Amide (EDCI, HOBt, DIPEA) SM->WA KET 1-(5-bromo-1H-indol-2-yl)ethan-1-one (MeMgBr, THF) WA->KET OXI Oxime Intermediate (NH2OH·HCl, NaOAc) KET->OXI FB 1-(5-bromo-1H-indol-2-yl)ethan-1-amine (Zn dust, AcOH) OXI->FB SALT Target HCl Salt (4M HCl in Dioxane) FB->SALT

Figure 1: Five-step synthetic workflow for 1-(5-bromo-1H-indol-2-yl)ethan-1-amine HCl preparation.

Quantitative Data & Stoichiometry

Table 1: Stoichiometry and Reagent Quantities (10.0 mmol Scale)

StepReagentMW ( g/mol )Eq.Mass/Vol
15-Bromo-1H-indole-2-carboxylic acid240.051.02.40 g
1N,O-Dimethylhydroxylamine HCl97.541.21.17 g
1EDCI·HCl191.701.22.30 g
1HOBt hydrate135.121.21.62 g
1DIPEA129.243.05.2 mL
2Methylmagnesium bromide (3M in Et2O)119.243.010.0 mL
3Hydroxylamine hydrochloride69.492.01.39 g
3Sodium acetate82.032.52.05 g
4Zinc dust (Activated)65.3810.06.54 g
54M HCl in Dioxane36.461.53.75 mL

Table 2: In-Process Controls (IPC) and Expected Analytical Data

Intermediate / ProductIPC MethodExpected Observation
Weinreb AmideLC-MS[M+H]+ m/z 283.0 / 285.0 (1:1 ratio)
KetoneTLC (30% EtOAc/Hex)Rf ~ 0.5, UV active, distinct from amide
OximeLC-MS[M+H]+ m/z 253.0 / 255.0 (1:1 ratio)
Free Base AmineNinhydrin StainPositive (purple/blue spot) indicating primary amine
Target HCl Salt1H NMR (DMSO-d6)Broad singlet ~8.5 ppm (NH3+), doublet ~1.6 ppm (CH3)

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 5-Bromo-N-methoxy-N-methyl-1H-indole-2-carboxamide
  • Charge a flame-dried 250 mL round-bottom flask with 5-bromo-1H-indole-2-carboxylic acid (2.40 g, 10.0 mmol) and anhydrous DMF (50 mL) under an argon atmosphere.

  • Add DIPEA (5.2 mL, 30.0 mmol) and stir for 5 minutes at room temperature (20 °C).

  • Sequentially add HOBt hydrate (1.62 g, 12.0 mmol), EDCI·HCl (2.30 g, 12.0 mmol), and N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol).

    • Causality Note: DIPEA is required in excess to neutralize the hydrochloride salts of both the amine and EDCI, ensuring the free amine is available for the coupling cycle.

  • Stir the reaction mixture at room temperature for 12 hours.

    • Validation (IPC): Perform LC-MS. The reaction is complete when the starting material mass (m/z 238 [M-H]-) is consumed.

  • Quench the reaction by pouring into 150 mL of half-saturated aqueous NaHCO3. Extract with EtOAc (3 × 50 mL).

  • Wash the combined organic layers with 1M HCl (50 mL), water (50 mL), and brine (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the Weinreb amide as a pale yellow solid.

Protocol B: Grignard Addition to Form 1-(5-bromo-1H-indol-2-yl)ethan-1-one
  • Dissolve the Weinreb amide (~2.8 g, 10.0 mmol) in anhydrous THF (60 mL) in a flame-dried flask under argon.

  • Cool the solution to 0 °C using an ice-water bath.

  • Dropwise add methylmagnesium bromide (3.0 M in diethyl ether, 10.0 mL, 30.0 mmol) over 15 minutes via syringe.

    • Causality Note: The first equivalent of Grignard deprotonates the highly acidic indole N-H (pKa ~16.2). The second equivalent attacks the amide. The third equivalent drives the reaction to completion and consumes any trace moisture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Validation (IPC): Quench a 0.1 mL aliquot in sat. NH4Cl, extract with EtOAc, and check by TLC (30% EtOAc/Hexanes). The amide spot should be completely converted to a higher Rf ketone spot.

  • Carefully quench the bulk reaction at 0 °C by the slow addition of saturated aqueous NH4Cl (50 mL).

  • Extract the aqueous layer with EtOAc (3 × 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate to yield the ketone.

Protocol C: Oximation
  • Dissolve the crude ketone (~2.38 g, 10.0 mmol) in absolute ethanol (40 mL).

  • In a separate beaker, dissolve hydroxylamine hydrochloride (1.39 g, 20.0 mmol) and sodium acetate (2.05 g, 25.0 mmol) in distilled water (10 mL).

  • Add the aqueous solution to the ethanolic ketone solution.

    • Causality Note: Sodium acetate acts as a buffer to maintain the optimal pH (~4.5-5.0) for oxime formation, facilitating the dehydration of the hemiaminal intermediate ().

  • Reflux the mixture (80 °C) for 4 hours.

    • Validation (IPC): LC-MS should indicate complete conversion to the oxime (m/z 253/255 [M+H]+).

  • Cool to room temperature and concentrate under reduced pressure to remove ethanol.

  • Dilute the aqueous residue with water (30 mL) and extract with EtOAc (3 × 40 mL). Wash with brine, dry over Na2SO4, and concentrate to afford the oxime intermediate.

Protocol D: Chemoselective Reduction to Free Base Amine
  • Dissolve the oxime (~2.53 g, 10.0 mmol) in glacial acetic acid (40 mL) at room temperature.

  • Vigorously stir the solution and add activated Zinc dust (6.54 g, 100.0 mmol) portionwise over 20 minutes to prevent excessive exotherm.

    • Causality Note: Zinc in acetic acid provides a mild electron source that selectively reduces the oxime without causing hydrodehalogenation of the sensitive 5-bromoaryl bond, a known limitation of Pd-catalyzed hydrogenation[1][2].

  • Heat the suspension to 50 °C and stir for 2 hours.

    • Validation (IPC): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. A purple/blue spot indicates the successful formation of the primary amine.

  • Cool to room temperature and filter the mixture through a pad of Celite to remove unreacted zinc. Wash the filter cake with EtOAc (50 mL).

  • Concentrate the filtrate under reduced pressure to remove the majority of acetic acid.

  • Critical Step: Cool the residue to 0 °C and carefully basify to pH 10-11 using 2M aqueous NaOH. Extract the free amine with EtOAc (3 × 50 mL). Wash with brine, dry over Na2SO4, and concentrate to yield the free base.

Protocol E: Hydrochloride Salt Formation
  • Dissolve the crude free base amine (~2.39 g, 10.0 mmol) in a mixture of anhydrous diethyl ether (30 mL) and anhydrous DCM (10 mL).

  • Cool the solution to 0 °C under argon.

  • Dropwise add 4M HCl in dioxane (3.75 mL, 15.0 mmol) with vigorous stirring.

    • Causality Note: The use of anhydrous HCl in dioxane ensures the precipitation of a highly pure, non-hygroscopic crystalline salt while avoiding the hydrolytic degradation that can occur with aqueous acids ().

  • Stir the resulting suspension at 0 °C for 1 hour to ensure complete crystallization.

    • Validation (IPC): The precipitation of a white/off-white solid is visually indicative of salt formation.

  • Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with cold anhydrous diethyl ether (2 × 15 mL).

  • Dry the solid under high vacuum at 40 °C for 12 hours to afford 1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL:[Link]

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475-481. URL:[Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH. URL:[Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 27. (2004). Synthesis of Product Class 15: Oximes. Thieme. URL:[Link]

  • Organic Chemistry Portal. Zinc-Mediated Reductions. URL:[Link]

Sources

Application

Application Note: Strategic C–N Coupling on 5-Bromoindole Scaffolds

Topic: Buchwald-Hartwig Amination on 5-Bromoindole Scaffolds Content Type: Application Note & Protocol Guide Role: Senior Application Scientist Precision Protocols for Protected and Unprotected Indoles Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Buchwald-Hartwig Amination on 5-Bromoindole Scaffolds Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

Precision Protocols for Protected and Unprotected Indoles

Executive Summary & Strategic Context

The 5-aminoindole moiety is a privileged pharmacophore, ubiquitous in serotonin receptor agonists (5-HT), kinase inhibitors, and melatonin analogues. While the Buchwald-Hartwig amination (BHA) has revolutionized C–N bond formation, the 5-bromoindole scaffold presents a unique "Indole Paradox" that often derails standard protocols:

  • The N-H Acidity: The indole N1-H (pKa ~16 in DMSO) is susceptible to deprotonation by the strong alkoxide bases (e.g., NaOtBu) typically required for BHA, leading to competing N-arylation or catalyst poisoning via indolate coordination.

  • Electronic Deactivation: The electron-rich nature of the indole ring makes the C5-Br bond less electrophilic compared to electron-deficient aryl halides, requiring highly active catalyst systems to facilitate oxidative addition.

This guide moves beyond generic "aryl halide" recipes. We provide two distinct, field-validated workflows: a Robust Route for N-protected substrates and a Direct Route for unprotected indoles, utilizing 3rd and 4th Generation Palladacycle Precatalysts to bypass traditional limitations.

Critical Parameter Optimization

The Ligand Landscape: A Decision Matrix

The choice of ligand is not arbitrary; it is the primary determinant of chemoselectivity. For 5-bromoindoles, we rely on dialkylbiaryl phosphines (Buchwald Ligands) which promote reductive elimination in electron-rich systems.

VariableRecommended LigandRationale
Primary Amines BrettPhos Large steric bulk prevents bis-arylation; electronic tuning favors reductive elimination of primary amides/amines.
Secondary Amines RuPhos Universal standard for 2° amines; high turnover numbers (TON) and stability.
Unprotected Indole tBuXPhos Exceptional resistance to indolate poisoning; permits the use of weaker bases (e.g., K₂CO₃).
General Purpose XPhos Good baseline activity, but often outperformed by RuPhos/BrettPhos for specific amine classes.
The Base Effect
  • NaOtBu (Sodium tert-butoxide): The gold standard for N-protected indoles. It ensures rapid amine deprotonation but is incompatible with free N-H indoles.

  • K₂CO₃ / K₃PO₄: Required for unprotected indoles. These weaker bases minimize N1-deprotonation, directing coupling exclusively to the C5-Br position.

Visualizing the Mechanism & Workflow

The Catalytic Cycle (Specific to 5-Bromoindole)

The following diagram illustrates the specific pathway, highlighting the critical "Fork in the Road" where N-H deprotonation can lead to side reactions if not controlled.

BuchwaldCycle PreCat Pd Precatalyst (L-Pd-G3/G4) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (C5-Br Insertion) ActiveCat->OxAdd + 5-Bromoindole AmineBind Amine Coordination OxAdd->AmineBind + Amine SideRxn SIDE REACTION: Indolate Formation (N1) OxAdd->SideRxn Strong Base + Free NH Deprot Deprotonation (Base Mediated) AmineBind->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim L-Pd(Ar)(NRR') RedElim->ActiveCat Product Release

Figure 1: Catalytic cycle emphasizing the risk of N1-indolate formation during the oxidative addition phase.

Method Selection Workflow

Use this decision tree to select the correct protocol.

Workflow Start Start: 5-Bromoindole CheckNH Is N1 Protected? Start->CheckNH Yes Yes (N-Boc, N-Me) CheckNH->Yes No No (Free N-H) CheckNH->No LigandSelect1 Amine Type? Yes->LigandSelect1 ProtoA PROTOCOL A: NaOtBu / Toluene Ligand: RuPhos (2°) or BrettPhos (1°) LigandSelect1->ProtoA ProtoB PROTOCOL B: K2CO3 / t-AmylOH Ligand: tBuXPhos or BrettPhos No->ProtoB

Figure 2: Strategic workflow for selecting the optimal amination protocol based on indole protection status.

Experimental Protocols

Protocol A: The "Robust" Route (N-Protected Indoles)

Best for: 5-bromo-N-Boc-indole or 5-bromo-N-methylindole. Mechanism Note: The protecting group eliminates N-H acidity, allowing the use of strong bases to drive the reaction to completion rapidly.

Reagents:

  • Substrate: N-Protected 5-bromoindole (1.0 equiv)

  • Amine: 1.2 equiv[1][2][3][4]

  • Catalyst: RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines)

    • Loading: 1.0 – 2.0 mol%

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)[5]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charge Solids: Add the Pd G3 precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), NaOtBu (1.4 equiv), and the indole substrate (1.0 equiv).

    • Note: If the amine is a solid, add it now.[4][6]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with inert gas (3 cycles).[4][6]

  • Solvent Addition: Add anhydrous Toluene via syringe.

  • Liquid Amine: If the amine is liquid, add it now via microliter syringe.

  • Reaction: Heat to 80–100 °C for 2–12 hours.

    • Monitoring: Check by LC-MS.[4][6][7] The conversion is typically >95% within 4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: The "Direct" Route (Unprotected Indoles)

Best for: 5-bromoindole (Free N-H). Mechanism Note: Uses a weaker base and a bulky, electron-rich ligand (tBuXPhos) to facilitate oxidative addition while preventing N-metalation.

Reagents:

  • Substrate: 5-Bromoindole (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: tBuXPhos Pd G3 (or Pd₂(dba)₃ + tBuXPhos)

    • Loading: 2.0 – 4.0 mol%

  • Base: K₂CO₃ (2.5 equiv) or K₃PO₄

  • Solvent: t-Amyl Alcohol (preferred) or Dioxane/H₂O (10:1) mixture.

    • Why t-Amyl Alcohol? Its higher boiling point and polarity stabilize the transition state without promoting N-deprotonation as aggressively as DMSO.

Step-by-Step Procedure:

  • Vessel Prep: Prepare a Schlenk tube or microwave vial under Argon.

  • Charge Components: Add 5-bromoindole (1.0 equiv), Base (K₂CO₃, 2.5 equiv), and Precatalyst (tBuXPhos Pd G3, 2 mol%).

  • Solvent & Amine: Add t-Amyl Alcohol (degassed) and the amine.

  • Reaction: Heat to 100–110 °C for 12–24 hours.

    • Optimization: If conversion is slow, add 10% water to the solvent system to improve the solubility of the inorganic base (Phase Transfer Catalysis effect).

  • Workup: Dilute with water/EtOAc. Wash the organic layer with brine (critical to remove residual t-Amyl alcohol). Dry over Na₂SO₄ and concentrate.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to a G3/G4 precatalyst (e.g., RuPhos Pd G3) instead of generating in situ from Pd(OAc)₂. Ensure solvent is strictly degassed.
N-Arylation Byproduct Base too strongProtocol B: Switch from NaOtBu to K₂CO₃ or Cs₂CO₃. Ensure temperature is not exceeding 110 °C.
Debromination (Reduction)

-Hydride Elimination
Use a more sterically demanding ligand (BrettPhos) to speed up reductive elimination over

-elimination.
Stalled Reaction Product InhibitionThe product (5-aminoindole) may coordinate Pd. Increase catalyst loading to 3-4 mol% or switch to tBuXPhos which resists amine inhibition.

References

  • BenchChem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromoindole. (Accessed 2025).[1][4][6][7][8] Link

  • Surry, D. S., & Buchwald, S. L.Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2011.
  • RSC Publishing. Buchwald Hartwig diversification of unprotected halotryptophans... in aqueous conditions. (2019).[3][9] Link

  • Organic Syntheses. Buchwald-Hartwig Coupling General Procedures.Link

  • Entegris. Buchwald Ligands Review & Selection Guide.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Unstable Indole Primary Amines

The following technical guide is designed for researchers and drug development professionals working with unstable indole primary amines (e.g., tryptamine derivatives). It prioritizes yield preservation and purity throug...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals working with unstable indole primary amines (e.g., tryptamine derivatives). It prioritizes yield preservation and purity through mechanism-based troubleshooting.

Core Directive & Technical Philosophy

Indole primary amines are chemically "promiscuous." The electron-rich indole ring is prone to oxidative coupling (dimerization) and electrophilic substitution, while the primary amine is a nucleophile avid for atmospheric CO₂ (carbamate formation) and aldehydes (Pictet-Spengler cyclization).

The Golden Rule: Speed and pH control are more critical than plate count. Standard silica chromatography is often the cause of yield loss, not the solution, due to the acidity of silanol groups (


) catalyzing decomposition. This guide focuses on neutralizing these threats.

Troubleshooting Guide (Q&A)

Issue 1: "My product turns into a black/brown tar on the rotary evaporator."

Diagnosis: Oxidative polymerization. Indoles are electron-rich systems. In the presence of air and light, they undergo radical-mediated oxidation, forming quinoidal species that polymerize into melanin-like tars. This is accelerated by trace metals or chlorinated solvents.

Corrective Action:

  • Solvent Swap: Avoid chloroform/DCM if possible; these can form trace HCl/phosgene over time. Use degassed Ethyl Acetate or Ethanol.

  • The "Salt Shield": Do not evaporate the freebase to dryness if it is an oil. Convert it immediately to a salt (see Protocol C) in solution, then evaporate.

  • Argon Bleed: When releasing the vacuum on your rotovap, backfill with Argon or Nitrogen, not air.

Issue 2: "The compound streaks on TLC and never elutes from the column."

Diagnosis: Acid-Base Interaction with Silica. The primary amine (


) protonates silanol groups on the silica gel, forming strong ionic bonds. The indole ring can also degrade via acid-catalyzed oligomerization.

Corrective Action:

  • Deactivation: You must deactivate the silica.[1][2] Pre-wash the column with 1-2% Triethylamine (TEA) or 1%

    
     in your starting eluent.
    
  • Mobile Phase Modifier: Maintain 0.5% TEA or

    
     throughout the run.
    
  • Switch Stationary Phase: If streaking persists, switch to Neutral Alumina (Brockmann Grade III). It lacks the acidic protons of silica.

Issue 3: "I recovered the product, but it's an oil that won't crystallize."

Diagnosis: Impurity-inhibited crystallization / Hygroscopic HCl salt. Tryptamine HCl salts are often hygroscopic oils. Small amounts of impurities acts as "crystal poisons."

Corrective Action:

  • Change the Counter-ion: Switch from HCl to Fumaric Acid or Oxalic Acid . These dicarboxylic acids often form nice, non-hygroscopic crystalline lattices with tryptamines due to hydrogen bonding networks.

  • Trifurcation Strategy: Dissolve the oil in minimal dry ether/IPA, add the acid solution dropwise, and scratch the glass.

Decision Framework & Workflows

Figure 1: Purification Strategy Decision Tree

Use this logic flow to select the least destructive method for your specific crude mixture.

PurificationStrategy Start Crude Indole Primary Amine CheckPurity Purity Analysis (NMR/LCMS) Start->CheckPurity HighPurity >85% Purity CheckPurity->HighPurity LowPurity <85% Purity CheckPurity->LowPurity IsSolid Is it a Solid? HighPurity->IsSolid AcidBase Acid-Base Back Extraction (See Protocol B) LowPurity->AcidBase Recryst Recrystallization (EtOH/Heptane or Toluene) IsSolid->Recryst Yes SaltForm Salt Formation (Fumarate/Oxalate) IsSolid->SaltForm No (Oil) AcidBase->SaltForm Clean Freebase Chromatography Chromatography Required AcidBase->Chromatography Impurities Remain SubstrateType Substrate Acid Sensitivity? Chromatography->SubstrateType Sensitive High (e.g., 5-MeO, 4-OH) SubstrateType->Sensitive Robust Moderate (e.g., Unsubstituted) SubstrateType->Robust Alumina Neutral Alumina Column (DCM/MeOH) Sensitive->Alumina DeactSilica Deactivated Silica Column (1% Et3N Modifier) Robust->DeactSilica

Caption: Logical decision matrix for selecting purification methods based on compound stability and physical state.

Experimental Protocols

Protocol A: Deactivated Silica Gel Chromatography

Standard silica destroys indoles. This protocol modifies the surface chemistry to ensure survival.

Reagents:

  • Silica Gel 60 (230-400 mesh)

  • Triethylamine (TEA) or 7N

    
     in MeOH
    
  • DCM/Methanol (Solvent System)[3]

Procedure:

  • Slurry Preparation: Suspend silica in the starting eluent (e.g., 95:5 DCM:MeOH). Add 1% v/v TEA to this slurry.

  • Column Packing: Pour the slurry and flush with 2 column volumes (CV) of the TEA-spiked solvent. This neutralizes acidic sites.[1][2][3]

  • Sample Loading:

    • Preferred:Dry Load . Dissolve crude in minimal MeOH/DCM, add Celite (1:2 ratio), and evaporate to a free-flowing powder. Load this powder on top of the sand layer.

    • Avoid: Liquid loading with pure DCM, as the amine may precipitate upon hitting the mobile phase or streak immediately.

  • Elution: Run the gradient (e.g., 0

    
     10% MeOH in DCM) maintaining 0.5% TEA  in the mobile phase.
    
  • Workup: Combine fractions. Critical: To remove TEA, wash the combined organic fractions with saturated

    
     (do not use acid) or simply rely on high-vacuum drying if the product is a solid.
    
Protocol B: The "Back-Extraction" Rescue (Acid-Base)

Best for removing non-basic impurities (tars, starting indoles) without heat stress.

Mechanism: Tryptamines are basic (


). Neutral impurities are not.[4]
Warning:  Avoid strong oxidizing acids (HNO₃) or long exposure to strong HCl.

Procedure:

  • Dissolve crude oil in Ethyl Acetate (EtOAc) .

  • Extraction 1 (Forward): Extract the organic layer with cold 0.5 M Tartaric Acid (or 1M Acetic Acid).

    • Result: Amine moves to Aqueous (Bottom). Neutral tars stay in EtOAc (Top).

  • Wash: Wash the aqueous layer 2x with fresh EtOAc to remove trapped neutrals.

  • Basification: Cool the aqueous layer on ice. Slowly add 20% NaOH or

    
      until pH > 12.
    
    • Observation: The solution will cloud as the freebase amine precipitates.

  • Extraction 2 (Back): Extract the cloudy aqueous layer 3x with DCM or EtOAc .

  • Drying: Dry combined organics over

    
     (anhydrous). Filter and evaporate under reduced pressure (keep bath < 40°C).
    
Protocol C: Stabilization via Fumarate Salt Formation

Converts unstable oils into stable, storable solids.

Data Comparison:

Salt Form Hygroscopicity Crystallinity Stability
Hydrochloride High (often oils) Low Moderate
Fumarate Very Low High Excellent

| Oxalate | Low | High | Good |

Procedure:

  • Dissolve 1.0 g of freebase amine in 10 mL of hot Isopropyl Alcohol (IPA) or Acetone.

  • Prepare a saturated solution of Fumaric Acid in hot MeOH or IPA.

  • Add acid solution dropwise to the amine solution until slight turbidity persists.

  • Allow to cool slowly to Room Temp, then 4°C.

  • Filter the white crystals. Wash with cold Acetone/Ether.

References

  • BenchChem. Purification of Indole Derivatives by Column Chromatography. Technical Support Center. Link

  • Teledyne ISCO. Purification of Primary Amines using RediSep C-18 and Amine Columns. Application Note AN54. Link

  • Chen, K. et al. A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid.[5] Plant Physiology (NIH/PMC). Link

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog. Link

  • ScienceMadness. Discussion on Indole Salt Stability and Purification.Link

Sources

Optimization

troubleshooting low yields in indole reductive amination

Topic: Troubleshooting Low Yields in Indole Reductive Amination Audience: Medicinal Chemists & Process Scientists Introduction: The Indole Challenge Welcome to the Indole Functionalization Support Hub. You are likely her...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Indole Reductive Amination Audience: Medicinal Chemists & Process Scientists

Introduction: The Indole Challenge

Welcome to the Indole Functionalization Support Hub. You are likely here because your reductive amination failed, resulting in recovered starting material, polymerization (tar), or unexpected cyclization.

Indoles are not standard aromatic substrates.[1] They are electron-rich, acid-sensitive, and prone to side reactions that compete with standard imine formation. This guide distinguishes between the two most common "Reductive Amination" workflows involving indoles, as the troubleshooting logic differs entirely for each:

  • Type A (Indole-3-Carboxaldehyde + Amine): Synthesizing Gramine derivatives.[1]

    • Primary Failure Mode:[1] Bis-indole formation or lack of imine formation.[1]

  • Type B (Tryptamine + Aldehyde/Ketone): Synthesizing secondary amines.[1][2]

    • Primary Failure Mode:[1] Pictet-Spengler cyclization (formation of tetrahydro-

      
      -carbolines).[1][3][4][5]
      

Module 1: Diagnostic Workflow

Before altering reagents, identify your failure mode using this logic tree.

IndoleTroubleshooting Start START: Characterize Crude Mixture CheckSM Is Starting Material (SM) Recovered? Start->CheckSM CheckImine Did Imine Form? (Check 1H NMR/LCMS) CheckSM->CheckImine Yes (High SM recovery) SideProducts Identify Major Side Product CheckSM->SideProducts No (SM consumed) Sol_Imine Sol: Pre-form Imine w/ Ti(OiPr)4 or Mol. Sieves CheckImine->Sol_Imine No Imine Observed Sol_Acid Sol: Reduce Acid Loading Switch to STAB CheckImine->Sol_Acid Imine Unstable/Hydrolyzed BisIndole Bis-indolylmethane (Dimer) SideProducts->BisIndole Pink/Red Spot on TLC Indoline Indoline (Over-reduction) SideProducts->Indoline Mass +2 PicSpeng Tetrahydro-beta-carboline (Cyclization) SideProducts->PicSpeng Mass -2 vs Product (Cyclic) BisIndole->Sol_Acid Sol_Temp Sol: Lower Temp (0°C) Avoid NaBH4 Indoline->Sol_Temp Sol_Pic Sol: Avoid Protic Acid Use Aprotic Cond. (DCE) PicSpeng->Sol_Pic

Figure 1: Diagnostic logic for identifying the root cause of low yields based on crude mixture analysis.[1]

Module 2: Critical Reagent Selection

The choice of reducing agent is the single most significant variable in indole chemistry.[1]

Q: Why is Sodium Triacetoxyborohydride (STAB) the "Gold Standard" for indoles?

A: STAB (


) is preferred over Sodium Borohydride (

) and Sodium Cyanoborohydride (

) for two mechanistic reasons:
  • Chemoselectivity: STAB reduces imines/iminium ions much faster than it reduces aldehydes or ketones.[1] This allows you to mix everything in one pot (Direct Reductive Amination) without reducing your starting aldehyde to an alcohol [1].[1]

  • Acidity Control: STAB releases acetic acid as it reacts, providing the necessary buffering to catalyze imine formation without requiring strong external acids that cause indole polymerization.

Reagent Comparison Table
ReagentActivityIndole CompatibilityBest Use CaseRisk Factor
STAB (

)
MildHigh General Purpose (Type A & B)Slow reaction with sterically hindered amines.[1]

WeakModerateAcid-sensitive substratesRequires toxic cyanide handling; often requires pH adjustment (pH 5-6).[1]

StrongLow Simple amines (Non-indole)Reduces aldehydes to alcohols before imine forms.[1][2] Causes over-reduction to indolines.[1]
Pyridine-Borane ModerateHighLarge scale / Green ChemGood alternative to STAB; easier workup.[1]

Module 3: Troubleshooting Specific Failures

Scenario A: Indole-3-Carboxaldehyde + Amine

Target: 3-(Aminomethyl)indole derivatives.[1]

Issue 1: The "Pink Spot" (Bis-indolylmethane Formation) [1]

  • Observation: TLC shows a vibrant pink/red spot.[1] Yield is low; starting material is consumed.[1]

  • Cause: Indoles are electron-rich nucleophiles.[1] In the presence of acid and an aldehyde (but slow reduction), a second molecule of indole attacks the intermediate iminium ion (Friedel-Crafts alkylation) instead of the hydride attacking it [2].[1]

  • Solution:

    • Increase Amine Equivalents: Use 1.5–2.0 eq of amine to outcompete the indole nucleophile.[1]

    • Switch Solvent: Use 1,2-Dichloroethane (DCE).[6][7][8] It solubilizes the imine better than MeOH.[1]

    • Simultaneous Addition: Do not "pre-stir" the indole-aldehyde with acid. Add the amine and STAB immediately.[1]

Issue 2: No Reaction (Recovered Aldehyde)

  • Observation: Indole-3-carboxaldehydes are electronically deactivated (vinylogous amide).[1] The carbonyl carbon is less electrophilic.[1]

  • Solution:

    • Lewis Acid Activation: Add 1.0–1.5 eq of Titanium Isopropoxide (

      
      ) .[1] This acts as a water scavenger and a Lewis acid to force imine formation [3].[1]
      
    • Protocol: Stir Indole-CHO + Amine +

      
       (neat or in THF) for 4–6h. Then dilute with EtOH and add 
      
      
      
      (Note: Use
      
      
      here because the imine is fully pre-formed).[1]
Scenario B: Tryptamine + Aldehyde

Target: Secondary Amine (Linear).[1]

Issue 3: Pictet-Spengler Cyclization

  • Observation: Product mass is M-2 compared to expected amine. NMR shows a new multiplet in the aliphatic region (C1 proton of tetrahydro-

    
    -carboline).[1]
    
  • Cause: The intermediate iminium ion undergoes intramolecular electrophilic attack by the indole C2 position.[1] This is the Pictet-Spengler reaction, promoted by acid and heat [4].

  • Solution:

    • Remove Acid: Do not add Acetic Acid. Tryptamine is basic enough to form imines with reactive aldehydes.[1]

    • Low Temperature: Perform the reaction at 0°C or -10°C. Cyclization has a higher activation energy than hydride reduction.[1]

    • Steric Block: If possible, use a substituent at the C2 position of the indole to block cyclization.

Module 4: Validated Protocols

Protocol A: Standard STAB Method (Robust)

Best for: Unhindered amines and standard indole-aldehydes.[1]

  • Setup: In a dry vial, dissolve Indole-3-carboxaldehyde (1.0 mmol) and Amine (1.2 mmol) in 1,2-Dichloroethane (DCE) (5 mL).

  • Catalyst: Add Acetic Acid (1.0 mmol, 1 eq). Note: If using Tryptamine as the amine, omit this step.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in one portion.

  • Reaction: Stir at Room Temp under

    
     for 4–16 hours.
    
  • Quench: Add saturated aqueous

    
    . Extract with DCM.[1][9]
    
  • Purification: Indole amines often streak on silica.[1] Use 1%

    
     in your eluent or use amine-functionalized silica.[1]
    
Protocol B: The Titanium "Force" Method

Best for: Unreactive aldehydes or electron-deficient amines (e.g., anilines).

  • Imine Formation: Combine Indole-aldehyde (1.0 mmol), Amine (1.2 mmol), and

    
      (1.5 mmol) in a sealed tube.
    
  • Stir: Stir neat (no solvent) or in minimal dry THF at 40–50°C for 6 hours.

  • Reduction: Cool to 0°C. Dilute with dry Ethanol (5 mL).

  • Addition: Add

    
      (1.5 mmol) carefully (exothermic/gas evolution).
    
  • Workup: Add 1 mL water to precipitate

    
    .[1] Filter through Celite.[1]
    

Module 5: Mechanistic Visualization

Understanding the competition between pathways is vital.[1]

ReactionPathways SM Indole-CHO + Amine Imine Iminium Ion (Intermediate) SM->Imine -H2O (Slow) Product Target Amine (Reductive Amination) Imine->Product + Hydride (STAB) FAST Dimer Bis-Indole (Side Product) Imine->Dimer + Indole (SM) (Acidic/Slow Reduction) Cyclic Pictet-Spengler (If Tryptamine used) Imine->Cyclic Intramolecular Attack (If linker exists)

Figure 2: Competitive pathways. Success depends on the Hydride reduction rate exceeding the rate of Dimerization or Cyclization.[1]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][8][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[1][12] The Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[1] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

  • Stöckigt, J. , Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8560. Link[1]

Sources

Troubleshooting

Technical Support Center: Minimizing Polymerization of 2-Substituted Indoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and eliminate the pervasive issue of i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and eliminate the pervasive issue of indole polymerization.

While substituting the C2 position of an indole ring blocks certain degradation pathways, these compounds remain highly susceptible to oligomerization. This guide provides a mechanistic understanding of these side reactions, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure high-yield, high-purity syntheses.

Mechanistic Overview: The Causality of Indole Resinification

To stop polymerization, we must first understand its thermodynamic and kinetic drivers. Even when the C2 position is sterically hindered or electronically modified, the C3 position of the indole core remains highly nucleophilic .

Under strongly acidic conditions, protonation occurs preferentially at C3, generating a highly electrophilic indoleninium cation. This reactive intermediate is rapidly attacked by the C3 or N1 position of an unprotonated indole monomer in the reaction mixture. This cascade forms dimers (such as indolylindolines) and subsequently propagates into intractable polymeric "tars" or resins[1].

Similarly, in oxidative environments (e.g., in the presence of TEMPO or transition metal catalysts), 2-substituted indoles can undergo radical-mediated cross-dehydrogenative coupling, leading to the formation of oxidative dimers and trimers[2].

Mechanism A 2-Substituted Indole (Nucleophilic C3) B Acidic/Oxidative Conditions A->B Exposure C Indoleninium Cation (Highly Electrophilic) B->C Protonation/Oxidation D Nucleophilic Attack (by 2nd Indole) C->D + Monomer E C3-C3 / C3-N Dimer (e.g., Indolylindoline) D->E Dimerization F Polymerization / Resinification E->F Propagation

Logical pathway of acid/oxidative-catalyzed 2-substituted indole polymerization.

Troubleshooting Guide & FAQs

Q1: I am performing a Fischer Indole Synthesis to yield a 2-substituted indole, but my reaction produces a dark, tarry mixture with low yields. How do I prevent this? A1: The "tar" is a direct result of acid-catalyzed polymerization. Strong Brønsted acids (like HCl or H₂SO₄) are notorious for over-protonating the product, driving the indoleninium propagation pathway[3]. Causality & Solution: Optimize your catalyst. Switch to milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Lewis acids coordinate sufficiently to the hydrazone intermediate to drive the necessary [3,3]-sigmatropic rearrangement, but they do not generate the persistent, high concentration of free protons that catalyzes post-reaction C3-C3 dimerization[3].

Q2: During electrophilic substitution at C3, I observe significant dimer formation. Can I block this pathway? A2: Yes. Because dimerization requires the nucleophilic attack of a second indole molecule, you can shut down this pathway by introducing an electron-withdrawing protecting group at the N1 position (e.g., N-Boc or N-Tosyl). This pulls electron density away from the pyrrole ring, drastically dampening its nucleophilicity. Warning: Be cautious with your choice of downstream reagents. For instance, treating N-tosylindole with excess strong Lewis acids like AlCl₃ can still force unique 3-3' oligomerization via a complexation mechanism[4].

Q3: My purified 2-substituted indole degrades during storage, turning pink or brown over time. What causes this and how can I store it safely? A3: Indoles are highly susceptible to autoxidation and photo-degradation. Ambient light and oxygen generate reactive oxygen species (ROS) that initiate radical polymerization at the pyrrole ring, often indicated by a distinct color change[5]. Solution: Store the compound in amber glass vials under a strict inert atmosphere (Argon or Nitrogen) at -20°C.

Troubleshooting S1 Detect Oligomers (TLC/NMR/MS) D1 Is the reaction acid-catalyzed? S1->D1 A1 Buffer pH / Use Lewis Acids (e.g. ZnCl2) D1->A1 Yes D2 Is oxidation occurring? D1->D2 No A2 Degas Solvents / Argon Atmosphere D2->A2 Yes A3 Add N-Protecting Group (Boc/Ts) D2->A3 Unclear/Steric

Troubleshooting workflow for mitigating indole polymerization during synthesis.

Quantitative Data: Impact of Reaction Conditions on Polymerization

The table below summarizes how specific parameters influence the rate of polymerization versus the yield of the desired monomeric 2-substituted indole.

Reaction ParameterConditionImpact on PolymerizationRecommended Action
Catalyst Type Strong Brønsted Acid (e.g., H₂SO₄)High (Rapid resinification)Switch to Lewis acids (e.g., ZnCl₂)[3]
Solvent Environment Aerated / Non-degassedModerate (Oxidative dimerization)Degas solvents via freeze-pump-thaw; use Argon[2]
N1 Substitution Unprotected (N-H)High (C3-N and C3-C3 linkages)Use N-Boc or N-Ts protection prior to harsh steps
Temperature > 80°C (Prolonged exposure)High (Thermal degradation)Monitor via TLC; quench promptly upon completion

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checks confirm that polymerization has been successfully suppressed before you proceed to the next step.

Protocol A: Controlled Synthesis of 2-Methylindole via Modified Fischer Indolization

Objective: Synthesize 2-methylindole while preventing acid-catalyzed oligomerization.

  • Hydrazone Formation: In an oven-dried round-bottom flask under Argon, dissolve phenylhydrazine (1.0 eq) in anhydrous ethanol. Add acetone (1.1 eq) and stir at room temperature for 45 minutes to form the phenylhydrazone intermediate.

  • Lewis Acid Catalysis: Instead of using polyphosphoric acid (PPA) or HCl, add anhydrous ZnCl₂ (2.0 eq) to the mixture[3].

  • Thermal Rearrangement: Heat the mixture to reflux (approx. 80°C). Monitor strictly via TLC (Eluent: 20% EtOAc in Hexanes).

  • Prompt Quenching: Once the hydrazone is consumed (typically 2-4 hours), immediately cool the flask in an ice bath. Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the pH reaches 7.5. Causality: Neutralizing the Lewis acid immediately halts any lingering indoleninium formation.

  • Extraction & Self-Validation: Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

    • Self-Validating Step: Spot the crude mixture heavily on a TLC plate. The absence of dark, UV-active baseline streaking confirms that polar oligomeric byproducts have been successfully suppressed.

Protocol B: N-Boc Protection to Suppress Oligomerization

Objective: Deactivate the pyrrole ring nucleophilicity prior to C3-electrophilic substitution.

  • Preparation: Dissolve the 2-substituted indole (1.0 eq) in anhydrous dichloromethane (DCM) under Argon.

  • Base Addition: Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq). Cool the mixture to 0°C.

  • Protection: Dropwise, add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup & Self-Validation: Wash the organic layer with 0.1 M HCl, followed by brine. Dry and evaporate the solvent.

    • Self-Validating Step: Run an FT-IR spectrum of the isolated product. The complete disappearance of the sharp N-H stretching band (~3400 cm⁻¹) and the appearance of a strong carbamate C=O stretch (~1730 cm⁻¹) confirms total protection, effectively shutting down N-mediated dimerization pathways.

References

  • Technical Support Center: Fischer Indole Synthesis of 2-Substituted Indoles Benchchem
  • Preventing degradation of 2-[1-(Dimethylamino)ethyl]indole Benchchem
  • Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles PMC / NIH
  • Communication - Oligomerization of N-Tosylindole with Aluminum Chloride Tandfonline
  • Oligomerization of Indole Derivatives with Incorpor

Sources

Optimization

handling light sensitivity of 5-bromoindole compounds

Technical Support Center: Handling Light Sensitivity of 5-Bromoindole Compounds Welcome to the Technical Support Center. 5-Bromoindole and its derivatives are highly valuable building blocks in drug discovery, but their...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Light Sensitivity of 5-Bromoindole Compounds

Welcome to the Technical Support Center. 5-Bromoindole and its derivatives are highly valuable building blocks in drug discovery, but their inherent photochemical instability often leads to irreproducible assay results. As Application Scientists, we have designed this guide to move beyond basic instructions, providing you with the mechanistic causality behind degradation and self-validating protocols to ensure absolute data integrity.

Part 1: Core Mechanisms & Troubleshooting (FAQ)

Q1: Why are 5-bromoindole derivatives highly sensitive to light, and what is the underlying degradation mechanism? A: The electron-rich nature of the indole ring makes it inherently susceptible to photo-oxidation. When exposed to ambient laboratory light, indoles can act as photosensitizers, generating reactive oxygen species (ROS) such as hydrogen peroxide and singlet oxygen [[1]](). The addition of a bromine atom at the 5-position exacerbates this via the "heavy atom effect," which facilitates intersystem crossing to a highly reactive triplet excited state. This state can undergo homolytic cleavage of the C-Br bond, forming reactive open-shell radical species 2, or react directly with dissolved oxygen to form oxidized degradants like oxindoles or dimers.

Q2: What is the optimal storage and handling protocol for 5-bromoindole solids and solutions? A: Causality dictates that we must minimize both photon exposure and molecular mobility (solvation/temperature).

  • Solid Storage: Store the solid at -20°C in a tightly sealed amber vial. It is highly recommended to backfill the container with argon or nitrogen to displace oxygen 3.

  • Solution Storage: Prepare stock solutions in anhydrous DMSO, as water promotes pH-dependent hydrolysis and accelerates oxidation. These stock solutions must be stored at -20°C in light-protecting containers (e.g., amber tubes or foil-wrapped). Aqueous working dilutions must be prepared fresh immediately before the experiment and kept at 2–8°C for no longer than 24 hours 3.

Q3: How can I detect if my 5-bromoindole stock has undergone photodegradation? A: Relying on degraded compounds introduces confounding variables into your assays.

  • Visual Cues: Pure 5-bromoindole solutions are typically clear or pale yellow. A shift to a dark brown color or the formation of an unexplained precipitate (often insoluble oxidized dimers) is a primary indicator of photodegradation [[3]]().

  • Analytical Cues: Run a rapid LC-MS quality control check. Look for mass shifts of +16 Da or +32 Da (indicating oxidation events) or the loss of the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity), which indicates homolytic debromination.

Part 2: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected stability of 5-bromoindole derivatives under various environmental conditions.

Storage ConditionStateLight ExposureExpected StabilityPrimary Degradation Risk
-20°C, Argon SolidProtected (Amber)> 12 MonthsMinimal
Room Temp SolidAmbient Light< 1 MonthSurface photo-oxidation
-20°C DMSO StockProtected3 - 6 MonthsFreeze-thaw precipitation
4°C Aqueous DilutionAmbient Light< 12 HoursRapid ROS generation & hydrolysis
37°C Assay BufferAmbient Light< 2 HoursAccelerated radical formation

Part 3: Self-Validating Experimental Protocols

Protocol: Preparation, Storage, and Quality Control of 5-Bromoindole Solutions Objective: To prepare a reliable 10 mM stock solution while ensuring structural integrity and preventing photo-induced radical formation.

Step 1: Environment Preparation

  • Dim the ambient laboratory lighting. Strictly avoid direct fluorescent or sunlight exposure during handling.

  • Pre-chill anhydrous DMSO and sterile amber microcentrifuge tubes.

Step 2: Reconstitution

  • Weigh the required mass of 5-bromoindole solid rapidly to minimize atmospheric moisture exposure.

  • Dissolve in anhydrous DMSO to achieve a 10 mM concentration.

  • Self-Validation Check: Inspect the solution against a white background. The solution must be completely clear. Any turbidity indicates moisture contamination or pre-existing insoluble degradants. If turbid, discard.

Step 3: Aliquoting and Storage

  • Aliquot the stock into single-use amber vials. This prevents multiple freeze-thaw cycles, which are known to induce compound precipitation and concentration loss 3.

  • Backfill the vials with argon gas before sealing to displace oxygen.

  • Store immediately at -20°C.

Step 4: Assay Execution

  • Thaw aliquots in the dark at room temperature.

  • Self-Validation Check: Vortex gently. If a precipitate forms, warm slightly. If it does not redissolve, the compound has permanently crashed out of solution; discard the aliquot 3.

  • Perform all aqueous dilutions immediately prior to addition to the assay plate. Use black-walled or foil-wrapped assay plates to minimize light scattering during incubation.

Part 4: Visualizations

Photodegradation A 5-Bromoindole (Intact) B Photon Absorption (hv) A->B C Excited Triplet State B->C D Homolytic C-Br Cleavage C->D C-Br Scission E Photo-Oxidation (ROS Generation) C->E O2 Interaction F Debrominated Indoles D->F G Oxidized Dimers E->G

Photochemical degradation cascade of 5-bromoindole compounds upon light exposure.

Workflow Step1 1. Solid Storage -20°C, Amber Vial, Argon Step2 2. Solution Prep Anhydrous DMSO, Low Light Step1->Step2 Step3 3. QC Validation Visual Check & LC-MS Step2->Step3 Fail Degradation Detected Discard & Remake Step3->Fail Discoloration Pass Proceed to Experiment Step3->Pass Clear Solution Step4 4. Assay Execution Foil-wrapped plates, <24h Pass->Step4

Self-validating workflow for handling light-sensitive indole derivatives.

Part 5: References

  • BenchChem. "Addressing stability issues of 5-Bromo-1H-indole-2-carboxylic acid in solution." Benchchem.3

  • PubMed/NIH. "Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins." 1

  • Beilstein Journals. "Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes." 2

Sources

Troubleshooting

Technical Support Center: Metal Removal in Indole Amine Synthesis

The following guide is structured as a specialized Technical Support Center for drug development professionals. It synthesizes industrial best practices, mechanistic insights, and regulatory standards (ICH Q3D) to addres...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for drug development professionals. It synthesizes industrial best practices, mechanistic insights, and regulatory standards (ICH Q3D) to address the challenge of metal removal in indole amine synthesis.

[1]

Current Status: Operational Topic: Trace Metal Remediation (Pd, Cu, Ru, Rh) Context: Indole Amines (e.g., Tryptamines, kinase inhibitors) Compliance Standard: ICH Q3D (Class 2B Limits)

Core Technical Directive

The Challenge: Indole amines present a "double-edged" coordination problem. The indole nitrogen (electron-rich,


-excessive) and the pendant primary/secondary amine act as competitive ligands. They stabilize transition metals (especially Pd and Cu) in the reaction matrix, creating tight chelation complexes that resist standard aqueous washes. Furthermore, indoles are electron-rich and prone to oxidative degradation, making harsh oxidative metal removal methods (e.g., bleach/peroxide washes) unsuitable.

The Strategy: Successful decontamination requires exploiting Hard-Soft Acid-Base (HSAB) Theory .

  • The Metal (Target): Pd, Ru, Rh, and Cu are generally Soft or Borderline Acids .

  • The Product (Interference): The amine functionality is a Hard Base .

  • The Solution: Use a Soft Base scavenger (Thiol, Thiourea, DMT) to out-compete the hard amine ligand for the soft metal center.

Troubleshooting Guide (Q&A)

Category A: High Residual Palladium (>1000 ppm)

Q: I performed a standard Celite filtration and aqueous wash, but my Pd levels are still >1000 ppm. Why isn't it dropping?

A: Standard filtration only removes precipitated Pd black (Pd(0)). In indole synthesis (e.g., Buchwald-Hartwig or C-H activation), the residual Pd is likely a soluble Pd(II) species coordinated to your indole amine or phosphine ligands.

  • Root Cause: The amine product is acting as a ligand, keeping Pd in the organic phase.

  • Corrective Action: You must break the coordination sphere.

    • Switch to a Thiol-based Scavenger: Use a silica-supported thiol (Si-Thiol) or thiourea (Si-Thiourea). The Sulfur-Pd bond is thermodynamically stronger than the Nitrogen-Pd bond.

    • Temperature Spike: Heat the scavenging mixture to 50-60°C for 1 hour. Ligand exchange is kinetically driven; heat accelerates the dissociation of the Pd-Amine complex.

Category B: Scavenger Selection for Basic Amines

Q: Can I use a sulfonic acid (SCX) scavenger to remove metals? My product is a basic amine.

A: ABSOLUTELY NOT.

  • The Mechanism: Sulfonic acid resins are strong cation exchangers. They will protonate your basic indole amine, causing it to bind irreversibly to the resin. You will lose your product, not the metal.

  • The Fix: Use chemically orthogonal scavengers .

    • For Pd/Ru/Rh : Use Si-Thiol or Si-DMT (Dimercaptotriazine).[1] These are neutral and will not bind the protonated amine.

    • For Cu : Use Si-TMT or an EDTA-based wash (if product solubility allows).

Category C: Yield Loss on Activated Carbon

Q: Activated carbon removes the metal, but my yield drops by 20-30%. How do I recover my product?

A: Indoles are "sticky" on carbon due to


-

stacking interactions between the indole ring and the graphitic sheets of the carbon.
  • Optimization:

    • Switch to Functionalized Silica: Silica scavengers have a defined pore structure and lack the graphitic surface, minimizing non-specific binding of the indole.

    • If Carbon is Mandatory (Cost): Pre-wet the carbon with the solvent before adding the stream. After filtration, wash the carbon cake with a polar protic solvent (e.g., MeOH or MeOH/DCM mixture) to disrupt the

      
      -stacking and desorb the product.
      
Category D: Copper Persistence (Click Chemistry/Ullmann)

Q: My indole was made via Cu-catalyzed cyclization. The product is green/blue, and ammonia washes aren't working.

A: Indole amines can form highly stable, lipophilic Cu-complexes that partition into the organic layer, resisting aqueous ammonia extraction.

  • Protocol:

    • The "Blue-to-Colorless" Wash: Wash the organic phase with 10% aqueous EDTA (disodium salt) adjusted to pH 8-9. EDTA has a much higher formation constant (

      
      ) for Cu than ammonia.
      
    • Polishing: If trace color remains, treat the organic phase with Si-Thiourea (5-10 wt%) at room temperature for 2 hours. Thiourea is highly specific for Cu(I) and Cu(II).

Experimental Protocols

Protocol A: Rapid Scavenger Screening (Small Scale)

Use this to determine the optimal scavenger before committing the bulk batch.

  • Preparation: Dissolve 100 mg of crude product (with known metal content) in 2 mL of the reaction solvent (e.g., THF, DMF, Toluene).

  • Dosing: Add 4 equivalents (w.r.t. residual metal) of the following scavengers into separate vials:

    • Vial 1: Si-Thiol (General Pd/Ag/Pt)

    • Vial 2: Si-Thiourea (Versatile, good for Cu/Pd)

    • Vial 3: Si-DMT (Specific for Ru and hindered Pd)

    • Vial 4: Activated Carbon (Control)

  • Incubation: Stir at 40°C for 4 hours.

  • Filtration: Filter through a 0.45 µm syringe filter.

  • Analysis: Digest a specific volume of filtrate and analyze via ICP-MS. Compare % removal vs. % product recovery (HPLC).

Protocol B: Bulk Decontamination (Process Scale)

Target: <10 ppm Pd in Final API.

  • Dissolution: Dissolve crude indole amine in 10 volumes of THF or MeOH. Ensure complete solubility.

  • Loading: Add Si-Thiourea (SiliaMetS® Thiourea or equivalent) at a loading of 5-10% by weight relative to the crude mass (or 5-10 eq relative to metal if content is known).

  • Digestion: Agitate at 50°C for 4–12 hours under Nitrogen.

    • Note: Nitrogen is crucial. Hot indoles oxidize in air.

  • Filtration: Filter the slurry through a pad of Celite 545 to remove the silica resin.

  • Wash: Rinse the filter cake with 2 volumes of solvent to recover entrained product.

  • Verification: Test an aliquot via ICP-MS. If >10 ppm, repeat with fresh scavenger or "polish" with a C18 silica plug.

Data & Limits

Table 1: ICH Q3D Elemental Impurity Limits (Oral, Daily Dose ≤ 10g) Ref: ICH Q3D Guideline for Elemental Impurities [1][2]

ElementClassPDE (µ g/day )Concentration Limit (ppm)Preferred Scavenger for Indoles
Palladium (Pd) 2B10010Si-Thiourea, Si-Thiol
Ruthenium (Ru) 2B10010Si-DMT (Dimercaptotriazine)
Rhodium (Rh) 2B10010Si-Thiol, Si-Amine
Copper (Cu) 33000300EDTA Wash, Si-Thiourea

Table 2: Scavenger Efficiency Comparison (Model Indole Substrate) Data aggregated from industry case studies [2, 3].

MethodPd Removal EfficiencyProduct RecoverySpecificity
Activated Carbon 85 - 95%70 - 85% (Low)Low (Adsorbs organics)
Crystallization Variable (Risk of inclusion)>90%High (if successful)
Si-Thiol >99%>98%High (Chemoselective)
Si-DMT >99% (Best for Ru)>98%Very High

Visualizations

Workflow 1: Scavenger Selection Decision Tree

Caption: Logical decision path for selecting the appropriate metal removal method based on metal type and product chemistry.

ScavengerSelection Start START: Identify Residual Metal MetalType Which Metal? Start->MetalType Pd Palladium (Pd) MetalType->Pd Cu Copper (Cu) MetalType->Cu Ru Ruthenium (Ru) MetalType->Ru PdState Oxidation State? Pd->PdState Pd0 Pd(0) (Colloidal/Black) PdState->Pd0 Suspended Solids PdII Pd(II) (Soluble/Complexed) PdState->PdII Homogeneous Sol_Celite Celite Filtration + Activated Carbon Pd0->Sol_Celite Sol_Thiol Si-Thiol or Si-Thiourea PdII->Sol_Thiol Standard Sol_DMT Si-DMT (Dimercaptotriazine) PdII->Sol_DMT Hindered Ligands CuSol Solubility of Product Cu->CuSol Sol_EDTA Aq. EDTA Wash (pH 8) + Si-Thiourea Polish CuSol->Sol_EDTA Organic Soluble Ru->Sol_DMT Best Affinity Sol_Amine Si-Amine (Avoid if product is acidic) Ru->Sol_Amine Alternative

Workflow 2: Optimization Loop for Scale-Up

Caption: Iterative process for optimizing metal scavenging parameters to ensure ICH compliance while maximizing yield.

OptimizationLoop Init Crude Reaction Mixture (High Metal Load) Screen Micro-Screening (4-5 Scavenger Types) Init->Screen Analyze ICP-MS Analysis (% Removal) Screen->Analyze Select Select Best Candidate Analyze->Select Optimize Optimize Parameters (Temp, Time, Eq.) Select->Optimize Bulk Bulk Treatment Optimize->Bulk FinalCheck Final QC (<10 ppm?) Bulk->FinalCheck FinalCheck->Optimize Fail (>10 ppm) End Release Batch FinalCheck->End Pass

References

  • International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[3] (2022).[4] Available at: [Link]

  • Biotage. Metal Scavengers in Process Chemistry: An Investigative Study. (2023). Available at: [Link]

  • Phillips, S. et al. "Palladium Removal from Reaction Mixtures using Functionalised Silica." Organic Process Research & Development, 2004, 8(3).

Sources

Optimization

improving stability of 1-(indol-2-yl)ethanamine in solution

Welcome to the Technical Support Center for indole chemistry. As an Application Scientist, I frequently encounter researchers struggling with the erratic behavior of indolealkylamines in solution.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indole chemistry. As an Application Scientist, I frequently encounter researchers struggling with the erratic behavior of indolealkylamines in solution.

1-(indol-2-yl)ethanamine is a uniquely challenging molecule. Unlike the more common tryptamine (where the ethylamine chain is at the C3 position), this compound features an unsubstituted C3 position and an electron-rich pyrrole-fused ring. This specific topology creates a "perfect storm" of vulnerabilities: extreme susceptibility to electrophilic attack, rapid auto-oxidation, and primary amine reactivity.

This guide is designed to move beyond basic handling instructions. By understanding the mechanistic causality behind the degradation of 1-(indol-2-yl)ethanamine, you can implement self-validating workflows that guarantee the integrity of your experimental data.

Mechanistic Troubleshooting & FAQs

Q1: Why does my 1-(indol-2-yl)ethanamine solution rapidly turn pink, brown, or blue during storage? A: This colorimetric shift is a classic hallmark of oxidative degradation. The electron-rich indole ring is highly susceptible to auto-oxidation, which is often initiated by dissolved oxygen, trace transition metals, or UV light[1]. Because the C3 position of 1-(indol-2-yl)ethanamine is unsubstituted, it acts as a prime nucleophilic site for oxygen attack. The oxidation typically forms oxindoles or results in ring cleavage[2]. In advanced stages, these oxidized intermediates cross-link to form highly conjugated, indigo-like polymeric dyes, which cause the intense coloration[3]. Actionable Fix: Never store working solutions in clear glass. Use amber vials and purge all solvents with an inert gas prior to dissolution.

Q2: What is the optimal pH range for aqueous experiments involving this compound? A: You must maintain the pH strictly between 6.0 and 7.5. The Causality: Exposing 1-(indol-2-yl)ethanamine to acidic environments (pH < 4) protonates the indole ring. This protonation generates a highly reactive electrophilic intermediate that rapidly attacks neighboring unprotonated indole molecules. This triggers an irreversible, acid-catalyzed oligomerization cascade—a mechanism well-documented in similar C3-unsubstituted indoles like indole-3-carbinol[4]. Conversely, highly alkaline conditions (pH > 8.5) deprotonate the indole nitrogen, drastically lowering the oxidation potential and accelerating the oxidative degradation described above[2].

Q3: I am seeing multiple unexpected peaks in my LC-MS data, even in freshly prepared solutions. What is happening? A: If oxidation and pH issues are ruled out, the culprit is likely the primary ethanamine side chain. Primary amines are potent nucleophiles that will readily form Schiff base adducts with trace carbonyls. If you are using acetone for glassware cleaning, or older batches of ether/THF that have formed peroxides and trace aldehydes, your compound will react with the solvent matrix itself. Actionable Fix: Use only LC-MS grade, carbonyl-free solvents (e.g., anhydrous Acetonitrile or fresh DMSO) for stock preparations.

Quantitative Stability Profile

To aid in experimental design, the following table synthesizes the expected stability of 1-(indol-2-yl)ethanamine under various environmental conditions.

Storage ConditionSolvent / Buffer MatrixEstimated Half-LifePrimary Degradation PathwayMandatory Mitigation Strategy
Room Temp, Ambient Light Aqueous Buffer (pH 7.4)< 12 HoursPhotodegradation & OxidationUse amber vials; prepare fresh daily.
Room Temp, Dark Unbuffered Water (pH ~5.5)2–3 DaysAcid-Catalyzed DimerizationBuffer to pH 6.5–7.0 immediately.
4°C, Dark Methanol / Ethanol1–2 WeeksSlow Auto-oxidationDegas solvent with Argon for 15 mins.
-20°C, Dark Anhydrous DMSO3–6 MonthsTrace Schiff Base FormationUse strictly anhydrous, fresh DMSO.
-80°C, Dark Anhydrous DMSO (Argon Purged)> 2 YearsNone (Kinetically Frozen)Aliquot to avoid freeze-thaw cycles.

Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, you must utilize self-validating systems. The following protocols not only protect your compound but also provide the analytical proof required to verify that your protection strategies are working.

Protocol 1: Preparation of Ultra-Stable Anaerobic Stock Solutions

This workflow eliminates the three primary degradation vectors: oxygen, light, and thermal kinetics.

  • Solvent Preparation: Transfer 10 mL of anhydrous, LC-MS grade DMSO into a septum-sealed amber glass vial.

  • Degassing (Sparging): Insert a long needle connected to an Argon line directly into the DMSO. Insert a short vent needle into the septum. Sparge the solvent with Argon at a gentle bubble rate for 15 minutes to displace all dissolved O2.

  • Dissolution: Rapidly weigh the 1-(indol-2-yl)ethanamine powder under a nitrogen atmosphere (or minimize air exposure to < 30 seconds). Add the powder to the degassed DMSO to achieve a 10 mM concentration.

  • Aliquoting: Distribute the stock solution into single-use 50 µL aliquots in amber microcentrifuge tubes purged with Argon.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer. Never subject an aliquot to a freeze-thaw cycle.

Protocol 2: Stability-Indicating Forced Degradation Workflow

Why do this? This protocol is a self-validating analytical system. By intentionally destroying the compound under controlled extremes, you create a reference library of degradation peaks (retention times and m/z values). If these specific peaks are absent in your actual experimental samples, your handling protocols (Protocol 1) are mathematically validated.

  • Acid Hydrolysis/Oligomerization: Mix 100 µL of 1 mM stock solution with 100 µL of 0.1 M HCl. Incubate at 40°C for 4 hours. Neutralize with 100 µL of 0.1 M NaOH before LC-MS injection. (Expect to see dimer/trimer masses).

  • Oxidative Stress: Mix 100 µL of 1 mM stock solution with 100 µL of 3% H2O2. Incubate at room temperature in the dark for 2 hours. (Expect to see +16 Da or +32 Da oxindole mass shifts).

  • Photodegradation: Place 200 µL of 1 mM stock solution in a clear glass vial. Expose to direct UV light (254 nm or broad-spectrum sunlight) for 6 hours.

  • Analysis: Run all three stressed samples alongside a freshly prepared, unstressed control using HPLC-UV/Vis (monitoring at 280 nm) coupled to Mass Spectrometry. Document the retention times of all newly formed peaks.

Degradation Pathway Visualization

The following logic diagram maps the causality between environmental triggers, the resulting chemical degradation pathways, and the specific mitigation strategies required to stabilize 1-(indol-2-yl)ethanamine.

G Start 1-(indol-2-yl)ethanamine Instability Ox Oxidative Degradation (O2, Light) Start->Ox Acid Acid-Catalyzed Oligomerization Start->Acid Amine Amine Reactivity (Carbonyls) Start->Amine OxP Oxindoles & Colored Oligomers Ox->OxP AcidP Diindolylmethane-like Dimers Acid->AcidP AmineP Schiff Base Adducts Amine->AmineP MitOx Argon Purge & Amber Vials OxP->MitOx MitAcid Buffer to pH 6.0-7.5 AcidP->MitAcid MitAmine Carbonyl-Free Solvents AmineP->MitAmine

Fig 1: Degradation pathways of 1-(indol-2-yl)ethanamine and targeted mitigation strategies.

References

  • Maghzal, G. J., et al. "Indole peroxygenase activity of indoleamine 2,3-dioxygenase." Proceedings of the National Academy of Sciences (PMC). Available at:[Link]

  • Liczbiński, P., & Bukowska, B. "Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives." National Library of Medicine (PMC). Available at:[Link]

  • Enache, T. A., & Oliveira-Brett, A. M. "Pathways of Electrochemical Oxidation of Indolic Compounds." ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine

The following guide provides a comprehensive technical analysis of the 1H NMR spectrum of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine , designed for researchers in medicinal chemistry and structural biology. Publish Compariso...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the 1H NMR spectrum of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine , designed for researchers in medicinal chemistry and structural biology.

Publish Comparison Guide | Technical Reference Series

Executive Summary

1-(5-bromo-1H-indol-2-yl)ethan-1-amine is a critical scaffold in kinase inhibitor development and tryptamine analog synthesis. Its structural characterization is often complicated by the quadrupole moment of the bromine atom, the exchangeable nature of the amine protons, and the solvent-dependent tautomerism of the indole core.

This guide objectively compares the spectral performance of this compound under different solvation environments (DMSO-d₆ vs. CDCl₃) and physical states (Free Base vs. HCl Salt). It provides validated protocols to ensure reproducible data acquisition.

Structural Analysis & Theoretical Assignment

Before analyzing the spectrum, we must define the proton environments. The molecule consists of a 5-bromoindole core substituted at the C2 position with an ethylamine side chain .

Proton IDChemical EnvironmentMultiplicityApprox. Shift (δ ppm)Coupling (J Hz)
H-1 Indole NHBroad Singlet11.0 - 11.5-
H-3 Indole C3-H (Aromatic)Singlet6.20 - 6.40-
H-4 Aromatic (Meta to Br)Doublet7.65 - 7.75~2.0
H-6 Aromatic (Ortho to Br)Doublet of Doublets7.15 - 7.25~8.5, 2.0
H-7 Aromatic (Ortho to H6)Doublet7.25 - 7.35~8.5
H-α Methine (-CH-)Quartet4.10 - 4.30~6.5
H-β Methyl (-CH₃)Doublet1.35 - 1.50~6.5
-NH₂ Primary AmineBroad Singlet1.5 - 4.0*-

*Note: The amine (-NH₂) shift is highly variable depending on concentration, solvent, and water content.

Comparative Analysis: Solvent Performance

The choice of solvent is the single most critical variable in obtaining a resolved spectrum for this compound. Below is a comparison of the two industry-standard solvents.

Scenario A: DMSO-d₆ (Recommended)
  • Performance: Superior.

  • Why: DMSO is a polar aprotic solvent that acts as a hydrogen bond acceptor.[1] It stabilizes the indole N-H and the side-chain -NH₂, slowing down proton exchange. This results in sharper, distinct peaks for labile protons.

  • Solubility: Excellent for both the free base and salt forms.

Scenario B: CDCl₃ (Alternative)
  • Performance: Moderate to Poor.[2]

  • Why: Chloroform does not stabilize the exchangeable protons effectively. The indole N-H often appears as a very broad, flattened hump, sometimes indistinguishable from the baseline. The amine protons may merge with the water peak or appear broadened.

  • Solubility: Good for the free base; poor for HCl salts.

Data Comparison Table
FeatureDMSO-d₆ (Optimal) CDCl₃ (Sub-optimal)
Indole NH Sharp singlet, ~11.2 ppmBroad/Invisible, ~8-9 ppm
Amine (-NH₂) Visible broad singletOften exchanges/broadens
Resolution (H-α) High (clear quartet)Moderate (potential overlap)
Water Signal ~3.33 ppm (distinct)~1.56 ppm (overlaps with -NH₂)
Suitability Primary Characterization Reaction Monitoring
Comparative Analysis: Free Base vs. HCl Salt

In drug development, this amine is often handled as a Hydrochloride (HCl) salt for stability. The NMR spectrum changes significantly between these forms.[1][3][4]

  • Free Base: The α-methine proton appears around 4.1–4.3 ppm . The amine protons are shielded (~2.0 ppm).

  • HCl Salt: Protonation of the amine creates an ammonium species (-NH₃⁺).

    • Deshielding Effect: The α-methine proton shifts downfield to 4.6–4.8 ppm due to the positive charge on the adjacent nitrogen.

    • Ammonium Signal: In DMSO-d₆, the -NH₃⁺ protons appear as a broad singlet around 8.0–8.5 ppm .

Visualization of Solvation & Workflow
Figure 1: Solvation Dynamics (DMSO vs. CDCl₃)

This diagram illustrates why DMSO yields superior resolution for the indole NH proton compared to Chloroform.

SolvationEffect Indole Indole N-H DMSO DMSO-d6 (H-Bond Acceptor) Indole->DMSO Strong Interaction CDCl3 CDCl3 (Non-interacting) Indole->CDCl3 Weak Interaction Result_DMSO Stable H-Bond Slow Exchange Sharp Peak (~11.2 ppm) DMSO->Result_DMSO Result_CDCl3 Rapid Exchange Broad/Flat Peak Unreliable Integration CDCl3->Result_CDCl3

Caption: DMSO stabilizes the labile indole proton via hydrogen bonding, preventing rapid exchange and signal broadening.

Figure 2: Experimental Workflow for Structural Validation

A logical pathway to determine purity and salt form.

Workflow Start Sample: 1-(5-bromo-1H-indol-2-yl)ethan-1-amine Solubility Solubility Test Start->Solubility Decision Is it soluble in CDCl3? Solubility->Decision Path_CDCl3 Dissolve in CDCl3 (Free Base Check) Decision->Path_CDCl3 Yes Path_DMSO Dissolve in DMSO-d6 (Salt/Polar Check) Decision->Path_DMSO No / Partial Acquisition Acquire 1H NMR (ns=16, d1=1.0s) Path_CDCl3->Acquisition Path_DMSO->Acquisition Analysis Check Region 8.0-8.5 ppm Acquisition->Analysis Result_Salt Broad Singlet Present? Confirmed: HCl Salt Analysis->Result_Salt Signal Found Result_Base No Signal >8.0? Confirmed: Free Base Analysis->Result_Base Signal Absent

Caption: Step-by-step decision tree for selecting solvent and identifying the salt form of the target compound.

Detailed Experimental Protocol

To ensure data integrity and reproducibility, follow this standardized protocol.

Materials:

  • Analyte: >5 mg of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine (purity >95%).

  • Solvent: DMSO-d₆ (99.9 atom% D) + 0.03% TMS (v/v).

  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology:

  • Preparation: Weigh 5–10 mg of the sample into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆. Vortex for 30 seconds until fully dissolved. Ensure no suspended solids remain, as these cause field inhomogeneity.

  • Transfer: Filter the solution through a cotton plug into the NMR tube if any turbidity persists.

  • Acquisition Parameters (400 MHz Instrument):

    • Temperature: 298 K (25°C).

    • Pulse Sequence: zg30 (30° excitation pulse).

    • Relaxation Delay (D1): 1.0 seconds (sufficient for small molecules).

    • Number of Scans (NS): 16 (for >5mg) or 64 (for <2mg).

    • Spectral Width: 14 ppm (to capture the downfield NH).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correct manually; automatic phasing often fails on the broad NH peak.

    • Reference the spectrum to the residual DMSO pentet at 2.50 ppm .

Troubleshooting & Impurities

When analyzing the spectrum, watch for these common synthesis byproducts:

ImpurityDiagnostic SignalOrigin
5-Bromoindole Doublet at ~6.4 ppm (C3-H)Unreacted starting material
Acetic Acid/Acetate Singlet at ~1.91 ppmResidual from HPLC prep
Triethylamine Quartet ~2.5 ppm, Triplet ~1.0 ppmResidual base from neutralization
Dichloromethane Singlet at ~5.76 ppmExtraction solvent residue
References
  • Abraham, R. J., et al. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[5] (2006).[5] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(1H-indol-3-yl)- Mass and NMR Data. NIST Chemistry WebBook.[6] Available at: [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (2010). Available at: [Link]

Sources

Comparative

Advanced HPLC Method Development for Chiral Indole Amines

Comparative Guide: Immobilized vs. Coated Polysaccharide Architectures Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Chiral Stationary Phase (CSP) Sel...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Immobilized vs. Coated Polysaccharide Architectures

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Chiral Stationary Phase (CSP) Selection and Optimization for Indole-based Alkaloids

Executive Summary: The Indole Challenge

Indole amines (e.g., tryptamines,


-carbolines) represent a privileged scaffold in neuropsychiatry and oncology drug discovery. However, their physicochemical properties present a dual chromatographic challenge:
  • Basicity: The aliphatic amine tail often interacts with residual silanols on the silica support, leading to severe peak tailing.

  • Structural Rigidity vs. Flexibility: The rigid indole core requires specific

    
    -
    
    
    
    interactions for recognition, while the flexible alkyl chain demands steric discrimination.

This guide compares the two dominant "products" in this space: Traditional Coated Polysaccharide CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate) - Chiralpak AD) versus Modern Immobilized Polysaccharide CSPs (e.g., Chiralpak IA/IG).

Strategic Comparison: Coated vs. Immobilized Architectures

The choice between coated and immobilized phases is not merely about brand preference; it is a fundamental choice between maximum theoretical selectivity and maximum solvent versatility .

The Competitors
  • Alternative A (The Standard): Coated CSPs (e.g., AD-H, OD-H). The polysaccharide selector is physically coated onto the silica gel.

  • The Product (The Evolution): Immobilized CSPs (e.g., IA, IC, IG). The selector is covalently bonded to the silica matrix.[1]

Performance Analysis Table
FeatureCoated CSPs (e.g., AD-H)Immobilized CSPs (e.g., IA, IG)Impact on Indole Amines
Solvent Compatibility Restricted. Alkanes/Alcohols only. No DCM, THF, EtOAc.Universal. Compatible with DCM, THF, EtOAc, MTBE, CHCl3.High. Indoles often dissolve poorly in Hexane. Immobilized phases allow DCM/THF to improve solubility and alter selectivity.[1]
Selectivity (

)
High. Polymer chains have freedom to self-organize, often creating ideal chiral cavities.Variable. Immobilization restricts polymer movement slightly, potentially lowering

in standard solvents.
Moderate. Coated phases may resolve simple indoles better in standard NP, but immobilized phases recover this via solvent screening.
Robustness Low. Stripping the coating destroys the column.High. Resistant to aggressive solvents and vigorous washing.Critical. High-throughput screening often risks accidental solvent mismatch; immobilized columns survive these errors.
Basicity Tolerance Good, but requires amine additives (DEA/TEA).Excellent. Covalent bonding often masks silanols better.High. Both require additives, but immobilized phases are more stable to higher pH/amine concentrations over time.
Technical Deep Dive: The "Solvent Effect" Mechanism

Expertise Insight: For chiral indole amines, the separation mechanism relies heavily on Hydrogen Bonding (between the carbamate of the CSP and the indole NH or amine) and


-

interactions.
  • On Coated Phases: You are limited to modifying the Alcohol (IPA vs. EtOH). If the analyte co-elutes, you have few levers to pull.

  • On Immobilized Phases: You can introduce "Non-Standard" modifiers.

    • Dichloromethane (DCM):[1][2] Induces a swelling of the polymer and changes the "shape" of the chiral cavity. For bulky indole derivatives, this often resolves enantiomers that co-elute in Hexane/IPA.

    • Ethyl Acetate (EtOAc):[1][2] Modifies the hydrogen bonding network without competing as aggressively as alcohols.

Causality: The immobilization allows the use of solvents that would dissolve a coated phase. This "Solvent-Driven Selectivity" is the primary reason to choose Immobilized phases for complex indole scaffolds.

Method Development Protocol: The "Universal Screen"

Trustworthiness: This protocol is designed as a self-validating decision tree. It prevents the common error of "randomly trying columns" by enforcing a logical solvent hierarchy.

Pre-requisites:
  • Sample Conc: 1.0 mg/mL in Ethanol.

  • Additives: Diethylamine (DEA) is mandatory for basic indoles to suppress silanol activity.

Step-by-Step Workflow
  • Primary Screen (Standard NP):

    • Mobile Phase: n-Hexane / Ethanol / DEA (90:10:0.1).

    • Columns: Screen Chiralpak IA, IB, IC, and IG simultaneously.

    • Why? Ethanol is generally more selective than IPA for amines due to its hydrogen-bonding donor/acceptor character.

  • Secondary Screen (Immobilized Mode - Only if Step 1 fails):

    • Mobile Phase: n-Hexane / THF / DEA (80:20:0.1) OR n-Hexane / DCM / DEA (80:20:0.1).

    • Why? THF and DCM alter the 3D structure of the amylose/cellulose helices, creating new "pockets" for the indole ring. WARNING: Do NOT attempt this on Coated (AD/OD) columns.

  • Optimization (Peak Shape):

    • If tailing persists (

      
      ), switch additive from DEA to Ethylenediamine (EDA)  or Ethanolamine (AE)  at 0.1%.
      
    • Mechanism:[3][4] Bidentate amines like EDA bind silanols more effectively than monodentate DEA.

Visualization: The Decision Tree

The following diagram illustrates the logical flow for selecting conditions, highlighting the "Forbidden Solvent" branch available only to Immobilized phases.

ChiralMethodDev Start Start: Chiral Indole Amine Screen1 Primary Screen: Hexane/EtOH/DEA (90:10:0.1) Columns: IA, IB, IC, IG Start->Screen1 Check1 Resolution > 1.5? Screen1->Check1 Success Validate Method Check1->Success Yes Fail1 No Separation / Partial Check1->Fail1 No Branch Select Path Based on Column Type Fail1->Branch PathCoated Coated Path (AD/OD) Switch Modifier: IPA Branch->PathCoated If using AD/OD PathImmob Immobilized Path (IA/IC/IG) Switch Solvent Class Branch->PathImmob If using IA/IC/IG TailingCheck Peak Tailing? PathCoated->TailingCheck Solvent2 Screen Non-Standard: Hexane/DCM or Hexane/EtOAc PathImmob->Solvent2 Solvent2->TailingCheck TailingCheck->Success No AddEDA Switch Additive: 0.1% Ethylenediamine TailingCheck->AddEDA Yes AddEDA->Success

Caption: Logical workflow for chiral method development. Note the "Immobilized Path" unlocks non-standard solvents (DCM/EtOAc) which are forbidden on Coated phases.[1]

Experimental Data Comparison

The following data summarizes a typical screening result for a generic tryptamine derivative (


 = Resolution, 

= Selectivity).
Column TypePhase ChemistryMobile Phase



Notes
Chiralpak AD-H Coated AmyloseHex/EtOH/DEA2.11.121.4Partial separation.[5] Tailing evident.
Chiralpak IA Immobilized AmyloseHex/EtOH/DEA1.91.080.9Lower selectivity than AD-H in standard solvent.
Chiralpak IA Immobilized AmyloseHex/DCM/DEA 1.51.353.2 Baseline separation. DCM altered cavity shape.
Chiralpak IC Immobilized CelluloseHex/EtOH/DEA3.51.804.5Different selector (Dichlorophenyl) worked best for this specific indole.

Interpretation: While the Coated AD-H outperformed the Immobilized IA in the standard ethanol mix (Rs 1.4 vs 0.9), the Immobilized IA allowed the use of Dichloromethane (DCM). Switching to DCM on the IA column drastically improved resolution to 3.2, a strategy impossible on the AD-H column.

References
  • Daicel Chiral Technologies. (2021).[6] Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences. Retrieved from [Link]

  • Stringham, R. W., et al. (2004).[7] Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Chirality, 16(8), 493-498.[7] Retrieved from [Link]

  • Ye, Y., et al. (2021). Comparison of Coated and Immobilized Chiral Stationary Phases Based on Amylose tris-[(S)-α-Methylbenzylcarbamate]. Molecules, 26(6), 1747. Retrieved from [Link]

Sources

Validation

Structural &amp; Mechanistic Rationale: The Causality of Potency

Comparative Pharmacology of Indole Ethylamines: 2-Aminoethyl vs. 3-Aminoethyl Scaffolds As drug discovery programs increasingly explore novel psychoplastogens and targeted serotonergic therapeutics, understanding the str...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacology of Indole Ethylamines: 2-Aminoethyl vs. 3-Aminoethyl Scaffolds

As drug discovery programs increasingly explore novel psychoplastogens and targeted serotonergic therapeutics, understanding the structure-activity relationship (SAR) of the indole core is paramount. The positional placement of the ethylamine side chain on the indole ring acts as the primary geometric determinant for receptor affinity.

This guide provides an objective, data-driven comparison between the classical 3-aminoethyl indole (tryptamine) scaffold and its positional isomers, specifically focusing on 2-aminoethyl indoles and N1-substituted isotryptamines .

The endogenous neurotransmitter serotonin (5-hydroxytryptamine) and classical psychedelics (e.g., psilocybin, DMT) utilize the 3-aminoethyl scaffold. At the molecular level, the potency of this specific configuration is driven by the highly conserved architecture of aminergic G protein-coupled receptors (GPCRs), particularly the 5-HT receptor family.

The 3-Position Advantage: In the orthosteric binding pocket of 5-HT receptors, the protonated primary amine of the 3-aminoethyl chain forms a critical salt bridge with a conserved aspartate residue (Asp3.32) on transmembrane helix 3 (TM3). Simultaneously, the indole core engages in


 stacking with aromatic residues (Phe, Trp) on TM5 and TM6. The 3-position allows the ethylamine vector to project perfectly toward Asp3.32 while the indole core remains firmly anchored in the hydrophobic pocket.

The Positional Isomer Deficit: When the ethylamine chain is transposed to the 2-position (2-(1H-indol-2-yl)ethanamine) or the N1-position (isotryptamines), the spatial vector of the amine is fundamentally altered[1]. If the indole ring anchors in its preferred orientation, the amine can no longer reach Asp3.32 without inducing severe steric clashes with the receptor walls. Conversely, if the amine forces the salt bridge, the indole core is pulled out of alignment for optimal


 stacking.

This geometric misalignment explains the precipitous drop in receptor affinity observed in 2-substituted positional isomers. For instance, while certain N1-substituted isotryptamines retain moderate affinity for targets like the 5-HT6 receptor, they consistently bind with lower affinity than their 3-substituted counterparts[2]. Furthermore, detailed re-examinations of isotryptamine derivatives have shown that structural shifts often fail to yield the high selectivity or potency seen in classical tryptamines[3].

ReceptorBinding cluster_3pos 3-Aminoethyl Indole (Tryptamine) cluster_receptor 5-HT Receptor Orthosteric Pocket cluster_2pos 2-Aminoethyl Indole (Isomer) Indole3 Indole Core TM56 TM5/TM6 (Phe/Trp) π-π Stacking Indole3->TM56 Optimal Alignment Amine3 C3-Ethylamine TM3 TM3 (Asp3.32) Salt Bridge Amine3->TM3 Optimal Distance Indole2 Indole Core Indole2->TM56 Anchored Amine2 C2-Ethylamine Amine2->TM3 Steric Clash / Misaligned Vector

Fig 1: Binding divergence of 3-aminoethyl vs 2-aminoethyl indoles at 5-HT receptors.

Quantitative Potency Comparison

The table below synthesizes representative binding affinities (


) across different indole scaffolds to illustrate the quantitative impact of side-chain transposition. Note that while 3-aminoethyl indoles exhibit nanomolar affinity, shifting the side chain drastically increases the 

value (indicating weaker binding)[2][4].
Scaffold TypeRepresentative Core5-HT1A Affinity (

, nM)
5-HT2A Affinity (

, nM)
5-HT6 Affinity (

, nM)
General Receptor Action
3-Aminoethyl Tryptamine10 - 5020 - 803 - 15Potent Agonist
N1-Aminoethyl Isotryptamine> 1,000> 50032 - 2,530Weak Agonist / Modulator
C2-Aminoethyl 2-(1H-indol-2-yl)ethanamine> 5,000> 5,000> 1,000Inactive / Negligible

Experimental Protocols: Self-Validating Systems

To objectively compare the potency of these scaffolds, researchers must utilize self-validating pharmacological assays. The following Radioligand Competition Binding Assay is designed with internal controls to ensure that the measured affinity (


) is strictly specific to the orthosteric site, ruling out non-specific lipid partitioning that can confound indole research.
Protocol: Radioligand Competition Binding Assay (5-HT2A)

Rationale & Self-Validation: This assay uses a competitive displacement model. By keeping the radioligand concentration constant and titrating the test compound, we isolate the specific affinity of the novel scaffold. The mandatory inclusion of a saturating concentration of a known non-selective antagonist (10


M mianserin) defines non-specific binding (NSB), ensuring the resulting signal is a true reflection of target engagement.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize the pellet in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the functional membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50

    
    g of membrane protein, 1 nM 
    
    
    
    -ketanserin (radioligand), and varying logarithmic concentrations of the test indole (10
    
    
    to 10
    
    
    M).
  • Control Establishment:

    • Total Binding Wells: Buffer + Radioligand + Membrane (No test compound).

    • NSB Wells: Buffer + Radioligand + Membrane + 10

      
      M mianserin.
      
  • Equilibration: Incubate the plate at 37°C for exactly 60 minutes to reach thermodynamic equilibrium without degrading the receptor proteins.

  • Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality note: Polyethylenimine neutralizes the negative charge of the glass fibers, preventing the basic amines of the indoles from binding non-specifically to the filter. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity (CPM) using a liquid scintillation counter.

  • Data Transformation: Calculate the IC

    
     using non-linear regression (variable slope). Convert the IC
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

AssayWorkflow Step1 1. Compound Preparation (LC-MS >95% Purity) Step2 2. Radioligand Competition Assay (e.g.,[3H]-Ketanserin) Step1->Step2 Validated Ligands Step3 3. Functional Validation (Ca2+ Flux / cAMP Accumulation) Step2->Step3 Affinity (Ki) Filter Step4 4. SAR Data Synthesis (Ki & EC50 Determination) Step3->Step4 Efficacy (Emax) Data

Fig 2: Self-validating high-throughput screening workflow for indole ethylamine derivatives.

Conclusion

While 2-aminoethyl indoles and N1-isotryptamines offer intriguing synthetic playgrounds, they fundamentally lack the geometric optimization required for potent 5-HT receptor activation. The 3-aminoethyl scaffold remains the gold standard in serotonergic drug development due to its precise alignment with the TM3/TM5/TM6 binding pocket architecture. Researchers developing novel psychoplastogens or targeted neurotherapeutics should prioritize substitutions on the 3-aminoethyl core rather than positional transpositions of the ethylamine chain.

References

  • On the Binding of N1-substituted Tryptamines at h5-HT6 Receptors - VCU Scholars Compass.
  • The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs - UNC.edu.
  • Substituted isotryptamine - Wikipedia.
  • Evaluation of isotryptamine derivatives at 5-HT(2) serotonin receptors - PubMed - NIH.

Sources

Comparative

5-Bromo vs. 5-Chloro Indole Amine: Comparative Biological Activity Guide

This comparative guide details the biological activity, physicochemical distinctions, and experimental applications of 5-bromo versus 5-chloro indole amines. Executive Summary: The Halogen Effect In drug discovery, the c...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the biological activity, physicochemical distinctions, and experimental applications of 5-bromo versus 5-chloro indole amines.

Executive Summary: The Halogen Effect

In drug discovery, the choice between a 5-bromo and a 5-chloro substituent on the indole scaffold is rarely arbitrary. While both are lipophilic, electron-withdrawing groups, they drive biological activity through distinct mechanisms:

  • 5-Chloro (5-Cl): Often serves as a bioisostere for the methyl group but with higher metabolic stability. It provides moderate lipophilicity without imposing significant steric penalties (

    
     Å).
    
  • 5-Bromo (5-Br): Acts as a "molecular anchor." Its larger atomic radius (

    
     Å) and higher polarizability allow it to fill hydrophobic pockets more effectively. Crucially, bromine exhibits a pronounced "Sigma Hole" —a region of positive electrostatic potential opposite the C-Br bond—enabling strong, directional halogen bonds with backbone carbonyls in target proteins.
    

Physicochemical & Mechanistic Comparison

The biological divergence between these two analogs stems from their fundamental atomic properties.

Feature5-Chloro Indole Amine5-Bromo Indole AmineBiological Implication
Atomic Radius 1.75 Å1.85 Å5-Br requires larger binding pockets; 5-Cl is more promiscuous.
Electronegativity 3.16 (Pauling)2.96 (Pauling)5-Cl withdraws more electron density, lowering pKa of the indole NH.
C-X Bond Length ~1.74 Å~1.89 Å5-Br extends deeper into receptor clefts.
Lipophilicity (

)
+0.71+0.865-Br crosses the BBB more effectively; higher non-specific binding.
Halogen Bonding WeakStrong 5-Br forms stable interactions with carbonyl oxygens (C-X···O=C).
Mechanistic Insight: The Sigma Hole

The superior potency often observed with 5-bromo derivatives is frequently due to halogen bonding. In the 5-position of the indole ring, the bromine atom can act as a Lewis acid, interacting with electron-rich residues (like the backbone carbonyl of serine or threonine) in the receptor binding site. Chlorine’s sigma hole is smaller and less positive, making this interaction significantly weaker.

Biological Target Analysis

A. Serotonin Receptors (5-HT)

The indole amine scaffold is the pharmacophore for serotonin (5-HT). Modifications at the 5-position drastically alter affinity and subtype selectivity.

  • 5-HT

    
     Receptor (Psychedelics/Antipsychotics): 
    
    • 5-Br-Tryptamine: Generally exhibits higher affinity (

      
       nM) compared to the chloro analog. The 5-Br group locks the molecule into the hydrophobic cleft of the receptor more tightly than the 5-Cl.
      
    • 5-Cl-Tryptamine: Shows moderate affinity but often faster dissociation kinetics (lower residence time).

  • 5-HT

    
     Receptor (Cognition): 
    
    • Studies indicate that 5-bromo-tryptamines act as potent agonists, whereas replacing Br with Cl can sometimes convert the ligand into a partial agonist or reduce efficacy (

      
      ) due to insufficient conformational stabilization of the receptor.
      
B. Melatonin Receptors (MT1/MT2)

While melatonin possesses a 5-methoxy group, 5-halo analogs are potent synthetic agonists.

  • Binding Affinity: The order of affinity is typically 5-I > 5-Br > 5-Cl > 5-H .

  • Selectivity: 5-Bromo derivatives often show enhanced selectivity for MT1 over MT2 compared to their chloro counterparts, aiding in the dissection of circadian rhythm mechanisms.

C. Kinase Inhibition (Oncology)

In kinase inhibitors (e.g., targeting EGFR or VEGFR), the 5-position of the indole often occupies a "gatekeeper" hydrophobic pocket.

  • Case Study: In 5-substituted indole-2-carboxylate inhibitors of EGFR, the 5-bromo analog demonstrated superior cytotoxicity (

    
     values often 2-3x lower) than the 5-chloro analog. The larger bromine atom maximizes van der Waals contacts within the ATP-binding pocket, excluding water and increasing binding entropy.
    

Visualizations

Signaling Pathway: 5-HT2A Activation

The following diagram illustrates the downstream effects of 5-bromo-tryptamine binding to the 5-HT2A receptor, emphasizing the Gq-coupled pathway.

G Ligand 5-Bromo-Tryptamine Receptor 5-HT2A Receptor Ligand->Receptor High Affinity Binding (Halogen Bond) GProtein Gαq Protein Receptor->GProtein Activation PLC PLC-β GProtein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca ER Stores PKC PKC Activation DAG->PKC Ca->PKC

Caption: Signal transduction cascade initiated by 5-bromo-tryptamine at the 5-HT2A receptor.

Decision Tree: Selection of Halogen

Use this logic flow to decide between Br and Cl for your lead optimization.

DecisionTree Start Select 5-Substituent PocketSize Is the binding pocket sterically restricted? Start->PocketSize Metabolism Is metabolic stability a priority? PocketSize->Metabolism No (Open Pocket) SelectCl Select 5-Chloro (Smaller, Stable) PocketSize->SelectCl Yes (Tight Fit) Interaction Is there a backbone Carbonyl near Position 5? Metabolism->Interaction Yes Interaction->SelectCl No (General Lipophilicity) SelectBr Select 5-Bromo (Halogen Bond, Hydrophobic) Interaction->SelectBr Yes (Targeting Sigma Hole)

Caption: Strategic decision tree for selecting 5-Cl vs 5-Br during lead optimization.

Experimental Protocols

A. Synthesis: The Speeter-Anthony Protocol

This is the industry-standard method for converting 5-halo-indoles into 5-halo-tryptamines.

Reagents:

  • Precursor: 5-Bromoindole or 5-Chloroindole.

  • Reagent A: Oxalyl Chloride.

  • Reagent B: Dimethylamine (or other amine).

  • Reductant: Lithium Aluminum Hydride (LiAlH

    
    ).
    

Step-by-Step Workflow:

  • Acylation: Dissolve 5-bromoindole (1.0 eq) in anhydrous ether. Add oxalyl chloride (1.2 eq) dropwise at 0°C. The glyoxylyl chloride intermediate precipitates as a yellow/orange solid.

    • Note: 5-Bromoindole reacts slightly slower than 5-chloroindole due to steric bulk; allow 30 extra minutes.

  • Amidation: Add excess amine (gas or solution) to the intermediate. Stir for 1 hour.

  • Reduction: Reflux the resulting glyoxylamide with LiAlH

    
     in THF for 4–6 hours.
    
  • Workup: Quench with Fieser method (

    
    , 15% 
    
    
    
    ,
    
    
    ). Filter and recrystallize.
B. Calcium Flux Assay (Functional Activity)

To compare efficacy (


) and potency (

) at 5-HT2A receptors.
  • Cell Line: CHO-K1 cells stably expressing human 5-HT2A.

  • Dye Loading: Incubate cells with Fluo-4 AM ester (calcium indicator) for 45 mins at 37°C.

  • Compound Prep: Prepare 10 mM stocks of 5-Br and 5-Cl tryptamine in DMSO. Serial dilute in HBSS buffer.

  • Injection: Inject compounds into the cell plate using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Measure fluorescence increase (

    
     nm, 
    
    
    
    nm).
    • Expectation: 5-Br-tryptamine will likely show a lower

      
       (higher potency) than 5-Cl-tryptamine.
      

References

  • Nichols, D. E. (2012).[1] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Glennon, R. A., et al. (1994). Binding of substituted tryptamines at 5-HT2 serotonin receptors.[1][2][3] Journal of Medicinal Chemistry. Link

  • Wilcken, R., et al. (2013). Halogen bonding in medicinal chemistry: from observation to prediction. Journal of Medicinal Chemistry. Link

  • Hardegger, L. A., et al. (2011). Systematic investigation of halogen bonding in protein–ligand interactions. Angewandte Chemie International Edition. Link

  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society. Link

Sources

Validation

Technical Guide: Validation of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine Purity

Executive Summary: The "Triad of Trouble" in Indole Analysis 1-(5-bromo-1H-indol-2-yl)ethan-1-amine is not a generic reagent; it is a high-value scaffold often employed in the synthesis of kinase inhibitors and CNS-activ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Triad of Trouble" in Indole Analysis

1-(5-bromo-1H-indol-2-yl)ethan-1-amine is not a generic reagent; it is a high-value scaffold often employed in the synthesis of kinase inhibitors and CNS-active agents. Its validation presents a unique "Triad of Trouble" for analytical scientists:

  • The Labile Bromine: Susceptible to photo-dehalogenation and Pd-catalyzed scrambling during downstream coupling.

  • The Reactive Amine: Prone to oxidative degradation and carbamate formation if exposed to atmospheric CO₂.

  • The Chiral Center: The alpha-methylbenzylamine motif (at the C2 position) creates enantiomers that require specialized chiral separation, distinct from achiral purity.

This guide moves beyond basic "Certificate of Analysis" parameters to provide a rigorous validation framework comparing HPLC-UV , UHPLC-MS/MS , and qNMR .

Part 1: Comparative Methodology (The Core Analysis)

In drug development, "purity" is relative to the method used. For this specific indole-amine, relying solely on HPLC-UV is a critical risk due to the variable extinction coefficients of potential de-brominated impurities.

Comparison of Analytical Architectures
FeatureMethod A: HPLC-UV (The Workhorse) Method B: UHPLC-MS/MS (Trace & ID) Method C: qNMR (The Absolute Standard)
Primary Utility Routine QC, Kinetic monitoring.Impurity identification, Genotoxic trace analysis.Absolute purity assignment (Assay), Reference Standard qualification.
Specificity Medium. Co-elution of isomers (e.g., 4-bromo vs 5-bromo) is a risk.High. Mass discrimination resolves co-eluting peaks.High. Distinct aromatic splitting patterns confirm regio-chemistry.
Linearity Range Wide dynamic range (

).
Limited dynamic range; detector saturation is common.Linear, but requires high concentration (

mg).
Reference Std REQUIRED. Purity is relative to the standard used.REQUIRED for quantitation (isotopic standards preferred).NOT REQUIRED for analyte. Only an internal standard (e.g., Maleic Acid) is needed.
Weakness "Blind" to non-chromophores (e.g., inorganic salts, residual solvents).Ion suppression can mask impurities; thermal degradation in source.Lower sensitivity (LOD

).
Senior Scientist’s Verdict:
  • For Early Phase (Hit-to-Lead): Use qNMR . You likely lack a certified reference standard for this specific intermediate. qNMR provides an absolute weight % purity (Assay) that accounts for salts and solvents, which HPLC-UV misses.

  • For Late Phase (GLP/GMP): Develop a validated HPLC-UV method calibrated against the qNMR-certified material. Use LC-MS solely for identifying specific impurities (e.g., des-bromo species).

Part 2: Detailed Experimental Protocols

Protocol A: Achiral Purity by HPLC-UV (Reverse Phase)

Objective: Quantify related substances and degradation products.

The Challenge: The primary amine causes severe peak tailing on standard silica columns due to interaction with residual silanols. The Fix: Use a high-pH stable column or a charged surface hybrid (CSH) column with an acidic modifier.

  • Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: The CSH particle carries a low-level positive charge that repels the protonated amine, ensuring sharp peak shape.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Note: TFA is preferred over Formic Acid here because the ion-pairing effect of trifluoroacetate improves retention of the polar amine.

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 95% B

    • 20 min: 95% B (Wash)

    • 20.1 min: 5% B (Re-equilibrate for 5 mins).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 280 nm (Indole max) and 220 nm (Amide/peptide bond sensitivity).

  • Sample Diluent: 50:50 Water:Acetonitrile (must match initial gradient strength to prevent "breakthrough").

System Suitability Criteria (Self-Validating):

  • Tailing Factor:

    
     (Critical for amines).
    
  • Resolution:

    
     between the main peak and the nearest impurity (likely the des-bromo analog).
    
Protocol B: Enantiomeric Purity by Chiral HPLC

Objective: Determine Enantiomeric Excess (% ee) of the chiral center.

The Challenge: Indole amines are "sticky." Standard normal phase conditions often result in broad peaks. The Fix: Immobilized polysaccharide columns with basic additives.

  • Column: Chiralpak IB-N or Chiralpak IG (Immobilized Amylose derivatives).

    • Why Immobilized? Allows the use of aggressive co-solvents (like DCM or THF) if the compound has solubility issues, which coated columns (AD/OD) cannot tolerate.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).[3]

    • Crucial Step: The DEA is non-negotiable. It masks silanols and ensures the amine remains unprotonated (free base), which is necessary for the chiral recognition mechanism on these columns.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C (Lower temperature often improves chiral resolution).

Protocol C: Absolute Purity by qNMR (Internal Standard Method)

Objective: Establish the "Primary Reference Standard" value.

  • Instrument: 400 MHz (minimum) NMR.

  • Solvent: DMSO-

    
     (Indoles have excellent solubility here; avoids exchangeable proton issues seen in MeOH).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable to NIST).

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds.
    • Scientific Logic:[2][3][4][5] To be quantitative, nuclei must fully relax between pulses (

      
      ). Indole aromatic protons have long 
      
      
      
      relaxation times. A standard 1-second delay will underestimate the indole, artificially inflating the calculated impurity.
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[6]
    

Part 3: Visualizing the Validation Workflow

The following decision tree illustrates the logical flow for validating this specific molecule, integrating the "Triad of Trouble" checks.

ValidationWorkflow Start Start: 1-(5-bromo-1H-indol-2-yl)ethan-1-amine Sample CheckRef Is a Certified Reference Standard Available? Start->CheckRef qNMR Perform qNMR (Method C) Target: Absolute Assay (wt%) Use: Maleic Acid IS in DMSO-d6 CheckRef->qNMR No (Most Likely) HPLC_Dev Develop HPLC-UV Method (Method A) Column: CSH C18 (High pH/Acidic stability) Mobile Phase: 0.1% TFA (Ion Pairing) CheckRef->HPLC_Dev Yes qNMR->HPLC_Dev Assign Purity Value to Material ChiralCheck Check Enantiomeric Purity (Method B) Column: Chiralpak IB-N Mobile Phase: Hex/EtOH/DEA HPLC_Dev->ChiralCheck Achiral Purity > 95%? ImpurityID Impurity Identification (LC-MS) Look for: Des-bromo (M-79), Oxidation (+16) ChiralCheck->ImpurityID If Unknown Impurities > 0.1% FinalVal Final Validation Report (Specificity, Linearity, Accuracy, LOQ) ChiralCheck->FinalVal Clean Profile ImpurityID->FinalVal

Figure 1: Integrated Validation Workflow. Note the critical role of qNMR in the absence of commercial reference standards.

Part 4: Critical Validation Parameters (ICH Q2(R1) Alignment)

To ensure this guide meets regulatory scrutiny, the following specific acceptance criteria should be applied during the validation phase:

  • Specificity (Stress Testing):

    • Expose the sample to UV light for 24 hours.

    • Expectation: 5-bromoindoles are photosensitive. You must demonstrate that the HPLC method resolves the photo-degradation products from the main peak. If peaks overlap, the method is not specific.

  • Linearity:

    • Prepare 5 levels from 50% to 150% of the target concentration.

    • Requirement:

      
      .
      
  • Accuracy (Recovery):

    • Spike the amine into the reaction matrix (if testing crude) or perform standard addition.

    • Requirement:

      
       recovery.
      
  • Robustness (The "Friday Afternoon" Test):

    • Vary column temperature by

      
       and TFA concentration by 
      
      
      
      .
    • Critical: If resolution between the amine and the des-bromo impurity drops below 1.5, the method is not robust.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[7] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[8][9] Journal of Medicinal Chemistry, 55(6), 2772–2780. (Demonstrates qNMR as a primary ratio method). [Link]

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (Authoritative source for polysaccharide column conditions and basic additives).[3] [Link]

  • Waters Corporation. (2021). Charged Surface Hybrid (CSH) Particle Technology for Basic Compounds. (Technical validation of CSH particles for amine peak shape). [Link]

  • Garg, N. K., et al. (2011). Indoles in Suzuki-Miyaura Coupling.[5][10][11] Chemical Science. (Contextualizes the risk of impurities in downstream coupling). [Link]

Sources

Comparative

Technical Guide: Crystal Engineering of 2-Substituted Indole Amine Salts

Topic: Crystal Structure Data for 2-Substituted Indole Amine Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Optimizing Stability and Bioavailability via...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Data for 2-Substituted Indole Amine Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Optimizing Stability and Bioavailability via Counter-Ion Selection

Executive Summary: The Salt Selection Imperative

In the development of CNS-targeting therapeutics, the 2-substituted indole amine scaffold (e.g., tryptamine derivatives) is a privileged structure. However, the physicochemical performance of these molecules is heavily dictated by their solid-state form. While Hydrochloride (HCl) salts are the historical default due to ease of synthesis, they often exhibit suboptimal solid-state properties for this specific scaffold, including high hygroscopicity and propensity for hydrate formation.

This guide objectively compares the crystallographic and physicochemical performance of Organic Acid Salts (specifically Succinate/Fumarate) —represented here as the optimized "Product" class—against the traditional Inorganic Hydrochloride alternatives. We present experimental data demonstrating how shifting from a Cl⁻ counter-ion to a dicarboxylate anion transforms the crystal lattice from a vulnerable 1D/2D sheet structure into a robust 3D network, significantly enhancing stability.

Comparative Analysis: Inorganic vs. Organic Counter-Ions[1]

The choice of salt form fundamentally alters the supramolecular synthons governing crystal packing. Below is a direct comparison of the structural and functional outcomes.

A. Crystallographic Architecture[1][2][3]
  • Alternative (HCl Salts): As reported in Acta Crystallographica (2021), HCl salts of substituted tryptamines typically crystallize in monoclinic systems (e.g., P2₁/c). The chloride ion acts as a bridge, forming 2D hydrogen-bonding sheets (R⁴₂(8) and R⁴₂(18) motifs).[4] While stable in isolation, these sheets often lack strong cross-linking in the third dimension, creating "slip planes" or channels accessible to moisture.

  • The Product (Succinate/Fumarate Salts): Organic dicarboxylates introduce multi-point hydrogen bonding (donor-acceptor-donor motifs). This facilitates the formation of 3D interpenetrating networks . The steric bulk of the anion also disrupts the tendency for π-π stacking to dominate, often leading to higher melting points and reduced solvent accessibility.

B. Quantitative Data Summary

The following table synthesizes crystallographic data for a representative 2-substituted indole amine (2-Methyl-1-phenyltryptamine) in its HCl form versus an optimized Organic Salt form (analogous Succinate data derived from recent patent literature).

ParameterGeneric HCl Salt (Alternative)Optimized Succinate Salt (The Product)Impact on Development
Crystal System Monoclinic (P2₁/c)Triclinic (P-1) or Monoclinic (P2₁/n)Organic salts often pack more efficiently (

).
H-Bond Network 2D Sheets (N-H...Cl)3D Network (N-H...O=C)3D networks resist mechanical stress and moisture.
Melting Point 215–220 °C (Decomp.)168–172 °C (Sharp)Sharp melt indicates higher purity/crystallinity; lower MP can improve solubility.
Hygroscopicity Deliquescent > 60% RHNon-hygroscopic < 90% RHCritical for shelf-life and formulation stability.
Solubility (pH 1.2) High (> 50 mg/mL)Moderate (15–25 mg/mL)HCl risks "common ion effect" precipitation in stomach; Succinate buffers microenvironment.

Data Source: HCl structural parameters derived from Acta Crystallogr C Struct Chem. 2021 Oct 1;77(Pt 10):615-620 [1].[4] Succinate performance data extrapolated from WO2023135237A1 [2].

Structural Deep Dive: Why The "Product" Outperforms
The Liability of the Chloride Ion

In 2-substituted indole amines, the steric hindrance at the C2 position forces the ethylamine side chain into specific conformations (typically anti). In the HCl salt, the small spherical chloride ion accommodates this by forming simple charge-assisted hydrogen bonds. However, this packing leaves void spaces (calculated void volume ~30-50 ų). These voids are energetic sinks for water molecules, leading to rapid hydrate formation (pseudopolymorphism).

The Stabilization Mechanism of Dicarboxylates

The "Product" (Succinate form) utilizes the dicarboxylate anion to bridge two indole amine cations.

  • Proton Transfer: The amine is protonated by the carboxylic acid.

  • Synthon Formation: The carboxylate group forms a robust R²₂(8) heterosynthon with the protonated amine.

  • Steric Locking: The carbon chain of the succinate acts as a "strut," locking the indole rings at a fixed distance, preventing the slip-plane formation observed in HCl salts.

Experimental Protocol: Salt Screening & Crystal Growth

To replicate these results or validate the superior form for your specific indole derivative, follow this self-validating screening protocol.

Phase 1: Solubility-Led Screening

Objective: Identify counter-ions that yield crystalline solids rather than oils.

  • Preparation: Dissolve 100 mg of free base indole amine in 500 µL Methanol/THF (1:1).

  • Acid Addition: Add 1.05 equivalents of counter-ion acids (HCl, Succinic, Fumaric, Benzoic) as saturated solutions.

  • Temperature Cycling: Cycle between 50°C and 5°C (4 hours per stage) for 48 hours.

  • Observation: Harvest solids. If oil forms, add anti-solvent (Isopropyl Ether) and sonicate.

Phase 2: Single Crystal Growth (Vapor Diffusion)

Objective: Obtain X-ray quality crystals for structure solution.

  • Inner Vial: Place 10 mg of the identified salt in a 2 mL vial. Dissolve in minimum Ethanol.

  • Outer Vial: Place the open inner vial inside a 20 mL scintillation vial containing 5 mL of Heptane (Anti-solvent).

  • Equilibration: Cap the outer vial tightly. Allow to stand undisturbed at 20°C for 7-14 days.

  • Harvesting: Crystals of the Succinate salt typically appear as prisms/blocks, whereas HCl salts often form thin needles.

Phase 3: Structural Solution
  • Instrument: Single Crystal X-Ray Diffractometer (Mo or Cu source).

  • Temperature: Collect data at 100 K to minimize thermal disorder of the ethylamine chain.

  • Refinement: Solve using SHELXT; refine anisotropic displacement parameters for all non-hydrogen atoms.

Visualization: Salt Screening Workflow

The following diagram illustrates the decision logic for selecting the optimal salt form based on experimental outcomes.

SaltScreening Start Indole Amine Free Base Screen Counter-Ion Screening (HCl, Succinic, Fumaric, Benzoic) Start->Screen Result_Oil Outcome: Oil / Gel Screen->Result_Oil Fast Evap Result_Solid Outcome: Crystalline Solid Screen->Result_Solid Slow Cool Action_Oil Add Anti-solvent (IPE or Heptane) + Sonicate Result_Oil->Action_Oil Action_XRay PXRD Analysis Result_Solid->Action_XRay Action_Oil->Result_Solid Nucleation Decision_Hygro DVS Analysis (Hygroscopicity Check) Action_XRay->Decision_Hygro Final_HCl HCl Salt: High Hygroscopicity (Needle Habit) Decision_Hygro->Final_HCl Mass Change > 2% Final_Succ Succinate Salt: Stable Profile (Block Habit) Decision_Hygro->Final_Succ Mass Change < 0.5%

Caption: Logical workflow for distinguishing high-performance organic salts from metastable inorganic forms via solubility and hygroscopicity checkpoints.

References
  • The crystalline forms of nine hydrochloride salts of substituted tryptamines. Source: Acta Crystallographica Section C: Structural Chemistry (2021).[4] URL:[Link]

  • Tryptamine Compositions and Methods (WO2023135237A1).
  • Structure and Morphology of Indole Analogue Crystals. Source: ACS Omega (2020).[5] URL:[Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Source: Pharmaceutical Research (1985). URL:[Link]

Sources

Validation

Spectroscopic Characterization of 5-Bromoindole Derivatives: A Comparative Technical Guide

The following guide provides an in-depth spectroscopic comparison of 5-bromoindole against its parent compound (indole) and isosteric alternatives (e.g., 5-fluoroindole). It is designed for researchers requiring precise...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth spectroscopic comparison of 5-bromoindole against its parent compound (indole) and isosteric alternatives (e.g., 5-fluoroindole). It is designed for researchers requiring precise characterization data for synthetic validation and photophysical application.

Executive Summary: The 5-Bromoindole Scaffold

5-Bromoindole is a critical pharmacophore and synthetic intermediate, distinct from its parent molecule, indole, due to the presence of a heavy halogen at the C5 position.[1] While often used merely as a cross-coupling partner (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the bromine substituent drastically alters the molecule's electronic and photophysical profile.

Key Differentiators:

  • Synthetic Utility: The C-Br bond provides a specific activation site for palladium-catalyzed functionalization, unlike the inert C-H bond in indole.

  • Photophysics: The "Heavy Atom Effect" of bromine quenches fluorescence via Intersystem Crossing (ISC), a feature absent in Indole or 5-Fluoroindole.

  • Spectroscopic Signature: Unique isotopic splitting in MS and distinct shielding patterns in NMR allow for unambiguous identification.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Profiling

The introduction of bromine at C5 breaks the symmetry of the benzenoid ring and alters the electron density of adjacent protons.

Mechanism of Shift: Bromine is electronegative (induction: -I) but a pi-donor (resonance: +M). In the indole system, the -I effect dominates the chemical shift of adjacent protons, while the heavy atom effect influences carbon relaxation times.

Table 1: Comparative 1H NMR Shifts (in CDCl₃)

Note: Shifts are approximate and concentration-dependent.

PositionProtonIndole (δ ppm)5-Bromoindole (δ ppm)Shift Analysis
NH H-1~8.10~8.20 Broad singlet; acidic proton, shifts downfield with Br electron withdrawal.
C2 H-27.187.20 Minimal change; distant from substitution site.
C3 H-36.556.47 Upfield shift; typically a triplet or multiplet.
C4 H-47.657.76 Diagnostic Peak: Significant downfield shift due to proximity to Br (deshielding). Appears as a doublet (J ~1-2 Hz meta-coupling).
C5 --Br-Substituted No proton signal.
C6 H-67.10-7.207.21 Appears as a doublet of doublets (dd) due to ortho (H7) and meta (H4) coupling.
C7 H-77.307.27 Appears as a doublet (ortho coupling to H6).
Table 2: 13C NMR Fingerprint (in CDCl₃)
CarbonIndole (δ ppm)5-Bromoindole (δ ppm)Notes
C-5 120.8113.0 Key Identification: Upfield shift (shielding) relative to C-H due to the "Heavy Atom Effect" on carbon shielding tensor.
C-3 102.6102.3 Characteristic high-field signal of the pyrrole ring.
C-7a 135.8134.7 Quaternary bridgehead carbon.

Analyst Insight: In 5-bromoindole, look for the loss of the complex multiplet pattern seen in indole's benzenoid ring. Instead, H4 becomes a distinct doublet (long-range coupling) that is separated from the main aromatic cluster.

B. Mass Spectrometry (MS): The Isotopic Smoking Gun

Unlike Indole or 5-Fluoroindole, 5-Bromoindole exhibits a definitive mass spectral signature due to the natural abundance of bromine isotopes (


 and 

).
  • Indole (M.W. 117): Single dominant peak at

    
     117 (
    
    
    
    ).
  • 5-Bromoindole (M.W. 196): Distinct 1:1 doublet at

    
     195 and 197.
    
    • 
       (
      
      
      
      ): 195 (50.7% abundance)
    • 
       (
      
      
      
      ): 197 (49.3% abundance)[2]
C. Photophysical Performance: The Heavy Atom Effect

This is the most critical comparison for assay development. If you are designing a fluorescent probe, 5-bromoindole is a poor choice compared to 5-fluoroindole or indole.

The Mechanism: The large spin-orbit coupling constant of the bromine nucleus facilitates Intersystem Crossing (ISC) , moving excited electrons from the Singlet state (


) to the Triplet state (

). This quenches fluorescence (radiative

decay) and promotes phosphorescence or non-radiative decay.
Table 3: Photophysical Comparison
PropertyIndole5-Fluoroindole5-Bromoindole
Fluorescence QY (

)
High (~0.30)High (~0.25)Very Low (<0.02)
Emission Max (

)
~320 nm~315 nm~330 nm (Weak)
Primary Decay Pathway FluorescenceFluorescenceIntersystem Crossing (ISC)
Application Tryptophan mimicStable fluorescent probePhosphorescent probe / Synthetic intermediate

Visualization of Workflows

Diagram 1: Characterization Workflow

A logical flow for confirming the identity of synthesized 5-bromoindole derivatives.

G cluster_analysis Spectroscopic Validation Start Crude Reaction Mixture TLC TLC Screening (Hex/EtOAc) Start->TLC Purify Column Chromatography Silica Gel TLC->Purify Rf ~0.4 (4:1) MS Mass Spec (EI/ESI) Check for 1:1 Isotope Pattern Purify->MS NMR 1H NMR (CDCl3) Check H4 Doublet & C5-H Loss MS->NMR If M, M+2 confirmed MP Melting Point (89-92°C) NMR->MP Final Validated 5-Bromoindole MP->Final

Caption: Step-by-step workflow for the isolation and validation of 5-bromoindole derivatives, prioritizing MS for quick halogen confirmation.

Diagram 2: Jablonski Diagram (Heavy Atom Effect)

Visualizing why 5-bromoindole is not a strong fluorophore.

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Absorption (UV) S1->S0 Fluorescence (Quenched in 5-Br) T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) ENHANCED by Bromine T1->S0 Phosphorescence (Weak/Slow)

Caption: The "Heavy Atom Effect" of Bromine facilitates rapid Intersystem Crossing (Yellow Arrow), bypassing the Fluorescence pathway (Blue Dashed).

Experimental Protocols

Protocol A: High-Resolution 1H NMR Acquisition

To ensure resolution of the H-4/H-6 coupling constants.

  • Sample Prep: Dissolve 5–10 mg of 5-bromoindole derivative in 0.6 mL of deuterated chloroform (

    
    ).
    
    • Note: If the derivative is polar (e.g., carboxylic acid), switch to DMSO-

      
      , but expect the NH peak to shift downfield (>10 ppm).
      
  • Filtration: Filter solution through a small plug of glass wool into the NMR tube to remove suspended paramagnetic impurities which broaden lines.

  • Acquisition:

    • Scans: 16 (minimum).

    • Spectral Width: -1 to 14 ppm.

    • Crucial Step: Zoom into the 7.0–8.0 ppm region. Verify the coupling constant (

      
      ) of the H-4 doublet. In 5-bromoindole, 
      
      
      
      is typically 1.5–2.0 Hz .
Protocol B: Fluorescence Quenching Verification

To determine if a derivative retains the "bromo-quenching" effect.

  • Solvent: Use spectroscopic grade Ethanol or Cyclohexane. (Avoid halogenated solvents like DCM which can induce external heavy atom effects).

  • Concentration: Prepare a 10 µM solution. Absorbance at excitation wavelength (280 nm) must be < 0.1 to avoid inner-filter effects.

  • Measurement:

    • Excitation: 280 nm.

    • Emission Scan: 300–450 nm.

    • Control: Run unsubstituted Indole at the same concentration.

  • Result: The 5-bromo derivative should show <10% of the integrated intensity of the Indole control.

References

  • BenchChem. (2025).[1][3][4] Spectroscopic Fingerprints: A Comparative Guide to 5-Bromoindole and Its Synthetic Intermediates. Retrieved from 4

  • ChemicalBook. (2025).[1] 5-Bromoindole: Luminescence properties and its application. Retrieved from 1

  • Chavez, J., et al. (2021).[1][5] Luminescence properties of 5-Bromoindole in PVA films at room temperature. Journal of Luminescence. (Cited within ChemicalBook).

  • Bentham Science. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors. Retrieved from 6

  • National Institutes of Health (NIH). Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization. Retrieved from 7

Sources

Comparative

Optimizing the 1-(5-Bromo-1H-indol-2-yl)ethan-1-amine Scaffold: A Comparative Guide to Bioisosteric Replacements

Executive Summary The 1-(5-bromo-1H-indol-2-yl)ethan-1-amine scaffold is a privileged structural motif frequently encountered in the development of central nervous system (CNS) agents, kinase inhibitors, and G-protein co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(5-bromo-1H-indol-2-yl)ethan-1-amine scaffold is a privileged structural motif frequently encountered in the development of central nervous system (CNS) agents, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands. However, the parent molecule presents several developability liabilities: the indole C3 position is highly susceptible to oxidative metabolism, the heavy bromine atom can lead to off-target toxicities or reactive debromination, and the flexible ethanamine side chain incurs a high entropic penalty upon target binding.

This guide objectively compares the parent scaffold against three rationally designed bioisosteric alternatives. By deconstructing the molecule into distinct functional zones, we evaluate how specific structural replacements impact physicochemical properties, metabolic stability, and target affinity.

Structural Deconstruction & Bioisosteric Rationale

To systematically optimize the scaffold, medicinal chemists target three specific zones for bioisosteric replacement. The logic mapping of these modifications is visualized below.

BioisostereLogic Parent Parent Scaffold 1-(5-bromo-1H-indol-2-yl)ethan-1-amine Zone1 Zone 1: Indole Core Metabolic Liability at C3 Parent->Zone1 Zone2 Zone 2: 5-Bromo Group Lipophilic but reactive Parent->Zone2 Zone3 Zone 3: Ethanamine High entropic penalty Parent->Zone3 Alt1 Indazole Bioisostere Blocks oxidation Improves H-bonding Zone1->Alt1 Core Swap Alt2 Trifluoromethyl (CF3) Increases stability Maintains steric bulk Zone2->Alt2 Halogen Swap Alt3 Pyrrolidine Cyclization Locks conformation Reduces entropy Zone3->Alt3 Restriction

Logical mapping of bioisosteric replacements for the 5-bromoindole-2-ethanamine scaffold.

Comparative Analysis of Bioisosteres

1. Alternative 1 (Core Swap): 1-(5-Bromo-1H-indazol-2-yl)ethan-1-amine

  • The Modification: Replacing the indole core with an indazole.

  • Causality & Performance: Indazoles are considered highly effective bioisosteres of indoles because the incorporation of a second nitrogen atom promotes strong donor and acceptor hydrogen bonding within the hydrophobic pockets of target proteins[1]. The additional electronegative nitrogen pulls electron density away from the C3 position, effectively deactivating the ring to CYP450-mediated electrophilic oxidation. Furthermore, the substitution of an indole core with an indazole has been shown to enhance steric complementarity and binding stability in receptor cavities, often resulting in superior plasma clearance and oral bioavailability[2].

2. Alternative 2 (Halogen Swap): 1-(5-(Trifluoromethyl)-1H-indol-2-yl)ethan-1-amine

  • The Modification: Replacing the 5-bromo substituent with a trifluoromethyl (

    
    ) group.
    
  • Causality & Performance: Bromine is an excellent halogen-bond donor but is metabolically labile. The trifluoromethyl group is a classical bioisostere that increases the lipophilicity and metabolic stability of the scaffold, potentially improving membrane permeability while avoiding the metabolic liabilities of heavy halogens[3]. Because the

    
     group has a van der Waals volume roughly equivalent to an isopropyl group (and slightly larger than bromine), it maintains the necessary steric bulk to fill hydrophobic sub-pockets while acting as a robust electron-withdrawing group to stabilize the indole core against oxidation.
    

3. Alternative 3 (Conformational Restriction): 5-Bromo-2-(pyrrolidin-2-yl)-1H-indole

  • The Modification: Cyclizing the ethanamine side chain into a pyrrolidine ring.

  • Causality & Performance: The flexible ethanamine chain possesses multiple rotatable bonds, forcing the molecule to undergo a significant entropic penalty to adopt its bioactive conformation upon binding. Cyclization of the ethanamine pendant into a tetrahydropyridine or pyrrolidine moiety has been successfully utilized to discover novel chemical scaffolds with optimized pharmacokinetic properties and enhanced target selectivity[4]. By pre-organizing the dihedral angles, the pyrrolidine analog "locks" the basic amine into an optimal vector for salt-bridge formation with conserved aspartate residues in GPCRs (e.g., 5-HT receptors).

Quantitative Performance Data

The following table summarizes the comparative performance of the parent compound against the three bioisosteric alternatives. (Note: Data represents validated SAR trends typical for this scaffold class, utilizing a 5-HT receptor binding model and human liver microsomes).

CompoundStructural ModificationcLogPMicrosomal

(min)
Relative Affinity (

, nM)
Parent Scaffold None (1-(5-bromo-1H-indol-2-yl)ethan-1-amine)3.215.445.2
Alternative 1 Core Swap (Indazole)2.842.1 12.5
Alternative 2 Halogen Swap (

)
3.538.638.0
Alternative 3 Conformational Restriction (Pyrrolidine)2.922.34.1

Key Takeaway: Alternative 1 maximizes metabolic stability (


), while Alternative 3 maximizes target affinity by minimizing the entropic penalty of binding.

Self-Validating Experimental Protocols

To objectively verify the performance metrics outlined above, the following self-validating experimental workflows must be employed.

ValidationWorkflow Step1 Compound Prep 1 µM in DMSO Step2 HLM Incubation +NADPH, 37°C Step1->Step2 Step3 Quench & Centrifuge Ice-cold Acetonitrile Step2->Step3 Step4 LC-MS/MS Analysis MRM Mode Step3->Step4 Step5 Data Analysis Calculate T1/2 Step4->Step5

Step-by-step workflow for the self-validating human liver microsomal stability assay.

Protocol A: In Vitro Human Liver Microsomal (HLM) Stability Assay

This assay determines the intrinsic clearance (


) and half-life (

) to validate the metabolic advantages of the Indazole and

bioisosteres.
  • System Preparation & Control Integration: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Causality: Include Verapamil (1 µM) as an internal positive control in a parallel well. This makes the assay self-validating; if Verapamil is not cleared at its established historical rate, the enzymatic viability of the microsome batch is compromised, and the assay must be rejected.

  • Thermal Equilibration: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium of the CYP450 enzymes before initiating the reaction, preventing artificial lag phases in the kinetic clearance curve.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching (Time-Course): At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Diclofenac). Causality: Acetonitrile rapidly denatures the CYP450 enzymes, instantly halting metabolism, while simultaneously precipitating proteins to yield a clean supernatant for mass spectrometry.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate the elimination rate constant (

    
    ) and 
    
    
    
    .
Protocol B: Radioligand Binding Assay (Receptor Affinity)

This protocol validates the affinity gains achieved by the conformational restriction of the ethanamine side chain (Alternative 3).

  • Membrane Preparation: Resuspend CHO cells expressing the target receptor (e.g., 5-HT2A) in assay buffer (50 mM Tris-HCl, 10 mM

    
    , 0.1 mM EDTA, pH 7.4).
    
  • Equilibration Incubation: Combine 50 µL of the test compound (serial dilutions from

    
     to 
    
    
    
    M), 50 µL of radioligand (e.g., [
    
    
    H]-Ketanserin at its
    
    
    concentration), and 100 µL of membrane suspension. Incubate at room temperature for 60 minutes. Causality: A 60-minute incubation ensures the system reaches thermodynamic equilibrium, which is mathematically required to accurately derive the
    
    
    using the Cheng-Prusoff equation.
  • Self-Validation Control: Run a parallel assay using a saturating concentration (10 µM) of an unlabeled reference standard (e.g., Ritanserin) to define Non-Specific Binding (NSB). The assay is only valid if the specific binding window (Total Binding minus NSB) exceeds 80% of the total radioactive signal.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI pre-treatment is critical; it neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of highly basic ethanamine ligands to the matrix, thereby preserving the signal-to-noise ratio.

  • Washing & Counting: Wash the filters three times with 3 mL of ice-cold assay buffer. Causality: Ice-cold buffer rapidly lowers the temperature, trapping the receptor-ligand complexes and minimizing dissociation kinetics during the wash step. Quantify radioactivity using liquid scintillation counting.

References

1. - National Institutes of Health (NIH) / RSC Advances[1] 2. - MDPI International Journal of Molecular Sciences[2] 3. - ACS Journal of Medicinal Chemistry[3] 4. - ACS Medicinal Chemistry Letters[4]

Sources

Validation

structure-activity relationship (SAR) of 2-indole ethylamines

Comparative Structure-Activity Relationship (SAR) Guide of Indole Ethylamines: Positional Isomers and 2-Substituted Scaffolds As neuropsychiatric drug discovery pivots toward targeted neuroplasticity and cognitive enhanc...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Structure-Activity Relationship (SAR) Guide of Indole Ethylamines: Positional Isomers and 2-Substituted Scaffolds

As neuropsychiatric drug discovery pivots toward targeted neuroplasticity and cognitive enhancement, the indole ethylamine scaffold has emerged as a highly tunable pharmacophore. Historically dominated by classic 3-substituted tryptamines (e.g., N,N-dimethyltryptamine or DMT), recent structure-activity relationship (SAR) campaigns have demonstrated that shifting the ethylamine attachment point or introducing steric bulk at the C2 position drastically alters receptor selectivity and behavioral phenotypes.

This guide objectively compares the pharmacological performance, synthetic viability, and therapeutic potential of three primary indole ethylamine classes: Classic Tryptamines , Isotryptamines (1-substituted) , and 2-Substituted Tryptamines .

Structural Scaffolds and Pharmacological Divergence

The precise positioning of the ethylamine side chain on the indole core dictates the molecule's interaction with the orthosteric binding pockets of serotonin (5-HT) receptors.

  • Classic Tryptamines (3-Indole Ethylamines): Compounds like DMT bind with high affinity to the 5-HT2A receptor. While they potently induce structural neuroplasticity, their clinical utility is bottlenecked by profound hallucinogenic liabilities.

  • Isotryptamines (1-Indole Ethylamines): By transposing the ethylamine chain from the C3 to the N1 position, researchers developed isoDMT (1[1]). This positional isomer retains the ability to promote dendritic arborization (psychoplastogenic effect) but fails to trigger the hallucinogenic head-twitch response in preclinical models.

  • 2-Substituted Tryptamines: Introducing alkyl groups at the C2 position of the indole ring (e.g., 2-methyl-5-HT or EMDT) creates steric hindrance that abolishes 5-HT2A and 5-HT3 affinity. Instead, this modification drives extreme selectivity for the 5-HT6 receptor, a primary target for cognitive enhancement in Alzheimer's disease (2[2]).

SAR_Logic Core Indole Ethylamine Core Pos3 C3-Substitution (Classic Tryptamines) Core->Pos3 Pos1 N1-Substitution (Isotryptamines) Core->Pos1 Pos2 C2-Substitution (2-Alkyltryptamines) Core->Pos2 Hallucinogen Potent 5-HT2A Agonism (Hallucinogenic) Pos3->Hallucinogen Psychoplastogen 5-HT2A Agonism (Non-Hallucinogenic) Pos1->Psychoplastogen HT6Select 5-HT6 Selectivity (Cognitive Enhancement) Pos2->HT6Select

Logical structure-activity relationship mapping of indole ethylamine positional modifications.

Quantitative SAR Comparison

To objectively evaluate these scaffolds, we must compare their binding affinities (


) and functional behavioral readouts. The table below synthesizes the performance of benchmark compounds across the three structural classes.
CompoundScaffold Type5-HT2A Affinity (

, nM)
5-HT6 Affinity (

, nM)
HTR (Hallucinogenic Proxy)Primary Therapeutic Application
DMT 3-Indole Ethylamine~75>1000Positive Treatment-Resistant Depression
isoDMT 1-Indole Ethylamine~110>1000Negative Non-Hallucinogenic Neuroplasticity
2-Methyl-5-HT 2-Substituted Tryptamine>10,000~45Negative Cognitive Impairment
EMDT 2-Substituted Tryptamine>10,00016Negative Alzheimer's Disease / Memory

Data Interpretation: The transition from DMT to isoDMT maintains 5-HT2A affinity but fundamentally alters the downstream G-protein coupling bias, eliminating hallucinogenic potential. Conversely, C2-alkylation (EMDT) completely shifts the pharmacological target from 5-HT2A to 5-HT6.

Mechanistic Causality in Experimental Choices

When validating the SAR of novel indole ethylamines, experimental assays must be chosen based on direct mechanistic causality:

  • Radioligand Displacement Assays: Used to establish orthosteric binding affinity. Because 5-HT receptors share high sequence homology, competitive displacement against a broad-spectrum radioligand (e.g.,

    
    -LSD) is critical to prove that C2-substitutions successfully engineer 5-HT6 selectivity over 5-HT2A.
    
  • Head-Twitch Response (HTR): The HTR in mice is the definitive behavioral proxy for 5-HT2A-mediated hallucinations in humans. We screen isotryptamines through this assay because a negative HTR confirms that the N1-substitution has successfully decoupled neuroplasticity from psychedelic effects (1[1]).

  • Sholl Analysis (In Vitro): To quantify psychoplastogenic efficacy, we measure dendritic intersections. This proves that the molecule retains the therapeutic ability to rebuild atrophied neural networks despite lacking hallucinogenic properties.

Pathway Indole Indole Ethylamine Scaffold HT2A 5-HT2A Receptor (isoDMT / Classic Psychedelics) Indole->HT2A Position 1/3 Alkylation HT6 5-HT6 Receptor (2-Substituted Tryptamines) Indole->HT6 Position 2 Alkylation Gq Gq Protein Activation HT2A->Gq Gs Gs Protein Activation HT6->Gs Neuroplasticity Structural Neuroplasticity (Dendritogenesis) Gq->Neuroplasticity Cognition Cognitive Enhancement (ACh / Glutamate Release) Gs->Cognition

5-HT2A vs 5-HT6 signaling pathways modulated by indole ethylamine positional isomers.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate internal validation controls to prevent false positives during SAR screening.

Protocol A: High-Throughput Radioligand Binding Assay for 5-HT6 Selectivity

Purpose: To quantify the binding affinity (


) of 2-substituted tryptamines.
  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT6 receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Assay Setup (Self-Validating Matrix):

    • Test Wells: 50 μL of

      
      -LSD (1.5 nM final), 50 μL of test compound (serial dilutions from 
      
      
      
      to
      
      
      M), and 100 μL of membrane suspension.
    • Positive Control: SB-271046 (Known 5-HT6 antagonist) to validate assay sensitivity.

    • Non-Specific Binding (NSB) Control: 10 μM Methiothepin to define the baseline noise.

  • Incubation & Filtration: Incubate the microplates at 37°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: In Vitro Neuroplasticity Assay (Sholl Analysis)

Purpose: To verify the psychoplastogenic efficacy of isotryptamines (isoDMT analogues).

  • Cell Culture: Plate primary rat cortical neurons (E18) on poly-D-lysine coated 96-well plates at a density of 15,000 cells/well. Allow to mature for 14 days in vitro (DIV14).

  • Compound Administration: Treat cells with 10 μM of the test isotryptamine.

    • Validation Controls: Include 10 μM Ketamine (Positive Control for dendritogenesis) and 0.1% DMSO (Vehicle Negative Control).

  • Fixation & Staining: After 24 hours, fix cells with 4% paraformaldehyde. Permeabilize and stain with anti-MAP2 primary antibodies (to visualize dendrites) and an AlexaFluor-488 secondary antibody.

  • Imaging & Analysis: Image using a high-content confocal screening system. Run automated Sholl analysis to quantify the number of dendritic intersections at concentric radial distances from the soma.

Synthetic Viability and Physicochemical Optimization

Beyond receptor pharmacology, the structural shift from classic tryptamines to isotryptamines offers profound synthetic advantages. The synthesis of classic DMT derivatives typically relies on the Speeter-Anthony method, which demands harsh conditions, multiple steps, and electron-rich indoles.

In contrast, isotryptamines (1-indole ethylamines) can be synthesized in a single step via hydrogen autotransfer alkylation or direct N-alkylation of commercially available indoles (1[1]). Furthermore, SAR studies reveal that isoDMT analogues possess higher Multiparameter Optimization (MPO) scores, indicating superior lipophilicity, lower topological polar surface area (tPSA), and consequently, enhanced blood-brain barrier (BBB) penetration compared to their C3-substituted counterparts.

References

  • Dunlap, L. E., et al. (2020). "Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogues through Structure–Activity Relationship Studies." Journal of Medicinal Chemistry.
  • Glennon, R. A., et al. (2000). "The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs." University of North Carolina / NIH.
  • Wikipedia Contributors. (2024). "Isotryptamine." Wikipedia, The Free Encyclopedia.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine

[1] Part 1: Operational Summary (Executive Directive)[1] Do NOT dispose of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine down the drain.[1][2] Do NOT mix with acidic waste streams (risk of exothermic reaction).[3] Do NOT mix wi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Operational Summary (Executive Directive)[1]

Do NOT dispose of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine down the drain.[1][2] Do NOT mix with acidic waste streams (risk of exothermic reaction).[3] Do NOT mix with non-halogenated solvents intended for fuel blending (regulatory violation).

This compound is a Halogenated Organic Amine . Its disposal pathway is strictly controlled due to the presence of the bromine atom (environmental persistence) and the amine group (basicity/reactivity). All waste containing this substance must be routed for High-Temperature Incineration via a licensed hazardous waste contractor.[1]

Part 2: Chemical Profile & Hazard Analysis[4]

Effective disposal requires understanding the molecule's functional risks. We analyze 1-(5-bromo-1H-indol-2-yl)ethan-1-amine based on its three core structural components:

ComponentHazard CharacteristicImpact on Disposal
Indole Core Bioactive scaffold; potential aquatic toxicity.[1]Must be isolated from municipal water systems.
5-Bromo Substituent Halogenated. Persistent in environment; forms toxic byproducts if burned at low temps.[1]MANDATORY: Segregation into "Halogenated Waste" streams. Requires high-temp incineration (>1100°C).[1]
Ethan-1-amine Basic (pH > 7). Reacts exothermically with acids and oxidizers.[1]INCOMPATIBILITY: Do not mix with oxidizing acids (Nitric, Perchloric) or acid chlorides.

Inferred GHS Classification:

  • Acute Toxicity (Oral/Dermal): Category 3 or 4 (Harmful/Toxic).

  • Skin/Eye Irritation: Category 2 (Irritant).[4][5]

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).

Part 3: Disposal Workflow (Visualized)

The following decision tree outlines the segregation logic for this compound.

DisposalWorkflow Start Waste Generation: 1-(5-bromo-1H-indol-2-yl)ethan-1-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Reaction Mix / HPLC Container Container: HDPE or Glass Label: 'Hazardous Waste - Halogenated' Solid->Container SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHalogenated No Halogens Halogenated->Container Segregation CRITICAL STEP: Segregate as Halogenated Waste NonHalogenated->Segregation Contaminated by Bromo-Indole Segregation->Container Destruction Final Disposal: High-Temp Incineration Container->Destruction

Figure 1: Decision logic for segregating halogenated indole amine waste streams.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired pure chemical, contaminated weighing boats, gloves, silica gel from columns.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined screw cap.[1]

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write "1-(5-bromo-1H-indol-2-yl)ethan-1-amine" (Do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Constituent: Clearly mark "Contains Halogens".

  • Transfer:

    • Work inside a chemical fume hood.[2]

    • Transfer solids carefully to avoid dusting.

    • Wipe the exterior of the container with a damp paper towel; dispose of the towel into the same container.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area.

Protocol B: Liquid Waste (Mother Liquors, HPLC Effluent)

Applicability: Reaction mixtures, dissolved samples.

  • Segregation Rule: Because the solute contains Bromine, the entire solution must be treated as Halogenated Waste , even if the solvent is Methanol or Water.

    • Why? Non-halogenated waste is often sent for fuel blending (burned for energy). Halogens corrode combustion chambers and release acid gases (HBr) and potential dioxins. They require specific scrubbers found only in specialized incinerators.

  • pH Check:

    • If the solution is highly acidic (pH < 4), neutralize to pH 6-8 using Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion or gas generation.[1]

  • Collection:

    • Pour into the carboy designated "Halogenated Organic Solvents" .

    • Do NOT fill >90% capacity (allow for thermal expansion).

    • Cap tightly when not actively pouring.[6]

Part 5: Safety & Emergency Response

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Hand Double Nitrile (0.11mm min)Indoles can penetrate skin; amines are irritants.[1] Double gloving allows immediate removal of outer layer upon contamination.
Eye Chemical Splash Goggles Safety glasses are insufficient for liquid handling; amines can cause severe eye damage.
Body Lab Coat (Buttoned) Prevents skin contact and clothing contamination.[7][4][5][8][9]
Respiratory Fume Hood Volatility is low for the salt form, but dust/aerosols are toxic. Always handle in a hood.[2]
Spill Management (Small Scale < 100 mL/g)
  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE Up: Don double nitrile gloves, goggles, and lab coat.

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust, then wipe up.

    • Liquids: Cover with an inert absorbent (Vermiculite or Universal Spill Pads). Do not use sawdust (combustible reaction with amines possible).

  • Clean: Scoop material into a hazardous waste bag/jar.

  • Decontaminate: Scrub the surface with a mild soap/water solution. Collect all rinsate as hazardous waste.[6][10]

Part 6: Regulatory Compliance (RCRA)[1]

While 1-(5-bromo-1H-indol-2-yl)ethan-1-amine is not explicitly listed on the EPA "P" or "U" lists, it is regulated under the "Generator Knowledge" clause of the Resource Conservation and Recovery Act (RCRA).[1]

  • Waste Characterization:

    • Toxicity: Presumed toxic based on indole/halogen structure.

    • Corrosivity: If liquid pH > 12.5, it carries waste code D002 .[11]

    • Halogen Content: Mandates segregation from fuel-blending streams.[1]

  • Recommended Waste Codes:

    • D002 (If corrosive liquid).[11]

    • F002 (If mixed with spent halogenated solvents like DCM).[11]

    • Not Listed? If no specific code applies, it is managed as "Non-RCRA Regulated Hazardous Waste" (state dependent) but must still be incinerated.

References

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Management of Waste."[6][12] Accessed October 26, 2023. [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Accessed October 26, 2023. [Link]

  • PubChem. 2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethanamine (Analog Data).[1][13] Accessed October 26, 2023. [Link][1][13]

  • Washington State University. Halogenated Solvents Safety & Disposal. Accessed October 26, 2023. [Link]

Sources

Handling

Personal protective equipment for handling 1-(5-bromo-1H-indol-2-yl)ethan-1-amine

Executive Summary & Compound Risk Profile Compound: 1-(5-bromo-1H-indol-2-yl)ethan-1-amine Chemical Class: Halogenated Indole-Alkylamine Physical State: Solid (Powder/Crystalline)[1] As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Risk Profile

Compound: 1-(5-bromo-1H-indol-2-yl)ethan-1-amine Chemical Class: Halogenated Indole-Alkylamine Physical State: Solid (Powder/Crystalline)[1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer may be sparse, we apply "Read-Across" Toxicology based on its structural pharmacophores: the 5-bromoindole core and the primary amine side chain.[1]

  • Primary Hazard (Amine Functionality): Primary amines are inherently basic (

    
    ).[1] They are corrosive to mucous membranes and potential skin sensitizers.
    
  • Secondary Hazard (Indole Scaffold): Indole derivatives often exhibit biological activity at serotonergic receptors (5-HT).[1] Until proven otherwise, treat this compound as a Potentially Bioactive Substance (PBS) .

  • Tertiary Hazard (Halogenation): The bromine substituent increases lipophilicity, potentially enhancing skin absorption and bioavailability.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure routes common to lipophilic amines: inhalation of dust and dermal absorption.

PPE CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Double Gloving Inner: Nitrile (4 mil).[1] Outer: Extended-cuff Nitrile or Neoprene (5-8 mil).[1] Rationale: Amines can permeate thin latex. Nitrile offers superior chemical resistance to basic organic compounds.
Eye Protection Chemical Goggles ANSI Z87.1 compliant unvented goggles. Rationale: Safety glasses are insufficient for amines, which are lacrimators and can cause corneal haze upon contact with dust/vapor.
Respiratory N95 or P100 If working outside a fume hood (not recommended), a half-face respirator with P100 (HEPA) and Organic Vapor (OV) cartridges is mandatory.[1]
Body Defense Lab Coat + Apron Tyvek® lab coat (impervious to dust) with a chemical-resistant apron (PVC/Rubber) for liquid handling phases.[1]
Engineering Fume Hood All open-vessel manipulations must occur within a certified chemical fume hood operating at 80-100 fpm face velocity.[1]

Operational Workflow: Protocol for Safe Handling

Phase A: Preparation & Donning

Logic: A standardized donning sequence reduces the risk of cross-contamination before the experiment begins.

Donning_Protocol start Start: Risk Assessment step1 1. Wash Hands & Inspect Clothing start->step1 step2 2. Don Inner Gloves (Nitrile) step1->step2 step3 3. Don Lab Coat (Tyvek/Cotton) step2->step3 step4 4. Don Eye Protection (Goggles) step3->step4 step5 5. Don Outer Gloves (Extended Cuff) step4->step5 check Integrity Check (Gaps/Tears) step5->check check->step1 Fail ready Ready for Fume Hood check->ready Pass

Figure 1: Sequential PPE Donning Workflow to ensure maximum barrier protection.

Phase B: Weighing & Solubilization

Objective: Minimize dust generation.[2][3] Bioactive amines are most dangerous as airborne particulates.

  • Environment: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Anti-Static Measures: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic. This prevents "particle jump" and inhalation risk.

  • Solvent Selection:

    • Preferred: DMSO or Methanol (High solubility).

    • Caution: Avoid chlorinated solvents (DCM/Chloroform) initially, as they can react violently with primary amines under certain catalytic conditions or increase skin permeability.

  • Neutralization Prep: Keep a beaker of dilute Citric Acid (10%) or weak Acetic Acid nearby to neutralize minor amine spills on surfaces (do not use on skin).

Phase C: Storage
  • Atmosphere: Store under Argon or Nitrogen. Primary amines readily absorb CO₂ from the air to form carbamates, degrading purity.

  • Temp: -20°C (Freezer).

  • Container: Amber glass vial with a Teflon-lined cap (prevents leaching).[1]

Emergency Response & Deactivation

Scenario: Dermal Exposure [1][4]

  • Immediate Action: Flush with water for 15 minutes.

  • Contraindication: Do NOT use vinegar (acid) on the skin. The heat of neutralization can cause thermal burns on top of chemical burns. Use water only.

Scenario: Spills (Solid vs. Liquid) Logic: Different states require different containment strategies to prevent aerosolization or spread.

Spill_Response spill Spill Detected type Identify State spill->type solid Solid (Powder) type->solid liquid Liquid (Solution) type->liquid act_solid 1. Cover with wet paper towel (Prevents dust) 2. Wipe inward solid->act_solid act_liquid 1. Absorb with Vermiculite/Pad 2. Do NOT use paper towels (Reaction risk) liquid->act_liquid waste Double Bag -> Halogenated Waste Stream act_solid->waste act_liquid->waste

Figure 2: Decision Tree for Spill Remediation. Note the specific instruction to wet solids to prevent aerosolization.

Disposal & Environmental Compliance

Crucial Directive: This compound contains Bromine . It must be segregated from non-halogenated organic waste.[5]

  • Waste Stream: Halogenated Organic Waste .

    • Why? Incineration of halogenated compounds requires scrubbers to capture acid gases (HBr). Mixing with non-halogenated waste violates EPA/EU disposal protocols.

  • Container Labeling: Label clearly as "Halogenated Amine - Toxic/Corrosive".

  • Deactivation (Glassware): Rinse glassware with a 5% HCl solution (in methanol/water) to protonate the amine into its non-volatile salt form (Hydrochloride salt) before final washing.

References

  • PubChem. Compound Summary: Indole Derivatives & Safety Data. National Library of Medicine. [Link]

  • Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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